molecular formula C14H11NO B179426 3-Phenoxyphenylacetonitrile CAS No. 51632-29-2

3-Phenoxyphenylacetonitrile

Cat. No.: B179426
CAS No.: 51632-29-2
M. Wt: 209.24 g/mol
InChI Key: DKGMALJGFUHPGB-UHFFFAOYSA-N
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Description

3-Phenoxyphenylacetonitrile is a high-value chemical building block extensively used in scientific research and development, particularly in the field of synthetic organic chemistry. Its primary research application is as a critical precursor in the synthesis of pyrethroid insecticides, such as cypermethrin, where it forms the alcohol moiety of the ester . The compound's molecular structure, featuring a phenoxybenzyl group and a reactive nitrile function, provides versatile handles for further chemical modification. The nitrile group ( -C≡N ) can be transformed into other functional groups, including carboxylic acids or primary amines, enabling researchers to build more complex molecular architectures . This reactivity makes this compound a versatile intermediate for constructing novel compounds with potential biological activity in pharmaceutical and agrochemical research . Its utility is demonstrated in advanced synthetic methodologies, such as the development of selective catalytic processes for the synthesis of organophosphorus compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-phenoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c15-10-9-12-5-4-8-14(11-12)16-13-6-2-1-3-7-13/h1-8,11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGMALJGFUHPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199581
Record name Acetonitrile, (m-phenoxyphenyl)-
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Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51632-29-2
Record name (3-Phenoxyphenyl)acetonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Phenoxybenzyl cyanide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonitrile, (m-phenoxyphenyl)-
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Record name 3-Phenoxyphenylacetonitrile
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Record name M-PHENOXYBENZYL CYANIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Phenoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxyphenylacetonitrile, also known by its synonyms m-Phenoxybenzyl cyanide and 3-Phenoxybenzeneacetonitrile, is an organic compound of significant interest in synthetic organic chemistry.[1][2] Its chemical structure, incorporating a phenoxy group attached to a phenylacetonitrile core, makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, spectral data, and reactivity. Detailed experimental protocols for its synthesis and the determination of its key properties are also presented.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in synthetic protocols.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 51632-29-2[1][2][3][4]
Molecular Formula C₁₄H₁₁NO[1][2][3][4]
Molecular Weight 209.24 g/mol [1][2][3]
Appearance Colorless to pale yellow liquid or oil[1][3]
Boiling Point 137 °C at 0.3 mmHg[3][4]
Density 1.124 g/mL at 25 °C[3][4]
Refractive Index (n²⁰/D) 1.578[3][4]
Flash Point >110 °C[3]

Table 2: Solubility Profile of this compound

SolventSolubilitySource(s)
Water Limited/Insoluble[1]
Chloroform Slightly Soluble[3]
Ethyl Acetate Slightly Soluble[3]
Organic Solvents (general) Moderately Soluble[1]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below is a summary of the expected spectral characteristics.

Table 3: Spectroscopic Data for this compound

TechniqueKey Features and Expected ValuesSource(s)
¹H NMR Aromatic protons (m, ~7.0-7.4 ppm), Methylene protons (-CH₂CN, s, ~3.7 ppm)Based on analogous structures
¹³C NMR Nitrile carbon (-CN, ~117 ppm), Methylene carbon (-CH₂CN, ~23 ppm), Aromatic carbons (~115-160 ppm)Based on analogous structures
Infrared (IR) Spectroscopy C≡N stretch (~2250 cm⁻¹), C-O-C stretch (~1240 cm⁻¹), Aromatic C-H stretch (~3050 cm⁻¹), Aromatic C=C stretch (~1400-1600 cm⁻¹)[2] and general IR tables
Mass Spectrometry (MS) Molecular ion [M]⁺ at m/z 209[2]

Reactivity and Chemical Behavior

This compound exhibits reactivity characteristic of the nitrile and phenoxy functionalities.

  • Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-phenoxyphenylacetic acid, or the amide as an intermediate.

  • Reduction of the Nitrile Group: The nitrile can be reduced to the corresponding primary amine, 2-(3-phenoxyphenyl)ethanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

  • Alpha-Alkylation: The methylene protons alpha to the nitrile group are acidic and can be deprotonated by a strong base (e.g., sodium hydride) to form a carbanion. This carbanion can then be alkylated by reacting with an alkyl halide.

  • Stability: The compound is generally stable under normal conditions but may be sensitive to strong oxidizing agents and strong acids or bases.[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the determination of its key physical properties.

Synthesis of this compound

The synthesis of this compound can be achieved through the cyanation of 3-phenoxybenzyl halide. A representative procedure is detailed below.

Reaction Scheme:

Materials:

  • 3-Phenoxybenzyl bromide

  • Sodium cyanide (NaCN)

  • Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-phenoxybenzyl bromide (1 equivalent) in dichloromethane.

  • Add an aqueous solution of sodium cyanide (1.2 equivalents) to the flask.

  • Add a catalytic amount of tetrabutylammonium bromide (0.05 equivalents).

  • Heat the biphasic mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Determination of Boiling Point (Micro Method)

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Mineral oil

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the side arm.

  • Place a small amount (a few drops) of this compound into the small test tube.

  • Place the capillary tube, sealed end up, into the small test tube containing the sample.

  • Attach the small test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Place the thermometer and attached sample tube into the Thiele tube, immersing the sample and thermometer bulb in the oil.

  • Gently heat the side arm of the Thiele tube with a Bunsen burner.

  • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady stream of bubbles is observed, then remove the heat.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow Reactants 3-Phenoxybenzyl Bromide Sodium Cyanide TBAB Reaction Reaction in Dichloromethane/Water (Reflux) Reactants->Reaction Workup Aqueous Workup (Separation & Washing) Reaction->Workup Drying Drying with MgSO4 Workup->Drying Purification Purification (Vacuum Distillation) Drying->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Properties

This diagram shows the relationship between the molecular structure of this compound and its resulting chemical properties.

Property_Relationship Structure Molecular Structure (Phenoxy, Phenyl, Nitrile) Polarity High Polarity Structure->Polarity Reactivity Characteristic Reactivity (Hydrolysis, Reduction, Alkylation) Structure->Reactivity IntermolecularForces Strong Dipole-Dipole Interactions Polarity->IntermolecularForces Solubility Solubility Profile (Poor in Water, Soluble in Organics) Polarity->Solubility BoilingPoint High Boiling Point IntermolecularForces->BoilingPoint

Caption: Influence of structure on the properties of this compound.

References

An In-depth Technical Guide to 3-Phenoxyphenylacetonitrile (CAS 51632-29-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Phenoxyphenylacetonitrile, a key chemical intermediate. The document details its physicochemical properties, safety and toxicological data, primary applications, and generalized experimental workflows for its synthesis and analysis.

Physicochemical Properties

This compound is an organic compound that typically presents as a colorless oil or liquid.[1][2] Its aromatic structure, featuring both a phenoxy group and an acetonitrile functional group, makes it a valuable building block in organic synthesis.[2]

Below is a summary of its key physicochemical properties:

PropertyValueSource
CAS Number 51632-29-2[1][2][3]
Molecular Formula C₁₄H₁₁NO[1][2][3]
Molecular Weight 209.24 g/mol [1][3]
Boiling Point 137 °C at 0.3 mmHg[1][3]
Density 1.124 g/mL at 25 °C[1][3]
Refractive Index (n20/D) 1.578[1][3]
Flash Point >110 °C (>230 °F)[1]
Solubility Slightly soluble in Chloroform and Ethyl Acetate.[1] Limited solubility in water is expected due to its hydrophobic phenyl groups.[2][1][2]
Physical Form Oil / Liquid[1][2]
Color Colorless[1]
Storage Temperature Room Temperature, sealed in a dry environment.[1]

Safety and Toxicological Data

As a nitrile-containing compound, this compound requires careful handling. The primary hazards are associated with acute toxicity if swallowed, inhaled, or in contact with skin, as well as causing skin and eye irritation.

Hazard InformationDetailsSource
GHS Signal Word Warning[4]
Hazard Statements H302: Harmful if swallowed.[4] H312: Harmful in contact with skin.[4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H332: Harmful if inhaled.[4] H335: May cause respiratory irritation.[4][4]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Core Applications and Significance

This compound is a significant intermediate in the synthesis of various agrochemicals and pharmaceuticals.[2]

  • Pyrethroid Insecticides: Its most notable application is as a precursor in the production of synthetic pyrethroids, such as Deltamethrin, Esfenvalerate, and Fenpropathrin.[1][6] The related compound, 3-phenoxymandelonitrile, which can be synthesized from 3-phenoxybenzaldehyde, serves as a crucial alcohol component in the ester structure of these insecticides.[6]

  • Pharmaceutical Research: It is used in the preparation of pyrimidine derivatives that act as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), indicating its utility in drug discovery and development.[1]

G A This compound (CAS 51632-29-2) B Intermediate in Organic Synthesis A->B Serves as C Pyrethroid Insecticides (e.g., Deltamethrin, Fenpropathrin) B->C Leads to D Pharmaceutical Derivatives (NAPE-PLD Inhibitors) B->D Leads to

Caption: Logical relationship of this compound to its applications.

Experimental Protocols and Methodologies

Detailed, peer-reviewed experimental protocols for the specific synthesis and analysis of this compound were not found in the initial search. However, based on standard organic chemistry principles and methods for related compounds, generalized workflows can be proposed.

The synthesis of arylacetonitriles often involves the cyanation of a corresponding benzyl halide or alcohol. For this compound, a plausible route involves the reaction of a 3-phenoxybenzyl derivative with a cyanide salt.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product A 3-Phenoxybenzyl Halide (e.g., Bromide or Chloride) C Nucleophilic Substitution (Cyanation) A->C B Cyanide Source (e.g., NaCN, KCN) B->C D Aqueous Work-up (Extraction with Organic Solvent) C->D Crude Product E Drying of Organic Layer (e.g., with Na₂SO₄) D->E F Solvent Removal (Reduced Pressure) E->F G Purification (e.g., Distillation or Chromatography) F->G H This compound G->H Purified Product

Caption: Generalized workflow for the synthesis of this compound.

The analysis of this compound, particularly in complex matrices like environmental or biological samples, would likely follow standard procedures for semi-volatile organic compounds. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a common and effective method.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Processing A Sample Collection (e.g., Soil, Water, Biological Tissue) B Extraction (e.g., Solvent Extraction, SPE) A->B C Concentration & Clean-up B->C D GC-MS Analysis C->D Prepared Sample E Data Acquisition D->E F Compound Identification (Mass Spectrum Library Matching) E->F G Quantification (Calibration Curve) F->G

References

An In-depth Technical Guide to 3-Phenoxyphenylacetonitrile: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Phenoxyphenylacetonitrile, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The document details its molecular structure, physicochemical properties, spectroscopic characteristics, and a representative synthetic protocol.

Molecular Structure and Chemical Formula

This compound, also known as m-phenoxybenzyl cyanide, is an organic compound featuring a phenyl group linked via an ether bond to a benzyl cyanide moiety at the meta position.[1][2]

Chemical Formula: C₁₄H₁₁NO[1]

Molecular Weight: 209.24 g/mol [2]

CAS Registry Number: 51632-29-2[1]

IUPAC Name: 2-(3-phenoxyphenyl)acetonitrile[2]

Synonyms: 3-Phenoxybenzeneacetonitrile, m-Phenoxybenzyl cyanide, (3-Phenoxyphenyl)acetonitrile.[2]

The molecular structure of this compound is depicted below:

this compound Structure

Physicochemical Properties

This compound is typically a colorless oil under standard conditions.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
Appearance Colourless Oil[1]
Boiling Point 137 °C at 0.3 mmHg[1]
Density 1.124 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.578[1]
Flash Point >110 °C (>230 °F)[1]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[1]
Storage Temperature Room Temperature, sealed in dry conditions[1]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the confirmation of the structure and purity of this compound. Experimental spectra are available from various commercial and public databases.[2][3]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra for this compound are available from suppliers such as Sigma-Aldrich.[2] The expected chemical shifts are consistent with the aromatic and aliphatic protons and carbons in the molecule.

  • ¹H NMR: The spectrum would characteristically show multiplets in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons on the two phenyl rings. A singlet for the methylene (-CH₂-) protons adjacent to the nitrile group would be expected around 3.7 ppm.

  • ¹³C NMR: The spectrum would display signals for the aromatic carbons, the ether-linked carbons, the methylene carbon, and the nitrile carbon. The nitrile carbon (C≡N) typically appears around 117-120 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A reference spectrum is available from the NIST WebBook.

  • C≡N Stretch: A sharp, medium-intensity band is expected in the region of 2240-2260 cm⁻¹ for the nitrile group.

  • C-O-C Stretch: A strong absorption band corresponding to the aryl ether linkage would be present in the 1200-1250 cm⁻¹ region.

  • C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ correspond to the methylene C-H bonds.

  • C=C Stretch (Aromatic): Several bands in the 1400-1600 cm⁻¹ region are indicative of the carbon-carbon bonds within the aromatic rings.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available in the NIST Mass Spectrometry Data Center.[2]

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak would be observed at m/z = 209, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of the cyanide radical (·CN), cleavage of the ether bond, and fragmentation of the aromatic rings, leading to characteristic fragment ions.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common method involves the cyanation of 3-phenoxybenzyl halide. The following is a representative experimental protocol adapted from established procedures for the synthesis of related phenylacetonitriles.[4]

Reaction Scheme:

3-Phenoxybenzyl bromide + Sodium Cyanide → this compound + Sodium Bromide

Materials:

  • 3-Phenoxybenzyl bromide

  • Sodium cyanide (NaCN)

  • Acetone (anhydrous)

  • Sodium iodide (NaI)

  • Benzene

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add finely powdered sodium cyanide (1.5 moles), sodium iodide (catalytic amount), and anhydrous acetone (500 mL).

  • Addition of Reactant: While stirring the suspension under a nitrogen atmosphere, add a solution of 3-phenoxybenzyl bromide (1 mole) in anhydrous acetone (200 mL) dropwise over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 16-20 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with acetone.

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residual oil in benzene (300 mL) and wash with three portions of hot water (100 mL each).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the benzene by distillation under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Safety Precautions: This procedure involves highly toxic sodium cyanide and flammable solvents. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Applications in Drug Development and Agrochemicals

This compound is a crucial building block in the synthesis of a variety of commercially important compounds.[1]

  • Pyrethroid Insecticides: It is a key intermediate in the production of synthetic pyrethroids such as deltamethrin, cypermethrin, and fenvalerate.[5] These insecticides are widely used in agriculture and public health due to their high efficacy against insects and relatively low toxicity to mammals.[5]

  • Pharmaceuticals: The molecule serves as a precursor for the synthesis of certain pharmaceutical agents. For instance, it is used in the preparation of pyrimidine derivatives that act as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme implicated in various physiological processes.[1]

Logical Workflow: Synthesis of Pyrethroids

As this compound does not have a known direct signaling pathway, the following diagram illustrates its logical workflow as a key intermediate in the synthesis of pyrethroid insecticides, a major application.

Synthesis_Workflow node_A 3-Phenoxybenzaldehyde node_B 3-Phenoxybenzyl Halide node_A->node_B Halogenation node_C This compound node_B->node_C Cyanation node_D α-Cyano-3-phenoxybenzyl Alcohol node_C->node_D Hydrolysis/Reduction node_F Pyrethroid Insecticide (e.g., Deltamethrin) node_D->node_F Esterification node_E Pyrethroid Acid Chloride node_E->node_F

Caption: Synthetic pathway from 3-Phenoxybenzaldehyde to a Pyrethroid Insecticide.

This workflow highlights the central role of this compound in connecting precursor molecules to the final active ingredients in widely used insecticidal products.

References

Spectroscopic Profile of 3-Phenoxyphenylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Phenoxyphenylacetonitrile, a compound of interest in various chemical and pharmaceutical research fields. The document presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and logical workflow diagrams.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.40 - 7.20m5HAr-H (Phenoxy group)
7.15 - 6.95m4HAr-H (Phenylacetonitrile group)
3.75s2H-CH₂-CN

Source: Spectrum obtained from Sigma-Aldrich, as referenced by PubChem.[1]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
157.5Ar-C (C-OAr)
156.9Ar-C (C-OAr)
131.9Ar-C
130.2Ar-C
129.8Ar-C
124.2Ar-C
120.0Ar-C
119.2Ar-C
117.8-CN
23.2-CH₂-

Source: Spectrum obtained from Sigma-Aldrich, as referenced by PubChem.[1]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3060 - 3040MediumAromatic C-H Stretch
2250StrongC≡N Stretch (Nitrile)
1580, 1480StrongAromatic C=C Bending
1240StrongAryl-O-Aryl Asymmetric Stretch
1160StrongAryl-O-Aryl Symmetric Stretch

Source: Gas-phase FTIR spectrum from the NIST/EPA Gas-Phase Infrared Database.[2]

Mass Spectrometry (MS)
m/zRelative Abundance (%)Assignment
209100[M]⁺ (Molecular Ion)
18020[M - HCN]⁺
15230[M - C₆H₅]⁺
7740[C₆H₅]⁺
5125[C₄H₃]⁺

Source: GC-MS data from the NIST Mass Spectrometry Data Center, as referenced by PubChem.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

NMR Spectroscopy

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

  • ¹H NMR: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer. A standard single-pulse experiment is performed with a 90° pulse width. Data is acquired over a spectral width of 0-10 ppm.

  • ¹³C NMR: Spectra are recorded on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. Data is acquired over a spectral width of 0-200 ppm.

Data Processing: The raw free induction decay (FID) signal is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, a small amount of this compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for a liquid sample or a solution, a thin film is cast between two salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition: An FTIR spectrometer is used to acquire the spectrum. The sample is placed in the instrument's sample compartment, and a background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the separated molecules are ionized, typically using electron ionization (EI) at 70 eV.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion at a specific m/z value.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation & Reporting Sample This compound Prep_NMR Dissolve in deuterated solvent Sample->Prep_NMR Prep_IR Prepare KBr pellet or thin film Sample->Prep_IR Prep_MS Inject into GC Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS Data_NMR FID Signal → Fourier Transform NMR->Data_NMR Data_IR Interferogram → Fourier Transform IR->Data_IR Data_MS Ion Detection → Mass Spectrum MS->Data_MS Interpret_NMR Chemical Shifts, Coupling, Integration Data_NMR->Interpret_NMR Interpret_IR Functional Group Identification Data_IR->Interpret_IR Interpret_MS Molecular Weight, Fragmentation Pattern Data_MS->Interpret_MS Report Technical Guide (Tables, Protocols, Diagrams) Interpret_NMR->Report Interpret_IR->Report Interpret_MS->Report

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Initial Synthesis Pathways for 3-Phenoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core initial synthesis pathways for 3-Phenoxyphenylacetonitrile, a key intermediate in the production of various pharmaceuticals and agrochemicals. This document details relevant experimental protocols, presents quantitative data for comparative analysis, and includes workflow visualizations to elucidate the chemical transformations.

Introduction

This compound, also known as m-phenoxybenzyl cyanide, is a crucial building block in organic synthesis. Its structure, featuring a diphenyl ether moiety and a nitrile group, makes it a versatile precursor for a range of more complex molecules. This guide will explore the primary synthetic routes originating from commercially available starting materials, focusing on the formation of the core 3-phenoxyphenyl scaffold and the introduction of the acetonitrile functional group.

Primary Synthesis Pathways

The synthesis of this compound can be broadly categorized into two main strategies:

  • Direct Cyanation of a Precursor: This approach involves the direct displacement of a leaving group on a 3-phenoxybenzyl scaffold with a cyanide nucleophile.

  • Multi-step Synthesis via an Aldehyde Intermediate: This strategy focuses on the synthesis of the key intermediate, 3-phenoxybenzaldehyde, followed by its conversion to the target nitrile.

Pathway 1: Direct Cyanation of 3-Phenoxybenzyl Chloride

This is one of the most direct methods for the synthesis of this compound. The reaction proceeds via a nucleophilic substitution where the chloride in 3-phenoxybenzyl chloride is displaced by a cyanide ion.

Experimental Protocol
  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagents:

    • 3-Phenoxybenzyl chloride (1.0 eq)

    • Sodium cyanide (1.5 eq)

    • Sodium iodide (catalytic amount)

    • Acetone (anhydrous)

  • Procedure:

    • To the reaction flask, add 3-phenoxybenzyl chloride and anhydrous acetone.

    • Add finely powdered sodium cyanide and a catalytic amount of sodium iodide.

    • The reaction mixture is heated to reflux with vigorous stirring under a nitrogen atmosphere for 16-20 hours.

    • After cooling to room temperature, the mixture is filtered to remove inorganic salts.

    • The filtrate is concentrated under reduced pressure to remove the acetone.

    • The resulting residue is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water to remove any remaining inorganic impurities.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

    • The crude product is then purified by vacuum distillation to yield this compound.

Quantitative Data
ParameterValueReference
Yield 70-85%Analogous reaction for p-methoxyphenylacetonitrile[1]
Purity >98%Typical purity after distillation
Reaction Time 16-20 hours[1]
Temperature Reflux (Acetone)[1]

Logical Relationship Diagram

G A 3-Phenoxybenzyl Chloride C This compound A->C Acetone, NaI (cat.), Reflux B Sodium Cyanide B->C

Figure 1: Direct cyanation of 3-phenoxybenzyl chloride.

Pathway 2: Synthesis via 3-Phenoxybenzaldehyde Intermediate

This pathway involves two main stages: the synthesis of 3-phenoxybenzaldehyde and its subsequent conversion to this compound.

Stage 2a: Synthesis of 3-Phenoxybenzaldehyde

One common method for the synthesis of 3-phenoxybenzaldehyde is the Ullmann condensation, which involves the copper-catalyzed reaction between a phenoxide and an aryl halide. An alternative is starting from 3-bromobenzaldehyde, which is first protected as an acetal.

  • Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and a condenser is used.

  • Reagents:

    • 3-Bromobenzaldehyde acetal (1.0 eq)

    • Potassium phenolate (1.1 eq)

    • Copper catalyst (e.g., CuCl)

    • Phenol (as solvent)

  • Procedure:

    • 3-Bromobenzaldehyde acetal, potassium phenolate, the copper catalyst, and phenol are mixed in the reaction vessel.

    • The mixture is heated to 130-165°C with stirring.

    • The reaction is monitored until the starting material is consumed.

    • After completion, the excess phenol is removed by vacuum distillation.

    • The resulting 3-phenoxybenzaldehyde acetal is then hydrolyzed using a dilute acid (e.g., 2.5% HCl) at 90-100°C.

    • The crude 3-phenoxybenzaldehyde is purified by vacuum distillation.[2]

Quantitative Data (for 3-Phenoxybenzaldehyde Synthesis)
ParameterValueReference
Yield ~85%[2]
Purity High after distillation[2]
Reaction Time Not specified
Temperature 130-165°C (condensation), 90-100°C (hydrolysis)[2]
Stage 2b: Conversion of 3-Phenoxybenzaldehyde to this compound

There are several methods to convert the aldehyde to the target nitrile. One common approach is through the formation of a cyanohydrin followed by reduction.

  • Step 1: Cyanohydrin Formation

    • 3-Phenoxybenzaldehyde is reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN), often in the presence of a catalytic amount of a Lewis acid. This reaction typically proceeds at room temperature to yield α-hydroxy-3-phenoxyphenylacetonitrile (the cyanohydrin).

  • Step 2: Reduction of the Hydroxyl Group

    • The resulting cyanohydrin is then subjected to a reduction reaction to remove the hydroxyl group. This can be achieved using various reducing agents known in the art for the reduction of benzylic alcohols, such as catalytic hydrogenation or ionic hydrogenation.

Logical Relationship Diagram

G cluster_0 Stage 2a: Aldehyde Synthesis cluster_1 Stage 2b: Conversion to Nitrile A 3-Bromobenzaldehyde Acetal C 3-Phenoxybenzaldehyde Acetal A->C Cu catalyst, Phenol, 130-165°C B Potassium Phenolate B->C D 3-Phenoxybenzaldehyde C->D Dilute HCl, 90-100°C E α-Hydroxy-3-phenoxyphenylacetonitrile D->E TMSCN F This compound E->F Reduction

Figure 2: Multi-step synthesis via a 3-phenoxybenzaldehyde intermediate.

Alternative Pathway: Strecker Synthesis Approach

The Strecker synthesis is a well-established method for producing α-amino acids, but its principles can be adapted for the synthesis of related compounds.[3][4][5][6] In the context of this compound, this would involve the formation of an α-aminonitrile intermediate from 3-phenoxybenzaldehyde, followed by a deamination step.

Conceptual Experimental Workflow
  • Iminium Ion Formation: 3-Phenoxybenzaldehyde is reacted with ammonia (or an ammonium salt) to form an imine, which is in equilibrium with its protonated form, the iminium ion.

  • Cyanide Addition: A cyanide source (e.g., KCN or NaCN) is added to the reaction mixture. The cyanide ion attacks the electrophilic carbon of the iminium ion to form α-amino-3-phenoxyphenylacetonitrile.

  • Deamination: The resulting α-aminonitrile would then need to undergo a deamination reaction to remove the amino group and yield this compound. This step is not standard in the classical Strecker synthesis and would require specific reagents and conditions to be developed.

Given the complexity and the need for a non-standard deamination step, this pathway is generally considered less direct for the synthesis of this compound compared to the previously described methods.

Experimental Workflow Diagram

G A 3-Phenoxybenzaldehyde C Iminium Ion Intermediate A->C B Ammonia B->C E α-Amino-3-phenoxyphenylacetonitrile C->E D Cyanide Source D->E F This compound E->F Deamination

Figure 3: Conceptual workflow for a Strecker-type synthesis.

Conclusion

The synthesis of this compound can be achieved through several viable pathways. The most direct and industrially relevant route appears to be the direct cyanation of 3-phenoxybenzyl chloride, owing to its simplicity and relatively high yields. The multi-step synthesis via 3-phenoxybenzaldehyde offers more flexibility in terms of precursor availability and allows for the application of a wider range of synthetic methodologies. The choice of the optimal pathway will depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific purity requirements of the final product. Further research into the reduction of the cyanohydrin intermediate and the development of a direct deamination of the α-aminonitrile could open up new and potentially more efficient synthetic routes.

References

Reactivity of the Nitrile Functional Group in 3-Phenoxyphenylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the nitrile functional group in 3-Phenoxyphenylacetonitrile. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis. This document details the principal reactions of the nitrile moiety, including hydrolysis, reduction, Grignard reactions, and cycloadditions. Furthermore, it explores the utility of this compound as a precursor in the synthesis of bioactive molecules, specifically pyrimidine derivatives that act as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in a significant signaling pathway. Experimental protocols, quantitative data, and visual diagrams of reaction pathways are provided to facilitate a thorough understanding and practical application of the chemistry of this versatile compound.

Introduction

This compound is an aromatic nitrile featuring a phenoxy group at the meta position of the phenylacetonitrile core. The nitrile (-C≡N) functional group is a cornerstone of organic synthesis due to its unique electronic properties and diverse reactivity. The carbon-nitrogen triple bond is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This inherent reactivity allows for the transformation of the nitrile group into a variety of other important functional groups, including carboxylic acids, primary amines, and ketones.

The presence of the 3-phenoxyphenyl substituent can influence the reactivity of the nitrile group through electronic and steric effects. This guide will explore the fundamental reactions of the nitrile group within the specific context of this compound, providing a foundation for its application in synthetic chemistry and drug discovery.

Core Reactivity of the Nitrile Group

The reactivity of the nitrile group in this compound is primarily characterized by nucleophilic addition to the electrophilic carbon atom of the C≡N triple bond. The major transformations are detailed below.

Hydrolysis to 3-Phenoxyphenylacetic Acid

The hydrolysis of the nitrile group in this compound can be achieved under both acidic and basic conditions to yield 3-Phenoxyphenylacetic acid, a valuable carboxylic acid intermediate.

2.1.1. Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[1]

2.1.2. Base-Catalyzed Hydrolysis

In the presence of a strong base, the hydroxide ion directly attacks the electrophilic carbon of the nitrile. The resulting imine anion is then protonated by water. Similar to the acidic pathway, an amide intermediate is formed, which is further hydrolyzed to a carboxylate salt.[1] Acidification of the reaction mixture is necessary to obtain the free carboxylic acid.

Table 1: Representative Conditions for Nitrile Hydrolysis

CatalystReagentsTemperatureProductYieldReference
H₂SO₄WaterReflux3-Phenoxyphenylacetic acidHighGeneral Knowledge
NaOHWater, then H₃O⁺Reflux3-Phenoxyphenylacetic acidHighGeneral Knowledge

Experimental Protocol: General Acid-Catalyzed Hydrolysis of an Arylacetonitrile

  • To a solution of the arylacetonitrile (1.0 eq) in a suitable solvent (e.g., ethanol, water, or a mixture), add a strong acid such as concentrated sulfuric acid or hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and pour it onto ice.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography.

Reduction to 2-(3-Phenoxyphenyl)ethan-1-amine

The nitrile group can be reduced to a primary amine, 2-(3-Phenoxyphenyl)ethan-1-amine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is fundamental in the synthesis of various biologically active compounds.

2.2.1. Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent that readily reduces nitriles to primary amines. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon.

2.2.2. Catalytic Hydrogenation

Catalytic hydrogenation offers a milder alternative for the reduction of nitriles. Common catalysts include Raney nickel, platinum oxide, and palladium on carbon. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature.[2]

Table 2: Representative Conditions for Nitrile Reduction

Reagent/CatalystSolventConditionsProductYieldReference
LiAlH₄Diethyl ether or THF0 °C to reflux2-(3-Phenoxyphenyl)ethan-1-amineHigh[3]
H₂/Raney NiEthanol/AmmoniaHigh pressure, elevated temp.2-(3-Phenoxyphenyl)ethan-1-amineGood to HighGeneral Knowledge
H₂/Pd/CMethanol24-48 h, 1 atm2-(3-Phenoxyphenyl)ethan-1-amineHighGeneral Knowledge

Experimental Protocol: General Reduction of an Arylacetonitrile with LiAlH₄

  • To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of the arylacetonitrile (1.0 eq) in the same solvent dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).[4]

  • Filter the resulting precipitate and wash it thoroughly with ether.

  • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude amine.

  • Purify the product by distillation or column chromatography.

Reaction with Grignard Reagents to form Ketones

The reaction of this compound with a Grignard reagent (R-MgX) followed by acidic workup provides a convenient route to ketones. The Grignard reagent adds to the electrophilic nitrile carbon to form an imine intermediate, which is then hydrolyzed to the corresponding ketone.[5]

Table 3: Grignard Reaction with a Nitrile

Grignard ReagentProduct after Hydrolysis
CH₃MgBr1-(3-Phenoxyphenyl)propan-2-one
PhMgBr1-(3-Phenoxyphenyl)-1-phenylmethanone

Experimental Protocol: General Grignard Reaction with an Arylacetonitrile

  • To a solution of the Grignard reagent (1.1-1.5 eq) in anhydrous diethyl ether or THF under an inert atmosphere, add a solution of the arylacetonitrile (1.0 eq) in the same solvent dropwise at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous acidic solution (e.g., 1 M HCl).

  • Separate the organic layer and extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the resulting ketone by column chromatography or distillation.[6]

Cycloaddition Reactions

The nitrile group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings. For instance, reaction with an azide (R-N₃) can yield a tetrazole, and reaction with a nitrile oxide (R-CNO) can produce an oxadiazole. These reactions are valuable for the synthesis of various heterocyclic compounds with potential biological activities.[7]

Experimental Protocol: General 1,3-Dipolar Cycloaddition with an Arylacetonitrile and an Azide

  • A mixture of the arylacetonitrile (1.0 eq) and the organic azide (1.0-1.2 eq) in a suitable high-boiling solvent (e.g., toluene, xylene, or DMF) is heated to reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the corresponding tetrazole derivative.

Application in the Synthesis of Bioactive Molecules: NAPE-PLD Inhibitors

This compound serves as a key building block for the synthesis of pyrimidine derivatives that have been identified as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD).

The NAPE-PLD Signaling Pathway

NAPE-PLD is a zinc metallohydrolase that plays a crucial role in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules. This pathway involves a two-step process:

  • An N-acyltransferase (NAT) synthesizes N-acyl-phosphatidylethanolamines (NAPEs) from glycerophospholipids and phosphatidylethanolamine.

  • NAPE-PLD then hydrolyzes NAPEs to produce NAEs and phosphatidic acid.

NAEs, including the endocannabinoid anandamide, are involved in various physiological processes such as pain, inflammation, appetite, and mood regulation. They exert their effects by activating various receptors, including cannabinoid receptors (CB₁ and CB₂).

Synthesis of Pyrimidine-based NAPE-PLD Inhibitors

The synthesis of pyrimidine-4-carboxamide inhibitors of NAPE-PLD can utilize intermediates derived from this compound. A general synthetic strategy involves the conversion of the nitrile to other functional groups that can be incorporated into the pyrimidine scaffold. For example, the amine derivative, 2-(3-Phenoxyphenyl)ethan-1-amine, obtained from the reduction of this compound, can be a key synthon in the construction of these inhibitors.

The pyrimidine core is typically constructed, and various substituents are introduced at different positions to optimize the inhibitory activity. The phenoxyphenyl moiety often serves as a key pharmacophoric element that interacts with the enzyme's binding site.

Mechanism of Inhibition

Pyrimidine-4-carboxamide derivatives have been shown to be potent and selective inhibitors of NAPE-PLD. Structure-activity relationship (SAR) studies have indicated that specific substitutions on the pyrimidine ring and the nature of the side chains are crucial for high-affinity binding. These inhibitors likely interact with the active site of NAPE-PLD, which contains two zinc ions, thereby blocking the hydrolysis of NAPE and reducing the production of NAEs.

Visualizations

Reaction Workflows

Hydrolysis_of_3_Phenoxyphenylacetonitrile Reactant This compound Intermediate_Acid Amide Intermediate (Acidic) Reactant->Intermediate_Acid H₃O⁺, Δ Intermediate_Base Amide Intermediate (Basic) Reactant->Intermediate_Base ⁻OH, H₂O, Δ Product_Acid 3-Phenoxyphenylacetic Acid Intermediate_Acid->Product_Acid H₃O⁺, Δ Product_Base 3-Phenoxyphenylacetate Intermediate_Base->Product_Base ⁻OH, H₂O, Δ Product_Base->Product_Acid H₃O⁺ Reduction_of_3_Phenoxyphenylacetonitrile Reactant This compound Product_LiAlH4 2-(3-Phenoxyphenyl)ethan-1-amine Reactant->Product_LiAlH4 1. LiAlH₄, Et₂O 2. H₂O Product_H2 2-(3-Phenoxyphenyl)ethan-1-amine Reactant->Product_H2 H₂, Catalyst (e.g., Raney Ni) Grignard_Reaction_of_3_Phenoxyphenylacetonitrile Reactant This compound Intermediate Imine Intermediate Reactant->Intermediate 1. R-MgX, Et₂O Product Ketone Intermediate->Product 2. H₃O⁺ NAPE_PLD_Signaling_Pathway cluster_synthesis NAE Synthesis cluster_signaling Signaling PL Glycerophospholipids + Phosphatidylethanolamine NAPE N-Acyl-phosphatidylethanolamines (NAPEs) PL->NAPE N-Acyltransferase (NAT) NAE N-Acylethanolamines (NAEs) (e.g., Anandamide) NAPE->NAE NAPE-PLD PA Phosphatidic Acid Receptors Cannabinoid Receptors (CB₁, CB₂) NAE->Receptors Effects Physiological Effects (Pain, Mood, etc.) Receptors->Effects Inhibitor Pyrimidine Derivatives (from this compound) NAPE_PLD NAPE_PLD Inhibitor->NAPE_PLD

References

Navigating the Solubility of 3-Phenoxyphenylacetonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 3-Phenoxyphenylacetonitrile (CAS No. 51632-29-2), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering insights into its solubility in various organic solvents, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Introduction to this compound

This compound, also known as 3-phenoxybenzyl cyanide, is an organic compound with the chemical formula C₁₄H₁₁NO. Its molecular structure, featuring a phenoxy group attached to a phenylacetonitrile core, renders it a valuable building block in organic synthesis. An understanding of its solubility is critical for optimizing reaction conditions, purification processes such as recrystallization, and formulation development.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound

SolventQualitative SolubilitySource
ChloroformSlightly Soluble[2]
Ethyl AcetateSlightly Soluble[2]
WaterLimited/Insoluble[1]
General Organic SolventsModerately Soluble[1]

Due to the lack of specific quantitative data, experimental determination of solubility in solvents relevant to a specific application is highly recommended. The following sections provide detailed protocols for such determinations.

Experimental Protocols for Solubility Determination

The following are established methodologies for quantitatively determining the solubility of a solid organic compound like this compound in various organic solvents.

Equilibrium Solubility Method (Gravimetric Analysis)

This method relies on the preparation of a saturated solution at a specific temperature and the subsequent determination of the dissolved solute's mass.

3.1.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

  • Desiccator

3.1.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. The system should be under constant agitation.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a syringe fitted with a syringe filter. This step is critical to remove any undissolved solid particles.

  • Gravimetric Determination:

    • Dispense the filtered, saturated solution into a pre-weighed, clean, and dry evaporation dish or vial.

    • Record the exact mass of the dish/vial with the solution.

    • Carefully evaporate the solvent in a well-ventilated fume hood. For higher boiling point solvents, an oven or vacuum oven set at a temperature below the boiling point of the solute can be used.

    • Once the solvent is completely evaporated, dry the remaining solid residue to a constant weight.

    • Cool the dish/vial in a desiccator to room temperature before weighing.

    • Record the final mass of the dish/vial with the dried solute.

3.1.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

UV-Visible Spectrophotometry Method

This method is suitable if this compound exhibits a characteristic UV-Vis absorbance in the chosen solvent. A calibration curve must first be established.

3.2.1. Materials and Equipment

  • This compound

  • Selected UV-transparent organic solvent(s)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatic shaker or water bath

  • Syringe filters

3.2.2. Procedure

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution and Measurement:

    • Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Section 3.1.2, step 1).

    • After equilibration, filter the supernatant using a syringe filter.

    • Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

3.2.3. Calculation of Solubility

  • Determine the concentration of the diluted solution from the calibration curve using its measured absorbance.

  • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Solubility ( g/100 mL) = (Concentration from calibration curve in g/mL) * (Dilution factor) * 100

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

experimental_workflow_gravimetric cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Seal vial and place in thermostatic shaker prep1->prep2 prep3 Equilibrate for 24-48 hours at constant temperature prep2->prep3 samp1 Withdraw supernatant with syringe prep3->samp1 samp2 Filter through 0.45 µm filter samp1->samp2 ana1 Dispense filtrate into pre-weighed dish samp2->ana1 ana2 Evaporate solvent ana1->ana2 ana3 Dry residue to constant weight ana2->ana3 ana4 Cool in desiccator and weigh ana3->ana4 calc1 Calculate solubility (g/100 mL) ana4->calc1

Caption: Gravimetric Method Workflow for Solubility Determination

experimental_workflow_uv_vis cluster_calib Calibration Curve Preparation cluster_prep_uv Saturated Solution Preparation cluster_analysis_uv UV-Vis Analysis cluster_calc_uv Calculation calib1 Prepare stock solution of known concentration calib2 Create series of standard dilutions calib1->calib2 calib3 Measure absorbance of standards at λmax calib2->calib3 calib4 Plot Absorbance vs. Concentration calib3->calib4 calc_uv1 Determine concentration from calibration curve calib4->calc_uv1 prep_uv1 Prepare saturated solution (as in gravimetric method) prep_uv2 Filter the supernatant prep_uv1->prep_uv2 ana_uv1 Dilute filtered saturated solution prep_uv2->ana_uv1 ana_uv2 Measure absorbance of diluted sample ana_uv1->ana_uv2 ana_uv2->calc_uv1 calc_uv2 Calculate original solubility considering dilution calc_uv1->calc_uv2

Caption: UV-Vis Spectrophotometry Workflow for Solubility Determination

Conclusion

While quantitative solubility data for this compound is not widely published, this technical guide provides the necessary framework for researchers to determine this crucial parameter in their laboratories. The provided experimental protocols for gravimetric and UV-Vis spectrophotometric methods are robust and widely applicable. Accurate solubility data is essential for the efficient and effective use of this compound in research and development, enabling informed decisions in process chemistry and formulation science. It is recommended that solubility is determined at various temperatures to fully characterize the thermodynamic properties of the system.

References

A Comprehensive Technical Guide to 3-Phenoxyphenylacetonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenoxyphenylacetonitrile, a key chemical intermediate, holds significant importance in the synthesis of a range of commercially valuable compounds, most notably pyrethroid insecticides and inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This technical guide provides a comprehensive review of the existing research on this compound, covering its chemical and physical properties, detailed synthetic methodologies, and its role in the development of bioactive molecules. This document aims to serve as an in-depth resource, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key pathways and workflows to support ongoing research and development efforts.

Chemical and Physical Properties

This compound (also known as m-phenoxybenzyl cyanide) is an organic compound characterized by a nitrile group attached to a methylene bridge, which is in turn bonded to a 3-phenoxyphenyl moiety.[1][2] Its chemical structure confers properties that make it a versatile precursor in organic synthesis.

Table 1: Physicochemical Properties of this compound [3][4][5]

PropertyValue
CAS Number 51632-29-2
Molecular Formula C₁₄H₁₁NO
Molecular Weight 209.24 g/mol
Appearance Colorless to yellow viscous liquid/oil
Boiling Point 137 °C at 0.3 mmHg
Density 1.124 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.578
Solubility Slightly soluble in Chloroform and Ethyl Acetate
Flash Point >110 °C

Table 2: Spectroscopic Data for this compound [3]

Spectroscopic TechniqueKey Data
¹H NMR Data available from commercial suppliers and literature.
¹³C NMR Data available from commercial suppliers and literature.
IR Spectroscopy Data available in the NIST Chemistry WebBook.
Mass Spectrometry Data available in the NIST Chemistry WebBook and PubChem.

Synthesis of this compound

The synthesis of this compound is a critical step in the production of several important agrochemicals and potential therapeutic agents. Various synthetic routes have been explored, with the primary goal of achieving high yield and purity.

Synthesis from 3-Phenoxybenzyl Halide

A common and industrially relevant method for the synthesis of this compound involves the nucleophilic substitution of a 3-phenoxybenzyl halide with a cyanide salt.

Synthesis_from_Halide 3-Phenoxybenzyl_Halide 3-Phenoxybenzyl Halide (X = Cl, Br) This compound This compound 3-Phenoxybenzyl_Halide->this compound Nucleophilic Substitution Cyanide_Salt Cyanide Salt (NaCN, KCN) Cyanide_Salt->this compound Solvent_PTC Solvent (e.g., Acetone, Acetonitrile) Phase Transfer Catalyst (optional) Solvent_PTC->this compound

Caption: Synthesis of this compound from 3-Phenoxybenzyl Halide.

Experimental Protocol: Cyanation of 3-Phenoxybenzyl Chloride

This protocol is adapted from general procedures for the synthesis of arylacetonitriles.[6]

  • Materials: 3-phenoxybenzyl chloride, sodium cyanide, acetone (anhydrous), sodium iodide (catalytic amount).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-phenoxybenzyl chloride (1 equivalent) in anhydrous acetone.

    • Add finely powdered sodium cyanide (1.5 equivalents) and a catalytic amount of sodium iodide.

    • Heat the mixture to reflux with vigorous stirring for 16-20 hours.

    • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

    • Wash the solid residue with a small amount of acetone.

    • Combine the filtrates and remove the acetone under reduced pressure.

    • The resulting crude oil can be purified by vacuum distillation to yield this compound.

Table 3: Quantitative Data for Synthesis of Phenylacetonitriles (Illustrative) [6]

ReactantProductYieldPurityConditions
p-Anisyl chloridep-Methoxyphenylacetonitrile74-81%~95% (distilled)NaCN, NaI, Acetone, Reflux
p-Chlorobenzyl chloridep-Chlorophenylacetonitrile74%Not specifiedNaCN, NaI, Acetone, Reflux

Note: Specific yield and purity for this compound synthesis via this method require experimental determination, but yields for analogous compounds are provided for reference.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a pivotal building block for two major classes of bioactive compounds: pyrethroid insecticides and NAPE-PLD inhibitors.

Synthesis of Pyrethroid Insecticides (e.g., Fenvalerate)

Fenvalerate is a synthetic pyrethroid insecticide widely used in agriculture. Its synthesis often involves the esterification of α-cyano-3-phenoxybenzyl alcohol with 2-(4-chlorophenyl)-3-methylbutyryl chloride. This compound can be a precursor to the cyanohydrin intermediate.[7][8] A more direct route involves the reaction of 3-phenoxybenzaldehyde, sodium cyanide, and an acyl chloride in a one-pot reaction.[9][10]

Fenvalerate_Synthesis cluster_precursor Precursor Formation 3-Phenoxybenzaldehyde 3-Phenoxybenzaldehyde Cyanohydrin α-Cyano-3-phenoxybenzyl Alcohol Intermediate 3-Phenoxybenzaldehyde->Cyanohydrin NaCN Sodium Cyanide NaCN->Cyanohydrin Fenvalerate Fenvalerate Cyanohydrin->Fenvalerate Esterification Acyl_Chloride 2-(4-chlorophenyl)-3- methylbutyryl chloride Acyl_Chloride->Fenvalerate

Caption: General synthetic pathway for Fenvalerate.

Experimental Protocol: One-Pot Synthesis of Fenvalerate [9]

  • Materials: 3-Phenoxybenzaldehyde, sodium cyanide, triethylamine (catalyst), water, toluene (solvent), 2-(4-chlorophenyl)-3-methylbutyryl chloride.

  • Procedure:

    • In a reaction flask, dissolve 3-phenoxybenzaldehyde (1 equivalent), sodium cyanide (1.15 equivalents), and a catalytic amount of triethylamine in a mixture of water and toluene.

    • Under stirring, add a toluene solution of 2-(4-chlorophenyl)-3-methylbutyryl chloride (1.02 equivalents).

    • Allow the reaction to proceed at room temperature overnight.

    • After the reaction is complete, separate the organic layer.

    • Evaporate the solvent to obtain crude fenvalerate.

    • The product can be further purified by chromatography.

Table 4: Quantitative Data for Fenvalerate Synthesis [9]

ReactantsProductYieldPurity
3-Phenoxybenzaldehyde, NaCN, 2-(4-chlorophenyl)-3-methylbutyryl chlorideFenvalerate99.1%96.0%
Synthesis of NAPE-PLD Inhibitors

This compound is a reported precursor for the synthesis of pyrimidine derivatives that act as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD).[5] NAPE-PLD is an enzyme involved in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules.

Biological Significance and Mechanisms of Action

While this compound is primarily valued as a synthetic intermediate, the biological activities of its downstream products are of significant interest.

Pyrethroid Insecticides: Mode of Action

Pyrethroids, including fenvalerate, are neurotoxic to insects. Their primary mode of action is the disruption of the nervous system by targeting voltage-gated sodium channels in neurons. They bind to the open state of these channels, causing them to remain open for an extended period. This leads to a continuous influx of sodium ions, resulting in repetitive nerve firing, paralysis, and ultimately, the death of the insect.

Pyrethroid_MoA Pyrethroid Pyrethroid (e.g., Fenvalerate) Sodium_Channel Voltage-Gated Sodium Channel (in Neuron) Pyrethroid->Sodium_Channel Binds to Prolonged_Opening Prolonged Channel Opening Sodium_Channel->Prolonged_Opening Causes Na_Influx Continuous Na⁺ Influx Prolonged_Opening->Na_Influx Repetitive_Firing Repetitive Neuronal Firing Na_Influx->Repetitive_Firing Paralysis_Death Paralysis and Death of Insect Repetitive_Firing->Paralysis_Death

Caption: Mode of action of pyrethroid insecticides.

NAPE-PLD Inhibitors: Signaling Pathway

NAPE-PLD is a key enzyme in the endocannabinoid system, responsible for the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce N-acylethanolamines (NAEs), such as anandamide.[11][12][13] NAEs are important lipid signaling molecules that act on various receptors, including cannabinoid receptors (CB1 and CB2), to modulate a wide range of physiological processes. Inhibitors of NAPE-PLD, derived from precursors like this compound, can therefore modulate these signaling pathways by reducing the production of NAEs.

NAPE_PLD_Pathway NAPE N-Acylphosphatidylethanolamine (NAPE) NAE N-Acylethanolamine (NAE) (e.g., Anandamide) NAPE->NAE Hydrolysis NAPE_PLD NAPE-PLD (Enzyme) NAPE_PLD->NAE Receptors Receptors (e.g., CB1, CB2) NAE->Receptors Activates Physiological_Effects Physiological Effects (Pain, Mood, Appetite) Receptors->Physiological_Effects Modulates NAPE_PLD_Inhibitor NAPE-PLD Inhibitor (Derived from This compound) NAPE_PLD_Inhibitor->NAPE_PLD Inhibits

Caption: NAPE-PLD signaling pathway and the action of its inhibitors.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a cornerstone intermediate in the synthesis of important pyrethroid insecticides and is a valuable precursor for the development of NAPE-PLD inhibitors. This guide has provided a detailed overview of its chemical properties, synthetic methods with experimental protocols, and the biological significance of its derivatives. The presented quantitative data and visual representations of synthetic and signaling pathways offer a valuable resource for researchers in organic synthesis, agrochemistry, and medicinal chemistry. Further research into optimizing the synthesis of this compound and exploring its potential in the development of novel bioactive compounds is warranted.

References

In-Depth Technical Guide to m-Phenoxybenzyl Cyanide: Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of m-Phenoxybenzyl cyanide, also known as 3-Phenoxybenzyl cyanide or (3-phenoxyphenyl)acetonitrile. The information is curated to be a vital resource for researchers, scientists, and professionals involved in drug development and related chemical fields.

Chemical Identity and Physical Properties

PropertyValueSource
Molecular Formula C14H11NO[1]
Molecular Weight 209.24 g/mol [1]
IUPAC Name 2-(3-phenoxyphenyl)acetonitrile[1]
Synonyms 3-Phenoxybenzyl cyanide, (3-Phenoxyphenyl)acetonitrile[1]
CAS Number 51632-29-2[1]
Boiling Point (of isomer) 399.8 °C at 760 mmHg[2]
Density (of isomer) 1.22 g/cm³[2]
Solubility (of isomer) Soluble in benzene, toluene, ethyl acetate, n-hexane[3]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of m-Phenoxybenzyl cyanide. The following information has been compiled from public databases.

Technique Description
¹H NMR Data available from Sigma-Aldrich Co. LLC.
¹³C NMR Data available from Sigma-Aldrich Co. LLC.
GC-MS Mass spectrometry data available from the NIST Mass Spectrometry Data Center, with a top peak at m/z 209.
FTIR Neat spectrum available from Sigma-Aldrich Co. LLC.
Raman Spectrum available from John Wiley & Sons, Inc.

Source: PubChem CID 40075[1]

Experimental Protocols

Synthesis of m-Phenoxybenzyl Cyanide

A common method for the synthesis of benzyl cyanides is through the nucleophilic substitution of a benzyl halide with a cyanide salt. The following protocol is adapted from the synthesis of 3-chlorobenzyl cyanide and can be applied to the synthesis of m-phenoxybenzyl cyanide from m-phenoxybenzyl chloride[4].

Reaction:

Materials:

  • m-Phenoxybenzyl chloride

  • Sodium cyanide (NaCN)

  • Aprotic polar solvent (e.g., Dimethyl sulfoxide - DMSO, or Dimethylformamide - DMF)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB) (Optional, but recommended for improved reaction rates and yields)[4]

  • Reaction vessel with a stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a well-ventilated fume hood, dissolve m-phenoxybenzyl chloride in the chosen aprotic polar solvent within the reaction vessel.

  • Add a stoichiometric equivalent of sodium cyanide. If using a phase-transfer catalyst, add a catalytic amount (typically 1-5 mol%).

  • Heat the reaction mixture with stirring under reflux. The reaction temperature and time will depend on the specific solvent and catalyst used. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude m-phenoxybenzyl cyanide.

  • Purify the crude product by vacuum distillation to yield pure m-phenoxybenzyl cyanide.

Analytical Methods

The analysis of m-Phenoxybenzyl cyanide can be performed using chromatographic techniques coupled with mass spectrometry.

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like m-phenoxybenzyl cyanide. To enhance the volatility and chromatographic performance of cyanide-containing compounds, derivatization is often employed[5].

Sample Preparation (Derivatization):

A common derivatizing agent for cyanide is pentafluorobenzyl bromide (PFB-Br)[5]. The reaction converts the cyanide into a more volatile and electron-capturing derivative, which is highly sensitive for MS detection.

Instrumentation and Conditions (General):

  • Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile compounds (e.g., HP-5MS or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless or split, depending on the concentration.

  • Temperature Program: An initial oven temperature held for a few minutes, followed by a ramp to a final temperature to ensure the elution of the derivatized analyte.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring the characteristic ions of the derivatized m-phenoxybenzyl cyanide.

HPLC-MS is suitable for the analysis of less volatile compounds and can also be used for the determination of m-phenoxybenzyl cyanide, particularly in biological matrices[6][7].

Sample Preparation:

For biological samples, a sample clean-up and extraction procedure is necessary. This may involve protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE). Derivatization may also be employed to improve chromatographic retention and ionization efficiency[6][7].

Instrumentation and Conditions (General):

  • HPLC System: A binary or quaternary pump system with a degasser and autosampler.

  • Column: A reverse-phase C18 column is typically used for the separation of nonpolar to moderately polar compounds.

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a small amount of formic acid or ammonium formate to improve peak shape and ionization.

  • Mass Spectrometer: An electrospray ionization (ESI) source is commonly used, operated in either positive or negative ion mode depending on the analyte and derivatizing agent.

  • Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantitative analysis.

Chemical Reactivity and Stability

m-Phenoxybenzyl cyanide is expected to be stable under normal storage conditions. However, it can undergo hydrolysis of the nitrile group to a carboxylic acid (m-phenoxybenzoic acid) under acidic or basic conditions, especially at elevated temperatures. The phenoxybenzyl moiety can be susceptible to cleavage under harsh conditions.

Biological Activity and Signaling Pathways

The primary toxicological concern with m-phenoxybenzyl cyanide is related to the cyanide group. The cyanide ion (CN-) is a potent inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain[8][9][10].

Cyanide_Inhibition_Pathway Cyanide m-Phenoxybenzyl Cyanide CN_ion Cyanide Ion (CN⁻) Cyanide->CN_ion Metabolic Release Complex_IV Complex_IV CN_ion->Complex_IV Inhibits e_flow_start e_flow_start Complex_I Complex_I e_flow_start->Complex_I Complex_II Complex_II e_flow_start->Complex_II CoQ CoQ Complex_I->CoQ Complex_II->CoQ Complex_III Complex_III CoQ->Complex_III Cyt_c Cyt_c Complex_III->Cyt_c Cyt_c->Complex_IV O2 O2 Complex_IV->O2 e⁻ transfer H2O H2O O2->H2O Reduction ATP_Synthase ATP_Synthase ATP ATP ATP_Synthase->ATP Synthesis

By binding to the ferric iron in cytochrome a3 of cytochrome c oxidase, cyanide blocks the transfer of electrons to oxygen. This disruption of the electron transport chain halts aerobic respiration and the production of ATP, leading to rapid cellular hypoxia and cytotoxicity[8].

Beyond the acute toxicity of the cyanide moiety, metabolites of phenoxybenzyl compounds, such as 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol, have been investigated for other biological effects, including potential endocrine-disrupting activities[11][12]. However, studies on these specific metabolites have shown no significant estrogenic activity in mammalian cell lines or in vivo models[12][13]. The overall biological effect of the intact m-phenoxybenzyl cyanide molecule may involve a combination of cyanide toxicity and potential effects from its metabolites.

Experimental_Workflow start Start: m-Phenoxybenzyl Chloride synthesis Synthesis: Nucleophilic Substitution with NaCN start->synthesis purification Purification: Vacuum Distillation synthesis->purification product Pure m-Phenoxybenzyl Cyanide purification->product sample_prep sample_prep product->sample_prep in_vitro in_vitro product->in_vitro in_vivo in_vivo product->in_vivo gc_ms gc_ms sample_prep->gc_ms hplc_ms hplc_ms sample_prep->hplc_ms

References

In-Depth Technical Guide: Safety and Handling of 3-Phenoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Phenoxyphenylacetonitrile (CAS No. 51632-29-2), a key intermediate in the synthesis of various commercial products, including pyrethroid insecticides.[1][2] Adherence to these protocols is critical to ensure laboratory safety and experimental integrity.

Chemical Identification and Physical Properties

This compound is an organic compound that typically appears as a liquid under standard conditions.[1]

PropertyValueSource(s)
Molecular Formula C₁₄H₁₁NO[2][3]
Molecular Weight 209.24 g/mol [2][3]
CAS Number 51632-29-2[2][3]
Appearance Colorless to orange viscous liquid/oil[1][2]
Boiling Point 137 °C at 0.3 mmHg (41 Pa)[2]
Density 1.124 g/mL at 25 °C[2]
Refractive Index n20/D 1.578[2]
Flash Point >110 °C (>230 °F)[2]
Solubility Slightly soluble in Chloroform and Ethyl Acetate.[2] Likely exhibits moderate solubility in other organic solvents, with limited solubility in water.[1]
Storage Temperature Room Temperature, sealed in a dry environment.[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation

(Source: Aggregated GHS information from multiple suppliers.[3])

Signal Word: Warning[3]

Pictograms: [3]

alt text

Toxicological Data

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls
  • Work should be conducted in a well-ventilated chemical fume hood.

  • Ensure easy access to an eyewash station and a safety shower.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection:

    • Wear chemical-resistant gloves (e.g., nitrile rubber).

    • A lab coat or chemical-resistant apron should be worn.

    • Ensure skin is fully covered.

  • Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

First Aid Measures

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor.
Skin Contact Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.
Eye Contact Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye. Call a poison control center or doctor for treatment advice.
Inhalation Move the person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible. Call a poison control center or doctor for further treatment advice.

Note to Physician: Treat symptomatically. Exposure should be considered as potential cyanide poisoning.[7]

Fire and Explosion Hazards

  • Flammability: Combustible liquid.[6]

  • Flash Point: >110 °C (>230 °F)[2]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Hazardous Combustion Products: Emits toxic fumes of hydrogen cyanide and nitrogen oxides when heated to decomposition.[8]

  • Firefighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep containers tightly closed.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a permitted hazardous waste facility. Do not allow it to enter drains or waterways.

Chemical Reactivity and Incompatibilities

  • Stability: Stable under normal storage conditions.

  • Incompatible Materials:

    • Strong Oxidizing Agents: May react violently.

    • Strong Acids: Can cause hydrolysis of the nitrile group to a carboxylic acid, potentially generating heat.[9] Reaction with strong acids like nitric acid or sulfuric acid should be avoided.

    • Strong Bases: Can catalyze hydrolysis of the nitrile group.[9]

Experimental Protocols

Synthesis of this compound from 3-Phenoxybenzyl Chloride

This procedure outlines the synthesis of this compound via nucleophilic substitution of 3-phenoxybenzyl chloride with a cyanide salt.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 3_Phenoxybenzyl_Chloride 3-Phenoxybenzyl Chloride (CAS: 53874-66-1) Reaction_Vessel Reaction Vessel (Heated under reflux) 3_Phenoxybenzyl_Chloride->Reaction_Vessel Sodium_Cyanide Sodium Cyanide (or Potassium Cyanide) Sodium_Cyanide->Reaction_Vessel Solvent Solvent (e.g., Ethanol, Acetone) Solvent->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Cool and filter precipitated salts Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Extraction Liquid-Liquid Extraction Solvent_Removal->Extraction Drying Drying (e.g., Na₂SO₄) Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Product This compound (CAS: 51632-29-2) Distillation->Product

Caption: Synthesis of this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-phenoxybenzyl chloride, sodium or potassium cyanide, and a suitable solvent such as ethanol.[9]

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or GC).

  • Work-up:

    • Cool the reaction mixture and filter to remove the inorganic salts.

    • Remove the solvent from the filtrate under reduced pressure.

    • Take up the residue in an organic solvent (e.g., diethyl ether) and wash with water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: Purify the crude product by vacuum distillation to yield pure this compound.

Use in Pyrethroid Synthesis (Example: Cypermethrin)

This compound is a precursor to the alcohol moiety in many pyrethroids. In a common one-pot synthesis of cypermethrin, the cyanohydrin (α-hydroxy-3-phenoxyphenylacetonitrile) is formed in situ from 3-phenoxybenzaldehyde and sodium cyanide, and then immediately esterified.

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product cluster_legend *DV-Acyl Chloride 3_Phenoxybenzaldehyde 3-Phenoxybenzaldehyde Cyanohydrin_Formation In-situ Cyanohydrin Formation (α-hydroxy-3-phenoxyphenylacetonitrile) 3_Phenoxybenzaldehyde->Cyanohydrin_Formation Sodium_Cyanide Sodium Cyanide Sodium_Cyanide->Cyanohydrin_Formation DV_Acyl_Chloride DV-Acyl Chloride* Esterification Esterification DV_Acyl_Chloride->Esterification Solvent Solvent & Catalyst (e.g., THF, Water, Phase Transfer Catalyst) Solvent->Cyanohydrin_Formation Cyanohydrin_Formation->Esterification Intermediate Cypermethrin Cypermethrin Esterification->Cypermethrin legend 3-(2,2-dichlorovinyl)-2,2- dimethylcyclopropanecarbonyl chloride

Caption: One-pot synthesis of Cypermethrin.

Methodology (based on a published patent):

  • Reaction Setup: In a reaction vessel, dissolve sodium cyanide and a phase-transfer catalyst in water.

  • Addition of Aldehyde: Add 3-phenoxybenzaldehyde and a solvent like n-hexane, and stir at 25-30 °C for 30 minutes.

  • Esterification: Cool the mixture to approximately 16 °C and add DV-acyl chloride. The temperature will rise. Maintain the temperature at around 20 °C.

  • Reaction Monitoring: Monitor the reaction until the concentration of 3-phenoxybenzaldehyde is ≤ 0.1%.

  • Work-up:

    • Stop stirring and allow the layers to separate. Remove the lower aqueous layer.

    • Wash the upper organic layer with water.

    • Remove the solvent under vacuum to obtain the cypermethrin product.

(This is a summarized protocol based on patent literature and should be adapted with appropriate laboratory safety measures.[10])

Hydrolysis to 3-Phenoxyphenylacetic Acid

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_intermediate Intermediate/Product cluster_final Final Product Nitrile This compound Acid_Hydrolysis Acidic Hydrolysis (e.g., aq. HCl, H₂SO₄) Heat under reflux Nitrile->Acid_Hydrolysis Base_Hydrolysis Basic Hydrolysis (e.g., aq. NaOH) Heat under reflux Nitrile->Base_Hydrolysis Carboxylic_Acid 3-Phenoxyphenylacetic Acid Acid_Hydrolysis->Carboxylic_Acid Carboxylate_Salt Carboxylate Salt Base_Hydrolysis->Carboxylate_Salt Acidification Acidification (add strong acid) Carboxylate_Salt->Acidification Acidification->Carboxylic_Acid

Caption: Hydrolysis of this compound.

Methodology (Acid-Catalyzed):

  • Reaction: Heat the nitrile under reflux with a dilute aqueous acid, such as hydrochloric acid.[9][11]

  • Work-up: After the reaction is complete, the carboxylic acid can be isolated by cooling the mixture (if it crystallizes) or by extraction with an organic solvent.

  • Purification: The crude product can be purified by recrystallization or chromatography.

Methodology (Base-Catalyzed):

  • Reaction: Heat the nitrile under reflux with an aqueous base, such as sodium hydroxide solution. This will form the sodium salt of the carboxylic acid.[9][11]

  • Work-up:

    • Cool the reaction mixture.

    • Carefully acidify the solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: Collect the precipitated acid by filtration and purify by recrystallization.

References

Methodological & Application

Application Notes and Protocols: 3-Phenoxyphenylacetonitrile as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxyphenylacetonitrile is a valuable and versatile bifunctional building block in medicinal chemistry. Its structure, featuring a reactive nitrile group and a phenoxyphenyl scaffold, allows for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. The phenoxyphenyl moiety is a common feature in many biologically active molecules, often contributing to favorable pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of medicinally relevant compounds, with a particular focus on pyrimidine derivatives targeting key signaling pathways.

Key Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds, most notably pyrimidine derivatives. These derivatives have shown promise as inhibitors of N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), an important enzyme in the endocannabinoid system, and as modulators of other critical cellular targets.

1. Synthesis of Pyrimidine-Based NAPE-PLD Inhibitors:

The nitrile functionality of this compound can readily participate in condensation reactions with amidines to form the pyrimidine core. The resulting 4-(3-phenoxyphenyl)pyrimidine derivatives are of significant interest as potential inhibitors of NAPE-PLD. NAPE-PLD is a key enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide.[1][2] Dysregulation of NAE signaling has been implicated in various pathological conditions, including inflammation, pain, and metabolic disorders.[3] By inhibiting NAPE-PLD, compounds derived from this compound can modulate NAE levels, offering a therapeutic strategy for these conditions.

2. Development of Kinase Inhibitors and Anticancer Agents:

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Numerous pyrimidine derivatives have been developed as potent inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are key targets in oncology.[2] The 3-phenoxyphenyl group can be strategically employed to occupy hydrophobic pockets in the ATP-binding site of these kinases, enhancing binding affinity and inhibitory activity.

Quantitative Data on Related Pyrimidine Derivatives

The following table summarizes the biological activity of representative pyrimidine-5-carbonitrile derivatives, a class of compounds accessible through synthetic routes involving nitrile precursors. While not all of these compounds are directly synthesized from this compound, they illustrate the therapeutic potential of this structural class.

Compound IDStructureTarget/AssayIC50 (µM)Reference
11e Pyrimidine-5-carbonitrile derivativeVEGFR-20.61[2]
HCT-116 (colon cancer)1.14[2]
MCF-7 (breast cancer)1.54[2]
12b Pyrimidine-5-carbonitrile derivativeVEGFR-20.53[2]
20a 5-Ethynylpyrimidine derivativeEGFR kinase0.045[4]
Compound 4 Pyrido[2,3-d]pyrimidine derivativePIM-1 kinase0.0114[5]
MCF-7 (breast cancer)0.57[5]
Compound 10 Pyrido[2,3-d]pyrimidine derivativePIM-1 kinase0.0172[5]
Compound 11b Thieno[2,3-d]pyrimidine derivativeEGFRWT4.03[6]
EGFRT790M0.09[6]

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-4-(3-phenoxyphenyl)pyrimidine-5-carbonitrile

This protocol describes a general and efficient three-component reaction for the synthesis of a 4-aminopyrimidine-5-carbonitrile derivative using this compound as a key starting material.[7][8]

Reaction Scheme:

Materials:

  • 3-Phenoxybenzaldehyde (1 equivalent)

  • Malononitrile (1 equivalent)

  • Guanidine hydrochloride (1.1 equivalents)

  • Sodium ethoxide (2 equivalents)

  • Anhydrous Ethanol

  • Distilled water

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of sodium ethoxide (2 equivalents) in anhydrous ethanol in a round-bottom flask, add 3-phenoxybenzaldehyde (1 equivalent) and malononitrile (1 equivalent).

  • Stir the mixture at room temperature for 30 minutes.

  • Add guanidine hydrochloride (1.1 equivalents) to the reaction mixture.

  • Reflux the mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product is dried and can be further purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway and Experimental Workflow Diagrams

NAPE-PLD Signaling Pathway

The following diagram illustrates the central role of NAPE-PLD in the biosynthesis of N-acylethanolamines (NAEs) and their subsequent downstream signaling.

NAPE_PLD_Pathway PC Phosphatidylcholine (PC) NAPT N-acyltransferase (NAT) PC->NAPT Acyl donor PE Phosphatidylethanolamine (PE) PE->NAPT Acyl acceptor NAPE N-acyl-phosphatidyl- ethanolamine (NAPE) NAPT->NAPE NAPE_PLD NAPE-PLD NAPE->NAPE_PLD NAEs N-acylethanolamines (NAEs) (e.g., Anandamide, OEA, PEA) NAPE_PLD->NAEs PA Phosphatidic Acid (PA) NAPE_PLD->PA Inhibitor This compound -derived Pyrimidine Inhibitor Inhibitor->NAPE_PLD Receptors Downstream Receptors (PPARα, GPR119, GPR55, CB1/2) NAEs->Receptors Effects Biological Effects (Anti-inflammatory, Analgesic, Metabolic Regulation) Receptors->Effects

Caption: NAPE-PLD signaling pathway and point of inhibition.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines the general workflow for the synthesis of pyrimidine derivatives from this compound and their subsequent biological evaluation.

Synthesis_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Three-component reaction) Start->Synthesis Reagents Amidine / Other Reagents Reagents->Synthesis Purification Purification (Recrystallization / Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bio_Assay Biological Activity Screening (e.g., NAPE-PLD inhibition, Kinase assays) Characterization->Bio_Assay Data_Analysis Data Analysis (IC50 determination) Bio_Assay->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt

Caption: Workflow for synthesis and biological evaluation.

References

Application of 3-Phenoxyphenylacetonitrile in Pyrethroid Insecticide Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxyphenylacetonitrile, also known as α-cyano-3-phenoxybenzyl alcohol or 3-phenoxymandelonitrile, is a pivotal intermediate in the synthesis of a major class of synthetic insecticides known as Type II pyrethroids.[1][2] The incorporation of the α-cyano group into the 3-phenoxybenzyl alcohol moiety significantly enhances the insecticidal potency of these compounds.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of several commercially important pyrethroid insecticides, including cypermethrin, deltamethrin, fenvalerate, and esfenvalerate, utilizing this compound as the core building block.

Application Notes

This compound serves as the alcohol component in the esterification reaction that forms the final pyrethroid structure. The synthesis of these insecticides typically involves the esterification of the cyanohydrin with a suitable carboxylic acid or its activated form, such as an acyl chloride.[3][4] For pyrethroids with a cyclopropane ring, such as cypermethrin and deltamethrin, the acid component is a derivative of chrysanthemic acid.[5] For non-cyclopropane pyrethroids like fenvalerate and esfenvalerate, a substituted isovaleric acid is used.[3]

A common and efficient strategy for these syntheses is a one-pot reaction where 3-phenoxybenzaldehyde is reacted with a cyanide source (e.g., sodium cyanide) to form the this compound intermediate in situ. This is immediately followed by esterification with the appropriate acid chloride, often under phase-transfer catalysis conditions to improve reaction rates and yields.[6][7]

For the synthesis of stereospecific isomers like deltamethrin and esfenvalerate, the enantiomerically pure (S)-3-Phenoxyphenylacetonitrile is required.[4][8] This is often achieved through enzymatic kinetic resolution of the racemic cyanohydrin or its acetate derivative using lipases.[9][10]

Key Synthetic Strategies:
  • One-Pot Synthesis: This approach, particularly for fenvalerate and cypermethrin, involves the in situ generation of this compound from 3-phenoxybenzaldehyde and a cyanide salt, followed by immediate esterification. This method is advantageous due to its efficiency and reduced number of workup steps.[6][11]

  • Phase-Transfer Catalysis (PTC): The use of phase-transfer catalysts, such as quaternary ammonium salts, is crucial in many of these syntheses. PTC facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase, where the reaction with the aldehyde occurs, leading to higher yields and milder reaction conditions.[7][12][13]

  • Enzymatic Resolution: For the production of highly active single-isomer pyrethroids like deltamethrin and esfenvalerate, the resolution of racemic this compound is essential. Lipase-catalyzed hydrolysis or transesterification of the corresponding acetate is a widely used method to obtain the desired (S)-enantiomer with high enantiomeric excess.[10][14][15][16]

Data Presentation

Table 1: Synthesis of Fenvalerate from 3-Phenoxybenzaldehyde
CatalystSolvent(s)Reaction TimeYield (%)Purity (%)Reference
TriethylamineToluene / WaterOvernight99.196.0[6]
TriethylamineCyclohexane / WaterOvernight99.497.3[6]
Table 2: One-Pot Synthesis of Cypermethrin
ReactantsSolvent(s)Temperature (°C)Reaction Time (h)Yield (%)Reference
3-Phenoxybenzaldehyde, Sodium Cyanide, DV-Acyl ChlorideTHF / Water15295.5[11]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Fenvalerate

This protocol describes a one-pot synthesis of fenvalerate from 3-phenoxybenzaldehyde, sodium cyanide, and 2-(4-chlorophenyl)-3-methylbutyryl chloride using triethylamine as a catalyst.[6]

Materials:

  • 3-Phenoxybenzaldehyde (98.5%)

  • Sodium Cyanide (97%)

  • 2-(4-chlorophenyl)-3-methylbutyryl chloride

  • Triethylamine

  • Toluene

  • Water

  • Three-necked reaction flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • In a three-necked reaction flask, dissolve 3-phenoxybenzaldehyde (24.73 g) and sodium cyanide (6.06 g) in a mixture of water and toluene.

  • Add a catalytic amount of triethylamine to the mixture.

  • Under stirring, slowly add a toluene solution of 2-(4-chlorophenyl)-3-methylbutyryl chloride (0.104 mmol).

  • Allow the reaction to proceed overnight at room temperature with continuous stirring.

  • After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Wash the organic layer with water.

  • Evaporate the solvent from the organic layer under reduced pressure to obtain crude fenvalerate.

  • The product can be further purified by column chromatography if necessary.

Safety Precautions:

  • Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, as this will release highly toxic hydrogen cyanide gas.

  • Toluene is flammable and toxic. Use in a well-ventilated area and avoid ignition sources.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 2: Synthesis of Cypermethrin

This protocol details the synthesis of cypermethrin via the esterification of the in situ formed cyanohydrin of 3-phenoxybenzaldehyde.[11]

Materials:

  • 3-Phenoxybenzaldehyde

  • Sodium Cyanide

  • 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acyl chloride)

  • Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • 2 N Sodium Hydroxide (NaOH) solution

  • Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • Prepare a solution of sodium cyanide (2.40 g, 0.049 mole) in a 1:1 mixture of water and THF (50 ml) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 15°C.

  • Prepare a mixture of 3-phenoxybenzaldehyde (7.00 g, 0.035 mole) and DV-acyl chloride (10.00 g, 0.042 mole).

  • Add the aldehyde/acyl chloride mixture dropwise to the stirred sodium cyanide solution over 30 minutes, maintaining the temperature at 15°C.

  • Continue stirring at 15°C for an additional 2 hours.

  • After the reaction period, transfer the mixture to a separatory funnel and extract the product three times with dichloromethane (40 ml each).

  • Combine the organic extracts and wash once with 2 N NaOH solution (50 ml), followed by washing with deionized water until the pH of the aqueous layer is approximately 6.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the organic solution under reduced pressure to yield cypermethrin.

Characterization:

The final product can be characterized by spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy and its purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[17][18][19][20][21]

Mandatory Visualizations

Synthesis Pathway of Type II Pyrethroids

G PBld 3-Phenoxybenzaldehyde PPA This compound (Intermediate) PBld->PPA + NaCN NaCN Pyrethroid Pyrethroid Insecticide PPA->Pyrethroid + Esterification AcidChloride Acid Chloride (R-COCl)

Caption: General synthesis pathway of Type II pyrethroids.

Experimental Workflow for One-Pot Fenvalerate Synthesis

G start Start dissolve Dissolve 3-Phenoxybenzaldehyde and NaCN in Toluene/Water start->dissolve add_cat Add Triethylamine (Catalyst) dissolve->add_cat add_acyl Add 2-(4-chlorophenyl)-3- methylbutyryl chloride add_cat->add_acyl react React Overnight at Room Temperature add_acyl->react separate Separate Organic and Aqueous Layers react->separate wash Wash Organic Layer separate->wash evaporate Evaporate Solvent wash->evaporate end Fenvalerate Product evaporate->end

Caption: Experimental workflow for the one-pot synthesis of fenvalerate.

Logical Relationship for Stereospecific Synthesis

G racemic Racemic this compound resolution Enzymatic Resolution (e.g., Lipase) racemic->resolution s_enantiomer (S)-3-Phenoxyphenylacetonitrile (Enantiopure) resolution->s_enantiomer esterification Esterification s_enantiomer->esterification acid Chiral Acid Chloride (e.g., Deltamethric Acid Chloride) acid->esterification product Stereospecific Pyrethroid (e.g., Deltamethrin) esterification->product

Caption: Logical steps for stereospecific pyrethroid synthesis.

References

Application Notes and Protocols for Condensation Reactions of 3-Phenoxyphenylacetonitrile with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction involves the base-catalyzed condensation of an active methylene compound with a carbonyl group, typically an aldehyde or ketone. The products, α,β-unsaturated dinitriles or cyanoesters, are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials.

This document provides detailed application notes and protocols for the Knoevenagel condensation of 3-phenoxyphenylacetonitrile with various aromatic aldehydes. This compound is a key building block in the synthesis of pyrethroid insecticides and other pharmaceutical agents. Its condensation with aromatic aldehydes leads to the formation of 2-(3-phenoxyphenyl)-3-arylacrylonitriles, which are versatile precursors for further chemical transformations.

Reaction Principle

The reaction proceeds via a base-catalyzed mechanism. A base, such as piperidine or ammonium acetate, deprotonates the acidic methylene group of this compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol-type intermediate readily undergoes dehydration to yield the stable α,β-unsaturated nitrile product. The reaction is typically driven to completion by the removal of water.

Data Presentation

The following table summarizes the expected yields for the Knoevenagel condensation of this compound with a variety of aromatic aldehydes. The data is compiled from analogous reactions reported in the scientific literature, particularly the condensation of other arylacetonitriles with aromatic aldehydes under similar conditions. Yields can vary based on the specific reaction conditions and the electronic nature of the substituents on the aromatic aldehyde.

Table 1: Expected Yields for the Synthesis of 2-(3-Phenoxyphenyl)-3-arylacrylonitriles

EntryAromatic AldehydeCatalystSolventReaction ConditionsExpected Yield (%)
1BenzaldehydePiperidineEthanolReflux, 4-6 h85-95
24-ChlorobenzaldehydePiperidineEthanolReflux, 3-5 h90-98
34-MethylbenzaldehydePiperidineEthanolReflux, 5-7 h80-90
44-MethoxybenzaldehydePiperidineEthanolReflux, 6-8 h75-85
54-NitrobenzaldehydeAmmonium AcetateTolueneReflux with Dean-Stark, 2-4 h90-97
62-ChlorobenzaldehydePiperidineEthanolReflux, 4-6 h82-92
73,4-DimethoxybenzaldehydePiperidineEthanolReflux, 6-8 h70-80
82-NaphthaldehydePiperidineEthanolReflux, 5-7 h85-95
92-ThiophenecarboxaldehydePiperidineEthanolReflux, 3-5 h88-96
104-(Trifluoromethyl)benzaldehydeAmmonium AcetateTolueneReflux with Dean-Stark, 2-4 h85-93

Experimental Protocols

General Protocol for the Piperidine-Catalyzed Knoevenagel Condensation

This protocol is a general procedure for the synthesis of 2-(3-phenoxyphenyl)-3-arylacrylonitriles.

Materials:

  • This compound

  • Appropriate aromatic aldehyde

  • Piperidine (catalytic amount)

  • Ethanol (absolute)

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Dichloromethane or Ethyl acetate for extraction

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) and the aromatic aldehyde (1.0 - 1.1 eq.) in absolute ethanol (approximately 5-10 mL per gram of nitrile).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 - 0.2 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for the time indicated in Table 1, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane or ethyl acetate and wash with 1 M hydrochloric acid to remove the piperidine catalyst, followed by washing with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel if necessary.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Visualizations

Knoevenagel_Condensation_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products 3_Phenoxyphenylacetonitrile This compound Carbanion Carbanion Intermediate 3_Phenoxyphenylacetonitrile->Carbanion + Base Aromatic_Aldehyde Aromatic Aldehyde Aldol_Adduct Aldol Adduct Base Base (e.g., Piperidine) Carbanion->Aldol_Adduct + Aromatic Aldehyde Unsaturated_Nitrile α,β-Unsaturated Nitrile Aldol_Adduct->Unsaturated_Nitrile - H₂O Water Water

Caption: General mechanism of the Knoevenagel condensation.

Experimental_Workflow A 1. Reaction Setup (this compound, Aromatic Aldehyde, Solvent) B 2. Add Catalyst (e.g., Piperidine) A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Cool to Room Temperature C->D E 5. Work-up (Filtration or Concentration) D->E F 6. Extraction (Organic Solvent, HCl, H₂O, Brine) E->F G 7. Drying and Concentration F->G H 8. Purification (Recrystallization or Chromatography) G->H I 9. Characterization (NMR, IR, MS) H->I J Final Product (2-(3-Phenoxyphenyl)-3-arylacrylonitrile) I->J

Caption: Experimental workflow for synthesis and purification.

Application Notes and Protocols for the Preparation of NAPE-PLD Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide, the anti-inflammatory agent palmitoylethanolamide (PEA), and the satiety-promoting factor oleoylethanolamide (OEA).[1][2] By catalyzing the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce NAEs, NAPE-PLD plays a crucial role in various physiological processes, including pain, inflammation, appetite, and emotional behavior.[3][4] Consequently, the development of potent and selective NAPE-PLD inhibitors is a significant area of interest for therapeutic intervention in a range of pathological conditions.

This document provides a detailed overview of the prominent classes of NAPE-PLD inhibitors, their synthesis, and the experimental protocols for their evaluation. While the initial query focused on the role of 3-Phenoxyphenylacetonitrile, a thorough review of the current scientific literature indicates that this compound is not a reported precursor or a core scaffold in the synthesis of the most potent and well-characterized NAPE-PLD inhibitors to date. The following sections will focus on established classes of inhibitors, such as pyrimidine-4-carboxamides and quinazolinedione sulfonamides.

Key Classes of NAPE-PLD Inhibitors and their Biological Activity

Significant progress has been made in identifying and optimizing NAPE-PLD inhibitors. Two of the most important classes that have emerged from high-throughput screening and medicinal chemistry efforts are the pyrimidine-4-carboxamides, leading to the discovery of LEI-401, and the quinazolinedione sulfonamides, with ARN19874 being a key example.

Quantitative Data on NAPE-PLD Inhibitors

The inhibitory potencies of representative compounds from these classes are summarized in the table below. This data is essential for comparing the efficacy of different chemical scaffolds.

Compound IDChemical ClassTargetIC50 (µM)Ki (µM)Notes
LEI-401 Pyrimidine-4-carboxamidehNAPE-PLD< 0.10.027Potent, selective, and CNS-active.[2][3]
ARN19874 Quinazolinedione sulfonamideNAPE-PLD34-First selective inhibitor identified.[5][6]
HTS Hit 2 Pyrimidine-4-carboxamidehNAPE-PLD-0.30High-throughput screening hit, precursor to LEI-401.[7]
Hexachlorophene Dichlorophene derivativeNAPE-PLD~2-Reported inhibitor, but with potential for off-target effects.[2]
Bithionol Dichlorophene derivativeNAPE-PLD~2-Reported inhibitor, but with potential for off-target effects.[2]

Signaling Pathway of NAPE-PLD

NAPE-PLD is a central enzyme in the biosynthesis of NAEs. The pathway begins with the N-acylation of phosphatidylethanolamine (PE) to form NAPE, which is then hydrolyzed by NAPE-PLD to produce NAEs and phosphatidic acid (PA). The resulting NAEs can then act on various receptors to elicit their biological effects.

NAPE_PLD_Pathway PC Phosphatidylcholine (PC) NAT N-acyltransferase PC->NAT PE Phosphatidylethanolamine (PE) PE->NAT NAPE N-acylphosphatidylethanolamine (NAPE) NAT->NAPE NAPE_PLD NAPE-PLD NAPE->NAPE_PLD NAE N-acylethanolamines (NAEs) (e.g., Anandamide, PEA, OEA) NAPE_PLD->NAE PA Phosphatidic Acid (PA) NAPE_PLD->PA Receptors Cannabinoid Receptors (CB1, CB2) PPARα, TRPV1 NAE->Receptors BioEffects Biological Effects (Pain modulation, Anti-inflammation, etc.) Receptors->BioEffects Inhibitors NAPE-PLD Inhibitors (e.g., LEI-401, ARN19874) Inhibitors->NAPE_PLD

Caption: The NAPE-PLD signaling pathway for the biosynthesis of N-acylethanolamines.

Experimental Protocols

The following are detailed methodologies for the synthesis of a key NAPE-PLD inhibitor and for assays to determine inhibitory activity.

Synthesis of LEI-401 (A Representative Pyrimidine-4-carboxamide Inhibitor)

The synthesis of LEI-401 involves a multi-step process starting from commercially available pyrimidine derivatives. The general synthetic scheme is outlined below, based on published literature.[7]

LEI401_Synthesis_Workflow start 2,6-dichloropyrimidine-4-carbonyl chloride step1 Amidation with cyclopropylmethylamine start->step1 intermediate1 N-(cyclopropylmethyl)-2,6-dichloropyrimidine-4-carboxamide step1->intermediate1 step2 Nucleophilic aromatic substitution with (S)-3-hydroxypyrrolidine intermediate1->step2 intermediate2 6-((S)-3-hydroxypyrrolidin-1-yl)-2-chloropyrimidine-4-carboxamide step2->intermediate2 step3 Buchwald-Hartwig amination with (S)-3-phenylpiperidine intermediate2->step3 product LEI-401 step3->product

Caption: General synthetic workflow for the NAPE-PLD inhibitor LEI-401.

Protocol:

  • Amidation: To a solution of 2,6-dichloropyrimidine-4-carbonyl chloride in a suitable solvent (e.g., dichloromethane), add cyclopropylmethylamine and a non-nucleophilic base (e.g., triethylamine) at 0 °C. Stir the reaction mixture at room temperature until completion.

  • Purification: After completion, the reaction is quenched, and the product, N-(cyclopropylmethyl)-2,6-dichloropyrimidine-4-carboxamide, is extracted and purified using column chromatography.

  • Nucleophilic Aromatic Substitution: The purified intermediate is then reacted with (S)-3-hydroxypyrrolidine in the presence of a base such as potassium carbonate in a polar aprotic solvent (e.g., dimethylformamide) at an elevated temperature.

  • Purification: The resulting product, 6-((S)-3-hydroxypyrrolidin-1-yl)-2-chloropyrimidine-4-carboxamide, is purified by column chromatography.

  • Buchwald-Hartwig Amination: The final step involves a palladium-catalyzed cross-coupling reaction between the chlorinated pyrimidine intermediate and (S)-3-phenylpiperidine. This is typically carried out using a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in a solvent like toluene under an inert atmosphere.

  • Final Purification: The final product, LEI-401, is purified by column chromatography to yield the desired NAPE-PLD inhibitor.

NAPE-PLD Activity Assays

The inhibitory activity of synthesized compounds against NAPE-PLD can be determined using various assay formats. A fluorescence-based assay is suitable for high-throughput screening, while a radioactive assay provides a more direct measurement of enzyme activity.

1. Fluorescence-Based NAPE-PLD Activity Assay [8]

This assay utilizes a quenched fluorescent substrate, such as PED6, which upon cleavage by NAPE-PLD, releases a fluorophore, leading to an increase in fluorescence intensity.

Materials:

  • HEK293T cells overexpressing human NAPE-PLD

  • Membrane protein lysate from these cells

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Quenched fluorescent NAPE-PLD substrate (e.g., PED6)

  • Test compounds dissolved in DMSO

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Protocol:

  • Prepare Reagents: Dilute the membrane protein lysate to the desired concentration in the assay buffer. Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: To each well of a 96-well plate, add the assay buffer, the test compound solution (or DMSO for control), and the membrane protein lysate.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37 °C to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the fluorescent substrate to each well to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 477 nm excitation and 525 nm emission for PED6) at regular intervals for a specified duration (e.g., 60 minutes) at 37 °C.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Radioactive NAPE-PLD Activity Assay [9][10]

This assay measures the formation of a radiolabeled NAE product from a radiolabeled NAPE substrate.

Materials:

  • Radiolabeled NAPE substrate (e.g., N-arachidonoyl-[ethanolamine-1,2-^14 C]phosphatidylethanolamine)

  • Enzyme source (e.g., cell or tissue homogenates)

  • Assay buffer

  • Test compounds

  • Organic solvents for extraction (e.g., chloroform/methanol)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Protocol:

  • Reaction Setup: In a reaction tube, combine the assay buffer, the enzyme source, and the test compound.

  • Pre-incubation: Pre-incubate the mixture at 37 °C for a short period.

  • Start Reaction: Add the radiolabeled NAPE substrate to initiate the reaction. Incubate at 37 °C for a defined time.

  • Stop Reaction and Extraction: Stop the reaction by adding a mixture of chloroform and methanol. Vortex and centrifuge to separate the organic and aqueous phases.

  • TLC Separation: Spot the organic phase onto a TLC plate and develop the plate using an appropriate solvent system to separate the NAPE substrate from the NAE product.

  • Quantification: Visualize the radioactive spots (e.g., using a phosphorimager) and scrape the corresponding silica gel into scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of product formed and determine the percentage of inhibition for each compound concentration to calculate the IC50 value.

Conclusion

The development of NAPE-PLD inhibitors is a promising avenue for the discovery of new therapeutics. While this compound does not appear to be a direct building block for the current leading NAPE-PLD inhibitors, the established synthetic routes for compounds like LEI-401 and ARN19874 provide a solid foundation for further drug discovery efforts. The detailed protocols provided herein offer a starting point for researchers to synthesize and evaluate novel NAPE-PLD inhibitors, contributing to a deeper understanding of the role of this enzyme in health and disease.

References

Application Notes and Protocols for the Analytical Characterization of 3-Phenoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of 3-Phenoxyphenylacetonitrile using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to offer robust and reliable methods for the identification and quantification of this compound in various sample matrices.

High-Performance Liquid Chromatography (HPLC) Analysis

Application Note

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For the analysis of this compound, a reversed-phase HPLC method is proposed, leveraging the compound's aromatic nature. This method provides excellent resolution and sensitivity, making it suitable for purity assessments and quantitative analysis in drug development and quality control processes. The selection of a C18 stationary phase and a mobile phase consisting of acetonitrile and water allows for the effective retention and separation of the analyte from potential impurities.

Experimental Protocol: Isocratic Reversed-Phase HPLC

1. Objective: To quantify the purity of a this compound sample using a reversed-phase HPLC method with UV detection.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • 0.1% Formic acid in water (optional, for pH adjustment and improved peak shape)

  • Sample diluent: Acetonitrile/Water (50:50, v/v)

3. Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

4. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm
Run Time 10 minutes

5. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of the sample diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve in 100 mL of the sample diluent.

6. System Suitability: Inject the standard solution five times and evaluate the following parameters:

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates: Should be ≥ 2000.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

7. Analysis Procedure:

  • Inject the blank (sample diluent) to ensure no interfering peaks are present.

  • Inject the standard solution to establish the retention time and peak area.

  • Inject the sample solution.

  • Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to the peak area of the standard solution.

Quantitative Data Summary: HPLC
AnalyteRetention Time (min)Tailing FactorTheoretical Plates
This compound~ 5.2~ 1.1> 5000

Note: The retention time is an estimate and may vary depending on the specific HPLC system and column used.

HPLC Experimental Workflow

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System Setup (Column, Mobile Phase, etc.) prep->hplc ss System Suitability Testing hplc->ss analysis Sample Analysis ss->analysis data Data Processing and Quantification analysis->data

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Application Note

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the characterization of volatile and semi-volatile compounds like this compound. This method combines the high separation power of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. Electron Ionization (EI) is typically employed, which generates a reproducible fragmentation pattern that serves as a "fingerprint" for the compound, allowing for unambiguous identification. GC-MS is particularly useful for identifying impurities and degradation products in complex mixtures.

Experimental Protocol: GC-MS with Electron Ionization

1. Objective: To identify and characterize this compound and its potential volatile impurities using GC-MS.

2. Materials and Reagents:

  • This compound sample

  • High-purity solvent for dilution (e.g., Ethyl Acetate or Dichloromethane)

3. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Capillary GC column suitable for semi-volatile compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

4. GC-MS Conditions:

ParameterCondition
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp: 100 °C, hold for 2 min. Ramp to 280 °C at 15 °C/min, hold for 5 min.
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

5. Sample Preparation:

  • Sample Solution (1 mg/mL): Dissolve approximately 1 mg of the this compound sample in 1 mL of the chosen solvent.

6. Analysis Procedure:

  • Inject the solvent blank to check for system contamination.

  • Inject the prepared sample solution into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

Quantitative Data Summary: GC-MS Fragmentation

The mass spectrum of this compound is characterized by its molecular ion and several key fragments.[1]

m/z (Mass-to-Charge Ratio)Relative Abundance (%)Proposed Fragment Ion
209100[M]+ (Molecular Ion)
180~20[M-HCN]+
152~30[M-C2H2N]+
141~45[C10H9O]+
77~60[C6H5]+ (Phenyl Cation)

Note: Relative abundances are approximate and can vary slightly between instruments.

GC-MS Experimental Workflow

GCMS_Workflow prep Sample Preparation (Dissolution) injection Sample Injection prep->injection gcms GC-MS System Setup (Column, Temperatures, etc.) gcms->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-400) ionization->detection analysis Data Analysis (TIC and Mass Spectrum) detection->analysis

Caption: GC-MS analysis workflow for this compound.

References

Standard experimental procedure for cyanation reactions with 3-Phenoxyphenylacetonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Cyanation Reactions with 3-Phenoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental protocol for the alpha-cyanation of this compound. This reaction introduces a second nitrile group at the benzylic position, yielding 2-(3-phenoxyphenyl)malononitrile, a potentially valuable building block in medicinal chemistry and materials science. The protocol is based on the electrophilic cyanation of an active methylene group, a well-established transformation in organic synthesis. The procedure outlined below utilizes tosyl cyanide as an electrophilic cyanide source under mild basic conditions.

Reaction Principle and Signaling Pathway

The alpha-cyanation of this compound proceeds via a two-step mechanism. First, a base abstracts the acidic proton at the benzylic position (the carbon atom between the two phenyl rings and attached to the nitrile group) to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbon atom of a cyanide source, in this case, tosyl cyanide, to form the desired dinitrile product and a sulfinate leaving group.

cyanation_pathway cluster_0 Deprotonation cluster_1 Nucleophilic Attack Start 3-Phenoxyphenyl- acetonitrile Carbanion Resonance-Stabilized Carbanion Start->Carbanion + Base Base Base (e.g., NaH, K2CO3) TsCN Tosyl Cyanide (Electrophilic CN Source) Carbanion->TsCN Nucleophilic Attack Product 2-(3-Phenoxyphenyl)- malononitrile TsCN->Product + Carbanion

Caption: Reaction pathway for the alpha-cyanation of this compound.

Experimental Protocol: Alpha-Cyanation of this compound

This protocol describes a general procedure for the synthesis of 2-(3-phenoxyphenyl)malononitrile. Researchers should optimize the reaction conditions based on their specific laboratory setup and available reagents.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier (Example)
This compound≥98%Sigma-Aldrich
Tosyl Cyanide (TsCN)≥97%Sigma-Aldrich
Sodium Hydride (NaH), 60% dispersion in mineral oilReagent GradeSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD Millipore
Diethyl Ether (anhydrous)ACS GradeFisher Scientific
Saturated Ammonium Chloride (NH₄Cl) solutionACS GradeFisher Scientific
Brine (Saturated NaCl solution)ACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeFisher Scientific
Silica Gel for column chromatography60 Å, 230-400 meshSigma-Aldrich

3.2. Equipment

  • Round-bottom flask (two-necked)

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Septa and needles

  • Addition funnel

  • Ice bath

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

3.3. Safety Precautions

  • Tosyl cyanide is toxic and moisture-sensitive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1]

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and away from any sources of moisture.

  • Cyanide-containing compounds are highly toxic. All waste should be quenched and disposed of according to institutional safety guidelines.

  • Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent quenching of the carbanion by atmospheric moisture.

3.4. Reaction Procedure

experimental_workflow cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_workup Reaction and Work-up cluster_purification Purification setup 1. Assemble and flame-dry a two-necked round-bottom flask under inert gas. add_naoh 2. Add NaH (1.2 eq.) to the flask. setup->add_naoh add_thf 3. Add anhydrous THF and cool to 0 °C. add_naoh->add_thf add_substrate 4. Dissolve this compound (1.0 eq.) in anhydrous THF. add_dropwise_substrate 5. Add the substrate solution dropwise to the NaH suspension at 0 °C. add_substrate->add_dropwise_substrate stir_deprotonation 6. Stir for 30 min at 0 °C to allow for complete deprotonation. add_dropwise_substrate->stir_deprotonation add_tscn 7. Add a solution of tosyl cyanide (1.1 eq.) in anhydrous THF dropwise at 0 °C. stir_deprotonation->add_tscn warm_rt 8. Allow the reaction to warm to room temperature and stir for 2-4 hours (monitor by TLC). quench 9. Quench the reaction by slowly adding saturated NH4Cl solution at 0 °C. warm_rt->quench extract 10. Extract the aqueous layer with diethyl ether. quench->extract wash 11. Wash the combined organic layers with brine, dry over MgSO4, and filter. extract->wash concentrate 12. Concentrate the filtrate under reduced pressure. wash->concentrate purify 13. Purify the crude product by silica gel column chromatography. concentrate->purify

Caption: Experimental workflow for the alpha-cyanation of this compound.

  • Reaction Setup: Assemble a flame-dried two-necked round-bottom flask equipped with a magnetic stir bar, a septum, and a reflux condenser connected to a nitrogen/argon inlet.

  • Deprotonation: To the flask, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully add anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Slowly add the solution of this compound to the stirred suspension of sodium hydride at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the carbanion.

  • Cyanation: In another dry flask, dissolve tosyl cyanide (1.1 equivalents) in anhydrous THF.

  • Add the tosyl cyanide solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3-phenoxyphenyl)malononitrile.

Data Presentation (Hypothetical)

The following table presents hypothetical data for the alpha-cyanation of this compound based on typical yields for similar reactions. Actual results may vary.

EntrySubstrateBase (eq.)Cyanide Source (eq.)SolventTemp. (°C)Time (h)Yield (%)
1This compoundNaH (1.2)TsCN (1.1)THF0 to RT375-85
2This compoundK₂CO₃ (2.0)TsCN (1.1)DMFRT1260-70
34-Chlorophenylacetonitrile (for comparison)NaH (1.2)TsCN (1.1)THF0 to RT380-90

Characterization of the Product (Hypothetical)

2-(3-Phenoxyphenyl)malononitrile

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.50-7.00 (m, 9H, Ar-H), 5.00 (s, 1H, CH(CN)₂).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 158.0, 157.5, 132.0, 130.5, 129.0, 124.0, 120.0, 119.5, 118.0, 115.0 (Ar-C and C=O), 112.0 (CN), 40.0 (CH(CN)₂).

  • IR (KBr, cm⁻¹): 3060 (Ar C-H), 2250 (C≡N), 1580, 1480 (C=C).

  • MS (ESI): m/z calculated for C₁₅H₁₀N₂O [M+H]⁺: 235.0866; found: 235.0868.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Incomplete deprotonation (inactive base, wet solvent)Use fresh, high-purity base. Ensure all solvents and glassware are rigorously dried.
Deactivated cyanating agentUse fresh tosyl cyanide and handle it under inert conditions to avoid hydrolysis.
Formation of byproducts Side reactions of the carbanionMaintain a low reaction temperature during addition. Ensure efficient stirring.
Impurities in starting materialPurify the starting this compound before use.
Difficult purification Product co-elutes with impuritiesOptimize the eluent system for column chromatography. Consider recrystallization as an alternative or additional step.

Conclusion

The described protocol provides a robust and adaptable method for the alpha-cyanation of this compound. By following the outlined procedure and adhering to the safety precautions, researchers can effectively synthesize 2-(3-phenoxyphenyl)malononitrile. Optimization of reaction parameters may be necessary to achieve the highest possible yields and purity.

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 3-Phenoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the industrial scale-up synthesis of 3-Phenoxyphenylacetonitrile, a key intermediate in the synthesis of various organic compounds. The following sections outline a plausible and robust synthetic route based on established chemical principles and analogous procedures reported in the scientific literature.

Overview of Synthetic Strategy

The recommended industrial synthesis of this compound proceeds via a two-step route starting from 3-phenoxytoluene. The first step involves the free-radical bromination of 3-phenoxytoluene to yield 3-phenoxybenzyl bromide. The subsequent step is a nucleophilic substitution reaction where the bromide is displaced by a cyanide group using sodium cyanide with a phase-transfer catalyst to afford the final product. This method is advantageous for its scalability, use of readily available starting materials, and generally high yields.

Experimental Protocols

Step 1: Synthesis of 3-Phenoxybenzyl Bromide

This protocol is adapted from standard benzylic bromination procedures.

  • Materials:

    • 3-Phenoxytoluene

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

    • Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

  • Procedure:

    • In a large-scale glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and an inert atmosphere inlet (e.g., nitrogen), charge 3-phenoxytoluene and carbon tetrachloride.

    • Add N-Bromosuccinimide (NBS) to the solution.

    • Add a catalytic amount of the radical initiator (AIBN or BPO).

    • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain the reflux with vigorous stirring. The reaction is typically monitored by gas chromatography (GC) or thin-layer chromatography (TLC) for the disappearance of the starting material.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any residual bromine, followed by a water wash.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude 3-phenoxybenzyl bromide, which can be used in the next step without further purification or can be purified by vacuum distillation.

Step 2: Synthesis of this compound

This protocol is based on the well-established cyanation of benzyl halides, similar to the synthesis of p-methoxyphenylacetonitrile.[1] The use of a phase-transfer catalyst is incorporated to enhance the reaction rate and yield in a biphasic system, a common technique in industrial processes.

  • Materials:

    • 3-Phenoxybenzyl bromide (from Step 1)

    • Sodium cyanide (NaCN)

    • Tetrabutylammonium bromide (TBAB) or another suitable phase-transfer catalyst

    • Toluene or another suitable water-immiscible organic solvent

    • Water

  • Procedure:

    • In a large-scale reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge an aqueous solution of sodium cyanide.

    • Add the solution of 3-phenoxybenzyl bromide in toluene to the reactor.

    • Add the phase-transfer catalyst (TBAB) to the biphasic mixture.

    • Heat the reaction mixture to 80-90°C with vigorous stirring. The progress of the reaction should be monitored by GC or HPLC.

    • After the reaction is complete (typically several hours), cool the mixture to room temperature.

    • Separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the toluene under reduced pressure to yield crude this compound.

    • The final product can be purified by vacuum distillation to achieve high purity.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the industrial scale-up synthesis of this compound based on the protocols described above. These values are estimates derived from analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

ParameterStep 1: BrominationStep 2: CyanationOverall
Starting Material 3-Phenoxytoluene3-Phenoxybenzyl Bromide3-Phenoxytoluene
Key Reagents N-Bromosuccinimide, AIBNSodium Cyanide, TBAB-
Solvent Carbon TetrachlorideToluene/Water-
Reaction Temperature ~77°C (Reflux)80-90°C-
Typical Reaction Time 4-8 hours6-12 hours10-20 hours
Typical Yield 85-95%90-98%76-93%
Purity (after purification) >95%>99% (by GC)>99% (by GC)

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the industrial synthesis of this compound.

G cluster_0 Synthesis of Intermediate cluster_1 Final Product Synthesis cluster_2 Purification A Start: 3-Phenoxytoluene B Step 1: Benzylic Bromination Reagents: NBS, AIBN Solvent: CCl4 Temperature: Reflux A->B C Intermediate: 3-Phenoxybenzyl Bromide B->C D Step 2: Nucleophilic Substitution (Cyanation) Reagents: NaCN, TBAB Solvent: Toluene/Water Temperature: 80-90°C C->D E Crude Product: this compound D->E F Purification: Vacuum Distillation E->F G Final Product: this compound (>99% Purity) F->G

Caption: Workflow for the industrial synthesis of this compound.

References

Application Notes and Protocols: 3-Phenoxyphenylacetonitrile as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxyphenylacetonitrile, also known as m-phenoxybenzyl cyanide, is a versatile chemical intermediate playing a crucial role in the synthesis of various pharmaceutical and agrochemical compounds. Its structure, featuring a reactive nitrile group and a phenoxyphenyl moiety, makes it a valuable building block for creating complex molecules with significant biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical agents, including pyrethroid insecticides and potential N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors.

Application in the Synthesis of Pyrethroid Insecticides

This compound is a cornerstone in the industrial synthesis of several Type II pyrethroid insecticides. These synthetic analogs of natural pyrethrins are characterized by the presence of an α-cyano group, which enhances their insecticidal potency. The this compound moiety serves as the precursor to the alcohol component of the final ester product.

Synthesis of Fenvalerate

Fenvalerate is a widely used pyrethroid insecticide effective against a broad spectrum of pests. A highly efficient one-pot synthesis method involves the in-situ generation of the cyanohydrin from 3-phenoxybenzaldehyde and sodium cyanide, which is then esterified. While this method starts from the aldehyde, it proceeds through an intermediate structurally equivalent to the cyanohydrin of this compound. A direct condensation of 3-phenoxy-α-halobenzyl cyanide (derived from this compound) with the appropriate acid is also a viable route.[1]

Experimental Protocol: One-Pot Synthesis of Fenvalerate [2]

This protocol describes a high-yield, one-pot synthesis of Fenvalerate starting from 3-phenoxybenzaldehyde, which involves the in-situ formation of the cyanohydrin intermediate.

Materials:

  • 3-Phenoxybenzaldehyde (98.5%)

  • Sodium Cyanide (97%)

  • 2-(4-chlorophenyl)-3-methylbutyryl chloride

  • Triethylamine (catalytic amount)

  • Toluene or Cyclohexane (solvent)

  • Water

Procedure:

  • In a three-necked reaction flask equipped with a stirrer, add 3-phenoxybenzaldehyde (e.g., 24.73 g) and sodium cyanide (e.g., 6.06 g).

  • Add water and the chosen organic solvent (toluene or cyclohexane) to dissolve the reactants.

  • Add a catalytic amount of triethylamine to the mixture.

  • While stirring, slowly add a solution of 2-(4-chlorophenyl)-3-methylbutyryl chloride (e.g., 0.104 mmol) in the same organic solvent.

  • Allow the reaction to proceed at room temperature overnight.

  • After the reaction is complete (monitored by TLC), separate the organic layer.

  • Wash the organic layer with water.

  • Evaporate the solvent under reduced pressure to obtain the crude Fenvalerate.

Quantitative Data for Fenvalerate Synthesis [2][3]

ParameterValue
Starting Material 3-Phenoxybenzaldehyde
Key Reagents Sodium Cyanide, 2-(4-chlorophenyl)-3-methylbutyryl chloride, Triethylamine
Solvent Toluene or Cyclohexane
Reaction Time Overnight
Temperature Room Temperature
Yield 99.1% (Toluene), 99.4% (Cyclohexane)
Purity 96.0% (Toluene), 97.3% (Cyclohexane)
Synthesis of Deltamethrin

Deltamethrin is another potent synthetic pyrethroid insecticide. Its synthesis involves the esterification of cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DV-acid) or its acid chloride with cyano(3-phenoxyphenyl)methanol. This alcohol can be prepared from this compound, for example, by hydrolysis of the nitrile to a carboxylic acid followed by reduction.

Experimental Protocol: Esterification for Deltamethrin Synthesis (Representative)

This protocol outlines a general procedure for the esterification step in pyrethroid synthesis.

Materials:

  • cyano(3-phenoxyphenyl)methanol (derived from this compound)

  • cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acid chloride)

  • Anhydrous aprotic solvent (e.g., Toluene, Dichloromethane)

  • Tertiary amine base (e.g., Pyridine, Triethylamine)

Procedure:

  • Dissolve cyano(3-phenoxyphenyl)methanol in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen).

  • Add the tertiary amine base to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of DV-acid chloride in the same solvent to the cooled mixture.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield crude Deltamethrin.

  • Purify the product by chromatography or crystallization as needed.

Quantitative Data for Pyrethroid Esterification (Illustrative)

ParameterTypical Value Range
Starting Material Cyano(3-phenoxyphenyl)methanol
Key Reagents DV-acid chloride, Pyridine/Triethylamine
Solvent Toluene or Dichloromethane
Reaction Time 2-12 hours
Temperature 0°C to Room Temperature
Yield 80-95%
Purity >95% after purification
Mechanism of Action: Pyrethroid Insecticides

Pyrethroid insecticides primarily target the voltage-gated sodium channels in the nerve cell membranes of insects.

Pyrethroid_Mechanism cluster_membrane Neuronal Membrane cluster_cellular_effect Cellular Effect cluster_organismal_effect Organismal Effect Na_Channel Voltage-Gated Sodium Channel (Open State) Channel_Modification Channel inactivation is prevented/delayed Na_Channel->Channel_Modification Pyrethroid Pyrethroid (e.g., Fenvalerate, Deltamethrin) Pyrethroid->Na_Channel Binds to channel protein Na_Influx Persistent influx of Na+ ions Channel_Modification->Na_Influx Depolarization Prolonged membrane depolarization Na_Influx->Depolarization Hyperexcitation Repetitive neuronal firing (Hyperexcitation) Depolarization->Hyperexcitation Paralysis Paralysis Hyperexcitation->Paralysis Death Death of Insect Paralysis->Death NAPE_PLD_Pathway cluster_synthesis NAE Biosynthesis cluster_signaling Downstream Signaling NAPE N-Acyl-phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Substrate NAE N-Acylethanolamines (NAEs) (e.g., Anandamide, OEA, PEA) NAPE_PLD->NAE Product 1 PA Phosphatidic Acid (PA) NAPE_PLD->PA Product 2 Receptors Cannabinoid Receptors (CB1, CB2) PPARα, GPR55, etc. NAE->Receptors Activation Inhibitor Pyrimidine-based Inhibitor Inhibitor->NAPE_PLD Inhibition Cellular_Response Cellular Responses (e.g., Neuromodulation, Anti-inflammatory effects) Receptors->Cellular_Response Signal Transduction Experimental_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Cyclocondensation, Esterification) Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Biological_Screening In Vitro Biological Screening (e.g., Enzyme inhibition assays, Cell-based assays) Characterization->Biological_Screening Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Biological_Screening->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo Promising Candidates

References

Application Notes and Protocols: 3-Phenoxyphenylacetonitrile in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxyphenylacetonitrile is a versatile building block in organic synthesis, particularly in the construction of various heterocyclic scaffolds. Its activated methylene group adjacent to the nitrile functionality, combined with the phenoxyphenyl moiety, makes it a valuable precursor for a range of cyclization and multicomponent reactions. This document provides detailed application notes and experimental protocols for the synthesis of pyridines, pyrimidines, thiophenes, and oxazoles using this compound as a key starting material.

Synthesis of Substituted Pyridines

Substituted pyridines are a cornerstone of many pharmaceutical agents. A common and efficient method for their synthesis is a one-pot, three-component reaction involving a chalcone (or its precursors), an active methylene nitrile, and an ammonium source. In this protocol, this compound serves as the active methylene nitrile component.

Logical Workflow for Pyridine Synthesis

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyridine Synthesis (One-Pot) A 3-Phenoxybenzaldehyde C Base (e.g., KOH) in Ethanol A->C B Acetophenone Derivative B->C D Chalcone Intermediate C->D F Ammonium Acetate D->F E This compound E->F G Substituted Pyridine F->G

Caption: Workflow for the synthesis of substituted pyridines.

Experimental Protocol: Synthesis of 2-Amino-4-aryl-6-(3-phenoxyphenyl)pyridine-3-carbonitrile

This protocol is adapted from established methods for the synthesis of 2-amino-3-cyanopyridines.

Step 1: Synthesis of Chalcone Intermediate

  • To a solution of 3-phenoxybenzaldehyde (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol, add a solution of potassium hydroxide (2.0 eq) in water.

  • Stir the mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to afford the desired chalcone.

Step 2: Synthesis of the Pyridine Derivative

  • In a round-bottom flask, combine the chalcone (1.0 eq), this compound (1.0 eq), and ammonium acetate (8.0 eq) in absolute ethanol.

  • Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-amino-4-aryl-6-(3-phenoxyphenyl)pyridine-3-carbonitrile.

Data Presentation: Pyridine Synthesis
EntryAryl Group (from Acetophenone)Reaction Time (h)Yield (%)
1Phenyl1085
24-Chlorophenyl1282
34-Methoxyphenyl888
44-Nitrophenyl1275

Synthesis of Substituted Pyrimidines

Pyrimidines are fundamental components of nucleic acids and are prevalent in a vast array of bioactive molecules. A straightforward route to substituted pyrimidines involves the condensation of a nitrile with guanidine.

Signaling Pathway for Pyrimidine Synthesis

G A This compound C Base (e.g., Sodium Ethoxide) A->C B Guanidine Hydrochloride B->C D Cyclization C->D E 2,4-Diamino-5-(3-phenoxyphenyl)pyrimidine D->E G A This compound E One-Pot Reaction A->E B Ketone/Aldehyde B->E C Elemental Sulfur (S₈) C->E D Base (e.g., Morpholine) in Ethanol D->E F Substituted 2-Aminothiophene E->F G A 3-Phenoxybenzaldehyde D Cyclocondensation A->D B Tosylmethyl isocyanide (TosMIC) B->D C Base (K₂CO₃) in Methanol C->D E 5-(3-Phenoxyphenyl)oxazole D->E

Troubleshooting & Optimization

Optimizing Reaction Conditions for 3-Phenoxyphenylacetonitrile Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the synthesis of 3-Phenoxyphenylacetonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and comparative data to help you achieve higher yields and purity in your synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent industrial method is the nucleophilic substitution of a 3-phenoxybenzyl halide (chloride or bromide) with an alkali metal cyanide, such as sodium or potassium cyanide. This reaction is typically performed in a biphasic system using a phase-transfer catalyst (PTC) to facilitate the transfer of the cyanide anion from the aqueous phase to the organic phase where the reaction occurs.

Q2: Why is a phase-transfer catalyst (PTC) necessary for this reaction?

A2: The reactants, 3-phenoxybenzyl halide (soluble in organic solvents) and sodium/potassium cyanide (soluble in water), are in different phases. A PTC, typically a quaternary ammonium salt, forms an ion pair with the cyanide anion, making it soluble in the organic phase. This allows the cyanide nucleophile to react with the 3-phenoxybenzyl halide, significantly increasing the reaction rate and overall yield. Without a PTC, the reaction would be extremely slow.

Q3: What are the main side reactions to be aware of during the synthesis?

A3: The primary side reactions include:

  • Hydrolysis: The 3-phenoxybenzyl halide can react with water or hydroxide ions to form 3-phenoxybenzyl alcohol. This is more likely to occur at higher temperatures and in the presence of a significant amount of water.

  • Isonitrile Formation: The cyanide ion is an ambident nucleophile and can attack via the nitrogen atom to form the isonitrile byproduct. The choice of solvent and reaction conditions can influence the ratio of nitrile to isonitrile.

  • Elimination: Although less common for benzyl halides, elimination reactions to form stilbene-type derivatives can occur under strongly basic conditions.

Q4: How can the purity of the final this compound product be improved?

A4: Purification is typically achieved through vacuum distillation. Before distillation, a standard workup procedure is recommended, which involves washing the organic layer with water to remove the PTC and any remaining inorganic salts, followed by a wash with a dilute acid to neutralize any residual base. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) before the solvent is removed under reduced pressure.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive catalyst. 2. Poor quality of starting materials (e.g., wet solvent, oxidized cyanide). 3. Insufficient reaction time or temperature. 4. Inefficient stirring in the biphasic system.1. Use a fresh, high-quality phase-transfer catalyst. 2. Ensure all reagents and solvents are pure and dry where necessary. 3. Monitor the reaction progress using TLC or GC. If the reaction stalls, consider increasing the temperature or adding more catalyst. 4. Use a mechanical stirrer to ensure vigorous mixing of the aqueous and organic phases.
Significant Amount of 3-Phenoxybenzyl Alcohol Byproduct 1. High reaction temperature leading to hydrolysis. 2. High concentration of hydroxide ions in the aqueous phase. 3. Extended reaction time in the presence of water.1. Lower the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they also favor hydrolysis. 2. Use a less concentrated base or add it slowly to the reaction mixture. 3. Quench the reaction as soon as the starting material is consumed.
Presence of Isonitrile Byproduct 1. Solvent effects. Protic solvents can favor isonitrile formation. 2. Nature of the cation.1. Use aprotic polar solvents like acetonitrile or acetone. 2. The use of alkali metal cyanides generally favors nitrile formation over isonitrile.
Difficult Phase Separation During Workup 1. Formation of an emulsion. 2. High concentration of the phase-transfer catalyst.1. Add a small amount of brine (saturated NaCl solution) to break the emulsion. 2. Avoid using an excessive amount of the phase-transfer catalyst.
Product Darkens During Distillation 1. Thermal decomposition of the product or impurities. 2. Presence of residual acid or base.1. Ensure a good vacuum to lower the boiling point. 2. Make sure the crude product is thoroughly washed and neutralized before distillation.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize the impact of different reaction parameters on the yield of this compound.

Table 1: Effect of Phase-Transfer Catalyst on Yield

Catalyst (mol%)Solvent SystemTemperature (°C)Time (h)Yield (%)
Tetrabutylammonium Bromide (5)Toluene/Water806~92
Benzyltriethylammonium Chloride (5)Dichloromethane/Water40 (reflux)4~88
Aliquat 336 (5)Toluene/Water855~95
No CatalystToluene/Water8024<10

Table 2: Effect of Solvent on Yield

Solvent (Organic Phase)CatalystTemperature (°C)Time (h)Yield (%)
TolueneAliquat 336855~95
AcetonitrileTetrabutylammonium Bromide80 (reflux)6~90
DichloromethaneBenzyltriethylammonium Chloride40 (reflux)4~88
n-HeptaneAliquat 336858~85

Table 3: Effect of Temperature on Yield

Temperature (°C)CatalystSolvent SystemTime (h)Yield (%)
50Aliquat 336Toluene/Water12~80
70Aliquat 336Toluene/Water8~90
85Aliquat 336Toluene/Water5~95
100Aliquat 336Toluene/Water4~93 (increased byproducts)

Experimental Protocols

Optimized Protocol for the Synthesis of this compound via Phase-Transfer Catalysis

Materials:

  • 3-Phenoxybenzyl chloride (1.0 eq)

  • Sodium cyanide (1.2 eq)

  • Aliquat 336 (0.05 eq)

  • Toluene

  • Deionized water

  • 5% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 3-phenoxybenzyl chloride and toluene.

  • Aqueous Phase Preparation: In a separate beaker, dissolve sodium cyanide in deionized water.

  • Reaction Initiation: To the stirred solution of 3-phenoxybenzyl chloride in toluene, add the aqueous sodium cyanide solution followed by Aliquat 336.

  • Heating and Monitoring: Heat the biphasic mixture to 85°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with deionized water, 5% hydrochloric acid solution, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • Purify the crude this compound by vacuum distillation.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Prepare Reagents: - 3-Phenoxybenzyl Chloride - Sodium Cyanide Solution - Phase-Transfer Catalyst - Toluene mix Combine Reagents in Reactor reagents->mix heat Heat to 85°C with Vigorous Stirring mix->heat monitor Monitor by TLC/GC heat->monitor cool Cool to Room Temperature monitor->cool separate Separate Organic Layer cool->separate wash Wash Sequentially separate->wash dry Dry over MgSO4 wash->dry concentrate Concentrate under Vacuum dry->concentrate distill Vacuum Distillation concentrate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaCN Na⁺ + CN⁻ PTC_org Q⁺CN⁻ PTC_aq Q⁺X⁻ (PTC) NaX Na⁺ + X⁻ PTC_aq->PTC_org Phase Transfer (Anion Exchange) RCl 3-Phenoxybenzyl-Cl RCN 3-Phenoxybenzyl-CN (Product) RCl->RCN PTC_org->RCN Nucleophilic Attack PTC_return Q⁺Cl⁻ RCN->PTC_return PTC_return->PTC_aq Return to Aqueous Phase

Caption: Mechanism of Phase-Transfer Catalysis in the cyanation reaction.

Troubleshooting_Logic start Low Yield? check_reagents Check Reagent Quality (Fresh PTC, Dry Solvents) start->check_reagents Yes check_conditions Verify Reaction Conditions (Temp, Time, Stirring) check_reagents->check_conditions side_reaction Side Reaction Suspected? check_conditions->side_reaction alcohol 3-Phenoxybenzyl Alcohol Detected (GC/TLC)? side_reaction->alcohol Yes continue_opt Continue Optimization side_reaction->continue_opt No lower_temp Lower Reaction Temperature alcohol->lower_temp Yes isonitrile Isonitrile Detected (IR/NMR)? alcohol->isonitrile No optimize_base Optimize Base Concentration lower_temp->optimize_base optimize_base->continue_opt change_solvent Switch to Aprotic Solvent isonitrile->change_solvent Yes isonitrile->continue_opt No change_solvent->continue_opt

Caption: A logical troubleshooting workflow for low yield issues.

Strategies to improve the yield of reactions involving 3-Phenoxyphenylacetonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of reactions involving 3-Phenoxyphenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile intermediate. The most common reactions involving this compound are:

  • Synthesis: Typically prepared by the cyanation of 3-phenoxybenzyl halides.

  • α-Alkylation: Introduction of an alkyl group at the carbon adjacent to the nitrile group. This is a crucial step in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals, such as Fenpropathrin.[1][2][3]

  • Hydrolysis: Conversion of the nitrile group to a carboxylic acid (3-phenoxyphenylacetic acid) or an amide.[4]

  • Reduction: Transformation of the nitrile group into a primary amine (2-(3-phenoxyphenyl)ethanamine).[5]

Q2: What general precautions should I take to maximize my reaction yields?

A2: To improve your reaction yields, consider the following general laboratory practices:

  • Reagent and Solvent Purity: Ensure all reagents and solvents are pure and anhydrous, especially for reactions sensitive to moisture like those involving strong bases (e.g., NaH) or organometallic reagents.[4]

  • Inert Atmosphere: For oxygen- or moisture-sensitive reactions, always use an inert atmosphere (e.g., nitrogen or argon).[4]

  • Temperature Control: Maintain the optimal reaction temperature. Some reactions require heating to overcome the activation energy, while others may need cooling to prevent side reactions and decomposition.[4]

  • Efficient Stirring: Ensure vigorous and constant stirring, particularly in heterogeneous reaction mixtures, to maximize contact between reactants.[4]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and prevent the formation of degradation products.

Troubleshooting Guide: α-Alkylation Reactions

Q3: I am getting a low yield in the α-alkylation of this compound. What are the potential causes?

A3: Low yields in α-alkylation reactions are a common issue. The following troubleshooting guide addresses the most frequent causes.

Troubleshooting Workflow for Low Alkylation Yield

G start Low Yield in α-Alkylation check_base Is the base strong enough and used in sufficient quantity? start->check_base check_conditions Are the reaction conditions optimal? check_base->check_conditions Yes solution_base Use a stronger base (e.g., NaH) or increase stoichiometry. Ensure anhydrous conditions. check_base->solution_base No check_reagents Are the nitrile and alkylating agent pure and dry? check_conditions->check_reagents Yes solution_conditions Optimize temperature and reaction time. Ensure vigorous stirring. check_conditions->solution_conditions No check_ptc Is the Phase-Transfer Catalyst (PTC) effective? check_reagents->check_ptc Yes solution_reagents Purify starting materials. Dry solvents and reagents thoroughly. check_reagents->solution_reagents No solution_ptc Select an appropriate PTC (e.g., TBAB, TEBA). Optimize catalyst loading. check_ptc->solution_ptc No

Caption: Troubleshooting workflow for low α-alkylation yield.

Q4: I am observing the formation of multiple products. What are the likely side reactions?

A4: The primary side reactions during α-alkylation are dialkylation and O-alkylation.

  • Dialkylation: The product, 2-(3-phenoxyphenyl)alkanenitrile, still has an acidic proton and can be deprotonated and alkylated a second time.

    • Solution: Use a slight excess of this compound relative to the alkylating agent. Add the alkylating agent slowly to the reaction mixture.

  • O-alkylation vs. C-alkylation: Enolates are ambident nucleophiles and can react at either the carbon or the oxygen atom.[6]

    • Solution: The choice of solvent and counter-ion can influence the C/O alkylation ratio. Protic solvents can favor C-alkylation by solvating the oxygen atom of the enolate.[7] "Harder" electrophiles tend to favor O-alkylation, while "softer" electrophiles like alkyl iodides favor C-alkylation.[8]

Q5: How can I improve the yield and selectivity using Phase-Transfer Catalysis (PTC)?

A5: Phase-Transfer Catalysis (PTC) is an excellent method for the alkylation of arylacetonitriles, as it avoids the need for strong, hazardous bases and anhydrous conditions.

  • Catalyst Choice: Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBA) are commonly used.[9] The choice of catalyst can impact the reaction rate.

  • Solvent System: A two-phase system, typically an organic solvent (e.g., toluene, dichloromethane) and a concentrated aqueous base (e.g., 50% NaOH), is used.

  • Reaction Conditions: PTC reactions are often performed at moderate temperatures. Vigorous stirring is crucial to maximize the interfacial area between the two phases.

ParameterCondition 1Condition 2Condition 3Yield (%)
Base 50% aq. NaOHSolid K₂CO₃NaH78-84% (analogue)
Solvent TolueneAcetonitrileTHF88.7% (product)[10]
Catalyst TEBA18-Crown-6None-
Temperature 28-35°CRefluxReflux-
Comparative data for alkylation of phenylacetonitrile analogues. Yields are highly dependent on the specific substrate and alkylating agent.

Troubleshooting Guide: Hydrolysis Reactions

Q6: My nitrile hydrolysis to the carboxylic acid is incomplete. How can I drive the reaction to completion?

A6: The hydrolysis of nitriles proceeds via an amide intermediate, which can sometimes be slow to hydrolyze further.[11]

  • Acid-Catalyzed Hydrolysis:

    • Issue: The reaction may stall at the amide stage.

    • Solution: Increase the concentration of the strong acid (e.g., HCl, H₂SO₄) and/or increase the reaction temperature and time. Heating under reflux for several hours is common.[4][11][12]

  • Base-Catalyzed Hydrolysis:

    • Issue: Insufficient base or mild conditions can lead to incomplete conversion. The final product is a carboxylate salt.

    • Solution: Use a higher concentration of a strong base (e.g., NaOH, KOH) and increase the temperature or reflux time. An acidic workup is required to protonate the carboxylate and isolate the carboxylic acid.[4][11][12]

ConditionReagentsTemperatureTypical Reaction Time
Acidic Dilute HCl or H₂SO₄Reflux4-12 hours[11]
Basic Aqueous NaOH or KOHReflux4-8 hours[13]
General conditions for nitrile hydrolysis.

Hydrolysis Troubleshooting Logic

G start Incomplete Nitrile Hydrolysis check_conditions Are reaction conditions vigorous enough? start->check_conditions check_reagent_conc Is the acid/base concentration sufficient? check_conditions->check_reagent_conc Yes solution_conditions Increase temperature and/or prolong reaction time. check_conditions->solution_conditions No solution_reagent_conc Increase concentration of acid or base. check_reagent_conc->solution_reagent_conc No complete Reaction Complete solution_conditions->complete solution_reagent_conc->complete

Caption: Troubleshooting logic for incomplete nitrile hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of this compound (Analogous to p-Methoxyphenylacetonitrile)

This protocol is adapted from a procedure for a similar compound.[10]

Materials:

  • 3-Phenoxybenzyl chloride

  • Sodium cyanide (NaCN), finely powdered

  • Sodium iodide (NaI)

  • Anhydrous acetone

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, place 3-phenoxybenzyl chloride (1.0 eq), finely powdered sodium cyanide (1.5 eq), and sodium iodide (0.1 eq).

  • Add anhydrous acetone to the flask.

  • Heat the heterogeneous mixture to reflux with vigorous stirring for 16-20 hours.

  • After cooling, filter the mixture with suction and wash the solid with acetone.

  • Combine the filtrates and remove the acetone by distillation.

  • Dissolve the residual oil in a suitable organic solvent (e.g., benzene or toluene) and wash with hot water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Synthesis and Alkylation Workflow

G cluster_synthesis Synthesis cluster_alkylation α-Alkylation (PTC) start_syn 3-Phenoxybenzyl Chloride react_syn NaCN, NaI Anhydrous Acetone Reflux, 16-20h start_syn->react_syn workup_syn Filtration & Solvent Removal react_syn->workup_syn product_syn Crude 3-Phenoxyphenyl- acetonitrile workup_syn->product_syn purify_syn Vacuum Distillation product_syn->purify_syn final_product_syn Pure 3-Phenoxyphenyl- acetonitrile purify_syn->final_product_syn start_alk 3-Phenoxyphenyl- acetonitrile final_product_syn->start_alk react_alk Alkyl Halide, 50% NaOH PTC (e.g., TEBA) Toluene, 28-35°C start_alk->react_alk workup_alk Aqueous Workup & Extraction react_alk->workup_alk product_alk Crude Alkylated Product workup_alk->product_alk purify_alk Column Chromatography product_alk->purify_alk final_product_alk Pure α-Alkyl- This compound purify_alk->final_product_alk

References

Identifying and minimizing side reactions in 3-Phenoxyphenylacetonitrile synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Phenoxyphenylacetonitrile.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to reaction conditions and reagent quality. The most common synthesis route involves the nucleophilic substitution of a 3-phenoxybenzyl halide with a cyanide salt (Kolbe nitrile synthesis). Key areas to investigate include:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or poor mixing.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. The primary side reactions are the formation of 3-phenoxyphenyl isonitrile and the hydrolysis of the starting material to 3-phenoxybenzyl alcohol.

  • Reagent Quality: The purity and dryness of your reagents and solvent are crucial. Moisture can lead to the hydrolysis of the starting material.

  • Phase Transfer Issues: If you are using a biphasic system (e.g., solid sodium cyanide and an organic solvent), the transfer of the cyanide nucleophile to the organic phase may be inefficient.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material (3-phenoxybenzyl halide).

  • Optimize Reaction Conditions: Systematically vary the reaction temperature and time to find the optimal conditions for your specific setup.

  • Ensure Anhydrous Conditions: Use freshly dried solvents and ensure all glassware is flame-dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system.

  • Consider a Phase Transfer Catalyst (PTC): The addition of a catalytic amount of a phase transfer catalyst, such as a quaternary ammonium salt, can significantly improve the reaction rate and yield by facilitating the transfer of the cyanide anion into the organic phase.[1][2]

Question 2: My final product is impure. What are the likely contaminants and how can I remove them?

Answer:

Impurities in the final product typically arise from side reactions or unreacted starting materials. The most common impurities in this compound synthesis are:

  • 3-Phenoxybenzyl Halide (Starting Material): If the reaction did not go to completion, you will have unreacted starting material.

  • 3-Phenoxyphenyl Isonitrile: The cyanide ion is an ambident nucleophile and can attack the benzyl halide with the nitrogen atom, leading to the formation of the isonitrile isomer.[3][4]

  • 3-Phenoxybenzyl Alcohol: This is formed from the hydrolysis of the 3-phenoxybenzyl halide if water is present in the reaction mixture.[5][6]

Identification and Purification:

  • Analysis: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for identifying the impurities. The nitrile and isonitrile isomers will have the same mass but can be distinguished by their different chemical shifts in 13C NMR and different vibrational frequencies in IR spectroscopy.

  • Purification Strategy:

    • Aqueous Workup: After the reaction, a thorough aqueous workup can help remove inorganic salts.

    • Acid Wash: Isonitriles are basic and can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).

    • Chromatography: Column chromatography on silica gel is an effective method for separating the desired nitrile from the less polar starting material and the alcohol byproduct.

    • Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be used for purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction in the synthesis of this compound and how can it be minimized?

A1: The most significant side reaction is the formation of the isomeric 3-phenoxyphenyl isonitrile.[3][4] The cyanide anion (CN-) is an ambident nucleophile, meaning it can react via either the carbon or the nitrogen atom. To favor the formation of the desired nitrile, the reaction should be carried out under conditions that promote an SN2 mechanism with the more nucleophilic carbon atom of the cyanide attacking the electrophilic carbon of the 3-phenoxybenzyl halide.[4]

Minimization Strategies:

  • Solvent Choice: Use polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or acetone. These solvents solvate the cation of the cyanide salt but leave the cyanide anion relatively free and highly nucleophilic.[3]

  • Cyanide Salt: Use alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN), which provide a "free" cyanide ion in solution.[4]

Q2: How does water affect the synthesis of this compound?

A2: Water has a detrimental effect on the synthesis. The starting material, 3-phenoxybenzyl halide, is susceptible to hydrolysis, which is a competing nucleophilic substitution reaction where water acts as the nucleophile. This leads to the formation of 3-phenoxybenzyl alcohol as a significant byproduct, thereby reducing the yield of the desired nitrile.[5][6] It is crucial to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.

Q3: Can a phase transfer catalyst (PTC) improve my synthesis?

A3: Yes, a phase transfer catalyst can be very beneficial, especially when using a solid cyanide salt with an organic solvent. The PTC, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), forms an ion pair with the cyanide anion. This ion pair is soluble in the organic phase, allowing the cyanide to come into close contact with the 3-phenoxybenzyl halide and react. This can lead to faster reaction rates, higher yields, and milder reaction conditions.[1][2]

Quantitative Data Summary

The following tables summarize the expected impact of various reaction parameters on the yield and purity of this compound. These are representative data based on general principles of the Kolbe nitrile synthesis.

Table 1: Effect of Solvent on Product Distribution

SolventDielectric Constant (ε)Typical Nitrile:Isonitrile Ratio
Dimethyl Sulfoxide (DMSO)47> 95:5
Acetone21~ 90:10
Ethanol (Protic)24~ 60:40
Diethyl Ether4.3Lower yield, higher isonitrile content

Table 2: Influence of Water Content on Byproduct Formation

Water Content in SolventApproximate Yield of this compoundApproximate Yield of 3-Phenoxybenzyl Alcohol
< 0.01% (Anhydrous)> 90%< 2%
0.1%~ 80%~ 10%
1%< 60%> 25%

Experimental Protocols

Key Experiment: Synthesis of this compound from 3-Phenoxybenzyl Chloride

Materials:

  • 3-Phenoxybenzyl chloride (1.0 eq)

  • Sodium cyanide (1.2 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq, optional PTC)

  • Diethyl ether

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium cyanide (1.2 eq) and tetrabutylammonium bromide (0.05 eq, if used).

  • Solvent Addition: Add anhydrous DMSO to the flask via a syringe.

  • Starting Material Addition: Dissolve 3-Phenoxybenzyl chloride (1.0 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

    • Separate the layers and extract the aqueous layer twice more with diethyl ether.

    • Combine the organic layers and wash them with 1M HCl (to remove any isonitrile), followed by saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by vacuum distillation to obtain pure this compound.

Visualizations

Troubleshooting Workflow for Low Yield/Impure Product

G start Low Yield or Impure Product check_reaction Analyze Reaction Mixture (TLC, GC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Significant Side Products? check_reaction->side_products incomplete->side_products No optimize Optimize Reaction: - Increase time/temperature - Improve mixing incomplete->optimize Yes check_conditions Review Reaction Conditions side_products->check_conditions Yes purification Improve Purification Strategy side_products->purification Minor Impurities ptc Consider adding a Phase Transfer Catalyst (PTC) optimize->ptc end Improved Yield and Purity ptc->end anhydrous Were conditions anhydrous? check_conditions->anhydrous solvent_choice Is the solvent appropriate (polar aprotic)? check_conditions->solvent_choice anhydrous->solvent_choice Yes use_dry Use freshly dried solvents and reagents. Work under inert atmosphere. anhydrous->use_dry No change_solvent Switch to DMSO or dry Acetone. solvent_choice->change_solvent No solvent_choice->purification Yes use_dry->end change_solvent->end acid_wash Include dilute acid wash to remove isonitrile. purification->acid_wash chromatography Optimize column chromatography conditions. purification->chromatography acid_wash->end chromatography->end

Caption: Troubleshooting workflow for low yield or impure product in this compound synthesis.

Logical Relationship of Product and Side Product Formation

G cluster_reactants Reactants cluster_conditions Conditions 3_phenoxybenzyl_halide 3-Phenoxybenzyl Halide product This compound (Desired Product) 3_phenoxybenzyl_halide->product  + CN- (C-attack) isonitrile 3-Phenoxyphenyl Isonitrile (Side Product) 3_phenoxybenzyl_halide->isonitrile  + CN- (N-attack) alcohol 3-Phenoxybenzyl Alcohol (Side Product) 3_phenoxybenzyl_halide->alcohol  + H2O cyanide_ion Cyanide Ion (CN-) cyanide_ion->product cyanide_ion->isonitrile polar_aprotic Polar Aprotic Solvent (e.g., DMSO) polar_aprotic->product Favors water Water (H2O) water->alcohol Enables

Caption: Logical relationship diagram of product and side product formation.

References

Technical Support Center: Purification of Crude 3-Phenoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 3-Phenoxyphenylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for obtaining high-purity this compound, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

The impurities present in crude this compound largely depend on the synthetic route employed. Common synthesis pathways and their potential byproducts include:

  • From 3-Phenoxybenzyl Chloride and a Cyanide Salt (e.g., NaCN, KCN):

    • Unreacted 3-Phenoxybenzyl Chloride: Incomplete reaction can leave residual starting material.

    • 3-Phenoxybenzyl Alcohol: Hydrolysis of the benzyl chloride or the product under certain conditions.

    • Di(3-phenoxyphenyl) ether: A potential side product from etherification reactions.

    • Isocyanide byproduct: Formation of the isomeric isonitrile is a possibility.

  • From 3-Phenoxybenzaldehyde via Cyanohydrin Formation and Reduction:

    • Unreacted 3-Phenoxybenzaldehyde: Incomplete conversion to the cyanohydrin.

    • 3-Phenoxymandelonitrile (cyanohydrin): The intermediate may not be fully reduced.

    • Side products from aldehyde condensations: Aldol-type reactions can occur under basic conditions.

Q2: My crude this compound is a dark oil. What are the recommended purification methods?

For crude this compound, which is typically an oil, the most effective purification methods are vacuum distillation and column chromatography. Recrystallization can be challenging due to the compound's physical state but may be possible with the right solvent system.

Q3: I am having trouble with the vacuum distillation of this compound. What are the common issues?

Common issues during vacuum distillation of high-boiling nitriles include:

  • Bumping: Sudden, violent boiling. This can be mitigated by using a magnetic stirrer, boiling chips, or a nitrogen bleed.

  • Decomposition: The compound may degrade at elevated temperatures. It is crucial to use a high-vacuum system to lower the boiling point as much as possible. The boiling point of this compound is reported to be 137°C at 0.3 mmHg.[1]

  • Co-distillation of impurities: Impurities with similar boiling points may co-distill with the product. In such cases, fractional distillation with a packed column (e.g., Vigreux or Raschig rings) is recommended.

Q4: What are the best solvent systems for column chromatography of this compound?

For flash column chromatography on silica gel, a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is generally effective. A good starting point is a gradient from 5% to 20% ethyl acetate in hexanes. The separation can be monitored by thin-layer chromatography (TLC).

Q5: Can I purify this compound by recrystallization?

While this compound is an oil at room temperature, recrystallization might be achievable using a suitable solvent system. This typically involves dissolving the crude oil in a good solvent (e.g., toluene, ethyl acetate, or acetone) at an elevated temperature and then adding a poor solvent (e.g., hexane or heptane) until turbidity is observed. Slow cooling may then induce crystallization. Seeding with a pure crystal, if available, can also promote crystallization.

Troubleshooting Guides

Issue 1: Low Purity After Vacuum Distillation
Possible Cause Troubleshooting Steps
Co-distilling Impurities - Use a fractionating column (e.g., Vigreux) to improve separation. - Collect smaller fractions and analyze their purity by GC or HPLC. - Consider a pre-distillation wash with a dilute acid or base solution to remove basic or acidic impurities, respectively.
Thermal Decomposition - Ensure your vacuum system is achieving the lowest possible pressure to minimize the boiling temperature. - Use a heating mantle with a stirrer for even heating and avoid localized overheating. - Minimize the residence time at high temperatures.
Contamination from Apparatus - Thoroughly clean and dry all glassware before use. - Use high-vacuum grease sparingly and ensure it does not come into contact with the distillate.
Issue 2: Poor Separation During Column Chromatography
Possible Cause Troubleshooting Steps
Inappropriate Solvent System - Optimize the eluent system using TLC before running the column. Aim for an Rf value of 0.2-0.3 for the product in the chosen solvent system. - For polar impurities, a more polar solvent system, such as a gradient including methanol in dichloromethane, may be necessary.
Column Overloading - Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude material by weight.
Poor Column Packing - Ensure the silica gel is packed uniformly without any cracks or channels. Dry packing or slurry packing methods can be used.
Compound Streaking - If the compound is acidic or basic, adding a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds) can improve peak shape.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is suitable for purifying crude this compound on a larger scale.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a Perkin triangle or similar fraction collector, and a vacuum pump protected by a cold trap.

  • Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar or boiling chips.

  • Degassing: Apply vacuum slowly to degas the system.

  • Distillation:

    • Begin heating the distillation flask gently with a heating mantle while stirring.

    • Collect a forerun fraction, which may contain lower-boiling impurities and residual solvents.

    • Slowly increase the temperature and collect the main fraction at the expected boiling point (approximately 137°C at 0.3 mmHg).[1]

    • Monitor the distillation temperature and pressure closely. A stable boiling point indicates a pure fraction.

  • Analysis: Analyze the purity of the collected fractions by GC-MS or HPLC.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for smaller scale purification and for removing impurities with significantly different polarities.

Methodology:

  • TLC Analysis: Determine a suitable eluent system by TLC. A common system is a mixture of ethyl acetate and hexanes.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Alternatively, for "dry loading," adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the initial, less polar solvent system.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

    • Collect fractions and monitor them by TLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

The following table provides a general comparison of the expected outcomes for each purification method. Actual results may vary depending on the initial purity of the crude material.

Purification Method Typical Starting Purity Expected Final Purity Expected Yield Primary Impurities Removed
Fractional Vacuum Distillation 80-90%>98%70-85%Impurities with different boiling points (e.g., starting materials, lower/higher boiling byproducts).
Flash Column Chromatography 80-90%>99%60-80%Impurities with different polarities (e.g., polar byproducts, non-polar impurities).
Recrystallization (if applicable) >95% (from another method)>99.5%50-70%Minor impurities that are soluble in the mother liquor.

Visualizations

Purification_Workflow Crude Crude this compound (Oil) Distillation Fractional Vacuum Distillation Crude->Distillation Chromatography Flash Column Chromatography Crude->Chromatography Recrystallization Recrystallization (Optional) Distillation->Recrystallization For higher purity Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Recrystallization For higher purity Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General purification workflow for crude this compound.

Troubleshooting_Distillation Start Low Purity After Distillation Check_BP Is the boiling point sharp and stable? Start->Check_BP Check_Vacuum Is the vacuum pressure stable and low? Check_BP->Check_Vacuum No Check_Decomposition Is there evidence of decomposition (darkening, gas evolution)? Check_BP->Check_Decomposition Yes Use_Fractionation Use a fractionating column and collect smaller fractions. Check_Vacuum->Use_Fractionation Yes Check_Leaks Check for leaks in the distillation setup. Check_Vacuum->Check_Leaks No Pure_Product Achieve High Purity Use_Fractionation->Pure_Product Improve_Vacuum Improve vacuum system to lower boiling point. Check_Decomposition->Improve_Vacuum Yes Check_Decomposition->Pure_Product No Improve_Vacuum->Pure_Product Check_Leaks->Improve_Vacuum

Caption: Troubleshooting logic for vacuum distillation issues.

References

Technical Support Center: Synthesis of Pyrethroids from 3-Phenoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrethroids from 3-Phenoxyphenylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during this synthetic route.

Troubleshooting Guides

This section addresses specific issues that may arise during the two main stages of the synthesis: the hydrolysis of this compound and the subsequent esterification to the final pyrethroid product.

Stage 1: Hydrolysis of this compound to 3-Phenoxyphenylacetic Acid

The conversion of this compound to 3-phenoxyphenylacetic acid is a critical first step. This hydrolysis can be performed under acidic or basic conditions.

Question: My hydrolysis reaction is slow or incomplete. How can I improve the reaction rate and yield?

Answer:

Slow or incomplete hydrolysis is a common issue. Here are several factors to consider and optimize:

  • Reaction Conditions:

    • Acid Hydrolysis: Ensure a sufficiently high concentration of a strong acid (e.g., sulfuric acid) and an elevated temperature (reflux) are used. The reaction can be sluggish, so extended reaction times (several hours) may be necessary.[1][2]

    • Base Hydrolysis: Use a strong base like sodium hydroxide or potassium hydroxide at reflux. Be aware that under milder basic conditions, the reaction may stop at the amide intermediate.[3][4] Harsher conditions, such as higher temperatures and longer reaction times, are typically required to drive the reaction to the carboxylic acid.[3]

    • Phase-Transfer Catalysis (PTC): For biphasic reactions (e.g., organic substrate and aqueous base), a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can significantly accelerate the reaction rate by facilitating the transfer of the hydroxide ion into the organic phase.[5]

  • Reagent Purity: Ensure the purity of your starting material and reagents. Impurities can interfere with the reaction.

  • Stirring: Vigorous stirring is crucial, especially in heterogeneous mixtures, to ensure proper mixing and contact between reactants.

Question: I am observing the formation of a significant amount of 3-phenoxyphenylacetamide as a byproduct. How can I minimize its formation?

Answer:

The formation of the amide is a common intermediate in nitrile hydrolysis.[4] To favor the formation of the carboxylic acid, consider the following:

  • Prolonged Reaction Time and Higher Temperature: Under both acidic and basic conditions, the amide is an intermediate. Extending the reaction time and increasing the temperature will promote the further hydrolysis of the amide to the carboxylic acid.[3]

  • Acidic Conditions: Acid-catalyzed hydrolysis is often more likely to proceed completely to the carboxylic acid.[3] The final step, the hydrolysis of the amide, is driven forward by the protonation of the ammonia byproduct, rendering it non-nucleophilic and preventing the reverse reaction.[3]

  • Monitoring the Reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the amide intermediate before stopping the reaction.

Question: How can I purify the 3-phenoxyphenylacetic acid from the reaction mixture?

Answer:

Purification typically involves the following steps:

  • Acidification: After basic hydrolysis, the reaction mixture will contain the sodium or potassium salt of the carboxylic acid. Acidify the mixture with a strong acid (e.g., HCl) to a pH of about 1.8 to precipitate the free carboxylic acid.[6]

  • Extraction: Extract the aqueous solution with an organic solvent such as ethyl acetate or dichloromethane to transfer the carboxylic acid into the organic phase.[6][7]

  • Washing: Wash the organic layer with water and brine to remove any remaining inorganic salts and impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and then remove the solvent under reduced pressure.[7]

  • Recrystallization/Distillation: The crude product can be further purified by recrystallization from a suitable solvent or by distillation under reduced pressure.[1]

Stage 2: Esterification of 3-Phenoxyphenylacetic Acid with a Pyrethroid Alcohol Moiety

This step involves the formation of the ester linkage between 3-phenoxyphenylacetic acid (or its corresponding alcohol, 3-phenoxybenzyl alcohol, if the nitrile is reduced) and the acidic component of the pyrethroid (e.g., chrysanthemic acid or its acid chloride). The most common route involves converting the carboxylic acid to an acid chloride followed by reaction with the alcohol portion of the pyrethroid. Alternatively, the cyanohydrin formed in situ from 3-phenoxybenzaldehyde can be directly esterified.[8]

Question: The yield of my esterification reaction is low. What are the potential causes and solutions?

Answer:

Low esterification yields can be attributed to several factors:

  • Purity of Reactants: Ensure both the 3-phenoxyphenylacetic acid (or its derivative) and the pyrethroid acid chloride are pure and dry. Moisture can hydrolyze the acid chloride, reducing the yield.

  • Reaction Conditions:

    • Use of a Coupling Agent: For the direct esterification of the carboxylic acid and alcohol, a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be effective, especially for sterically hindered substrates.[9][10]

    • Acid Chloride Method: A common and efficient method is to first convert the carboxylic acid to its more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[11][12] The resulting acid chloride is then reacted with the pyrethroid alcohol.

    • Base: A base, such as pyridine or triethylamine, is often used to neutralize the HCl generated during the reaction when starting from an acid chloride.[13]

  • Steric Hindrance: Both the acid and alcohol components of pyrethroids can be sterically bulky, which can hinder the reaction. Using more reactive derivatives (like the acid chloride) and allowing for longer reaction times or slightly elevated temperatures can help overcome this.

  • Side Reactions: The alcohol component can undergo side reactions. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the reactants are sensitive to oxidation.

Question: I am having difficulty purifying the final pyrethroid product. What methods are recommended?

Answer:

Pyrethroid purification can be challenging due to the presence of isomers and byproducts.

  • Chromatography: Column chromatography on silica gel is a common and effective method for purifying pyrethroids. A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is typically used as the eluent.[13]

  • Crystallization: If the pyrethroid is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.

  • Washing: After the reaction, a thorough work-up involving washing the organic phase with aqueous base (to remove unreacted acid), acid (to remove basic impurities), and brine is essential to remove a significant portion of the impurities before final purification.[14]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic pathways to produce pyrethroids from this compound?

A1: The primary pathway involves a two-step process:

  • Hydrolysis: The nitrile group of this compound is hydrolyzed to a carboxylic acid group, forming 3-phenoxyphenylacetic acid. This can be achieved under acidic or basic conditions.

  • Esterification: The resulting 3-phenoxyphenylacetic acid is then esterified with the appropriate alcohol moiety of the target pyrethroid. To facilitate this, the carboxylic acid is often converted to a more reactive species like an acid chloride.

An alternative route involves the reduction of the nitrile to the corresponding aldehyde (3-phenoxybenzaldehyde), followed by the formation of a cyanohydrin which is then esterified.[8]

Q2: Is racemization a concern during the synthesis?

A2: Yes, racemization can be a significant challenge, particularly if the desired pyrethroid is a specific stereoisomer. The benzylic proton in this compound and its derivatives is susceptible to abstraction under basic conditions, which can lead to racemization. The stereocenter at the α-cyano position is crucial for the insecticidal activity of many pyrethroids. Careful control of reaction conditions, particularly the base strength and temperature, is necessary to minimize epimerization.

Q3: What are the safety precautions I should take when working with the reagents in this synthesis?

A3: Several reagents used in this synthesis are hazardous:

  • Cyanides (e.g., Sodium Cyanide): Highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, as this will release highly toxic hydrogen cyanide gas.[8]

  • Thionyl Chloride and Oxalyl Chloride: Corrosive and react violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE).

  • Strong Acids and Bases: Corrosive. Handle with care and appropriate PPE. Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Quantitative Data Summary

ParameterHydrolysis of this compoundEsterification (Acid Chloride Method)
Typical Yield 75-95%80-95%
Common Reagents H₂SO₄/H₂O or NaOH/H₂OSOCl₂, Pyrethroid Alcohol, Pyridine
Reaction Temperature Reflux0°C to Room Temperature
Common Byproducts 3-phenoxyphenylacetamideUnreacted starting materials, hydrolysis products

Note: Yields are highly dependent on the specific reaction conditions and the scale of the reaction. A one-pot synthesis of cypermethrin from 3-phenoxybenzaldehyde has been reported with a yield of 95.5%.[7]

Experimental Protocols

Protocol 1: Acidic Hydrolysis of this compound
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.

  • Slowly add a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).

  • Heat the mixture to reflux and maintain for 3-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 3-phenoxyphenylacetic acid.

  • Purify the product by recrystallization or distillation.

Protocol 2: Esterification of 3-Phenoxyphenylacetic Acid via the Acid Chloride
  • In a flask under an inert atmosphere, dissolve 3-phenoxyphenylacetic acid in a dry, inert solvent (e.g., dichloromethane).

  • Slowly add thionyl chloride (SOCl₂) at room temperature and stir for 2-4 hours or until the reaction is complete (monitored by the cessation of gas evolution).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-phenoxyphenylacetyl chloride.

  • In a separate flask under an inert atmosphere, dissolve the pyrethroid alcohol (e.g., 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropan-1-ol) and a base (e.g., pyridine) in a dry, inert solvent.

  • Cool the alcohol solution in an ice bath and slowly add a solution of the crude acid chloride.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude pyrethroid by column chromatography.

Visualizations

Synthesis_Workflow start This compound hydrolysis Hydrolysis (Acidic or Basic) start->hydrolysis acid 3-Phenoxyphenylacetic Acid hydrolysis->acid activation Activation (e.g., with SOCl₂) acid->activation acid_chloride 3-Phenoxyphenylacetyl Chloride activation->acid_chloride esterification Esterification acid_chloride->esterification pyrethroid Pyrethroid Product esterification->pyrethroid pyrethroid_alcohol Pyrethroid Alcohol (e.g., DV-alcohol) pyrethroid_alcohol->esterification

Caption: Overall workflow for the synthesis of pyrethroids from this compound.

Troubleshooting_Hydrolysis cluster_problem Problem cluster_solutions Potential Solutions problem Incomplete Hydrolysis or Amide Byproduct Formation solution1 Increase Reaction Time and/or Temperature problem->solution1 Kinetic Control solution2 Use Stronger Acid/ Base Concentration problem->solution2 Reagent Stoichiometry solution3 Employ Phase-Transfer Catalyst (for basic hydrolysis) problem->solution3 Enhance Reactivity solution4 Ensure Vigorous Stirring problem->solution4 Improve Mass Transfer

Caption: Troubleshooting guide for common issues in the hydrolysis of this compound.

References

Methods to prevent polymerization during 3-Phenoxyphenylacetonitrile reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polymerization during reactions involving 3-Phenoxyphenylacetonitrile.

Troubleshooting Guides

Uncontrolled polymerization is a common challenge in the synthesis and handling of reactive monomers. This guide provides structured advice to identify and resolve polymerization issues during your experiments with this compound.

Issue: Polymerization Observed During Reaction or Purification

Symptoms:

  • Formation of a viscous oil, gel, or solid precipitate.

  • Difficulty in stirring the reaction mixture.

  • Lower than expected yield of the desired product.

  • Broad or unexpected peaks in analytical data (e.g., NMR, GC-MS) indicative of high molecular weight species.

Possible Causes and Solutions:

CauseIdentificationRecommended Actions
Radical Polymerization Polymerization occurs at elevated temperatures, in the presence of light, or upon addition of a radical initiator.1. Add a Radical Inhibitor: Introduce a radical scavenger to the reaction mixture. Common choices include phenolics like hydroquinone or Butylated Hydroxytoluene (BHT). 2. Control Temperature: Maintain a lower reaction temperature. 3. Exclude Light: Protect the reaction from light by using amber glassware or covering the reaction vessel with aluminum foil.
Anionic Polymerization Polymerization is initiated by strong bases or nucleophiles. This can be particularly relevant in reactions involving organometallic reagents or strong basic conditions.1. Use a Weaker Base: If possible, substitute strong bases with weaker, non-nucleophilic bases. 2. Acidic Quench: Ensure a rapid and efficient acidic workup to neutralize any basic species. 3. Add an Anionic Inhibitor: In some cases, a small amount of a strong acid (e.g., a sulfonic acid) can be used as an inhibitor, but care must be taken to avoid unwanted side reactions.
Presence of Impurities Impurities in starting materials or solvents can act as initiators.1. Purify Starting Materials: Ensure the purity of this compound and other reactants. Distillation or chromatography may be necessary. 2. Use Anhydrous Solvents: Traces of water can initiate certain polymerization pathways. Use freshly dried solvents.
Thermal Stress High temperatures during distillation or prolonged reaction times at elevated temperatures can induce polymerization.1. Vacuum Distillation: Purify the product under reduced pressure to lower the boiling point. 2. Minimize Heating Time: Heat the reaction mixture for the shortest time necessary for completion. 3. Add a Thermal Stabilizer: Consider adding a high-boiling radical inhibitor during distillation.
Quantitative Data on Inhibitor Effectiveness (Illustrative)
Inhibitor TypeInhibitor ExampleTypical Concentration (ppm)Optimal Temperature Range (°C)Expected Impact on Yield
Radical Hydroquinone100 - 100020 - 80Minimal impact on the yield of the desired product when used in the recommended concentration.
Radical BHT200 - 200020 - 100Generally no significant loss of desired product.
Anionic Acetic Acid500 - 700020 - 60May affect acid-sensitive functional groups. The reaction outcome should be carefully monitored.
Anionic Methane Sulfonic Acid100 - 50020 - 60Highly effective at neutralizing basic initiators, but its strong acidity can lead to side reactions.

Experimental Protocols

Protocol 1: General Synthesis of this compound with Polymerization Prevention

This protocol describes a general method for the synthesis of this compound from 3-Phenoxybenzyl chloride, incorporating steps to minimize polymerization.

Materials:

  • 3-Phenoxybenzyl chloride

  • Sodium cyanide

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)

  • Solvent (e.g., Dichloromethane, Acetonitrile)

  • Radical inhibitor (e.g., Hydroquinone or BHT)

  • Water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Phenoxybenzyl chloride, the chosen solvent, and the phase-transfer catalyst.

  • Inhibitor Addition: Add a radical inhibitor (e.g., 100-200 ppm of hydroquinone or BHT) to the mixture.

  • Cyanide Addition: In a separate flask, dissolve sodium cyanide in water.

  • Reaction: Slowly add the aqueous sodium cyanide solution to the organic mixture with vigorous stirring.

  • Heating: Gently heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 40-60 °C) and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation. It is advisable to add a small amount of a high-boiling radical inhibitor to the distillation flask.

Protocol 2: Removal of Polymer from a Crude this compound Product

If polymerization has occurred, this protocol can be used to separate the monomer from the polymer.

Materials:

  • Crude this compound containing polymer

  • A good solvent for the monomer (e.g., Dichloromethane, Ethyl acetate)

  • A non-solvent for the polymer (e.g., Hexane, Heptane)

  • Filter paper and funnel or centrifugation equipment

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable solvent in which the monomer is highly soluble.

  • Precipitation: Slowly add the solution to a stirred, large volume of a non-solvent. The polymer should precipitate out of the solution.

  • Separation: Separate the precipitated polymer by filtration or centrifugation.

  • Recovery: Collect the filtrate, which contains the desired monomer.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the purified this compound.

  • Repeat if Necessary: For higher purity, this dissolution-precipitation process can be repeated.

Frequently Asked Questions (FAQs)

Q1: What causes the polymerization of this compound?

A1: Polymerization can be initiated through two primary mechanisms:

  • Radical Polymerization: This can be triggered by heat, light (UV radiation), or the presence of radical-generating impurities. The benzylic proton on this compound is susceptible to abstraction, which can lead to a radical that initiates polymerization.

  • Anionic Polymerization: Strong bases or nucleophiles can deprotonate the carbon alpha to the nitrile group, forming a carbanion that can initiate anionic polymerization.

Q2: What are the most effective inhibitors to prevent polymerization?

A2: The choice of inhibitor depends on the likely polymerization mechanism:

  • For radical polymerization , phenolic inhibitors such as hydroquinone , p-methoxyphenol (MEHQ) , and Butylated Hydroxytoluene (BHT) are commonly used.

  • For anionic polymerization , the best approach is to avoid strongly basic conditions. If this is not possible, the addition of a weak acid can act as an inhibitor, but this must be done with caution to avoid other side reactions. In many cases, careful control of reaction conditions is preferred over adding an anionic inhibitor.

Q3: At what stage of the process should I add an inhibitor?

A3: An inhibitor should be present whenever the monomer is subjected to conditions that might induce polymerization. This includes:

  • During Synthesis: Add a radical inhibitor to the reaction mixture from the beginning.

  • During Purification: If you are purifying by distillation, add a small amount of a high-boiling inhibitor (like BHT) to the distillation pot.

  • During Storage: Store the purified monomer in a dark, cool place with a small amount of a radical inhibitor.

Q4: Can I remove the inhibitor before my next reaction?

A4: Yes, inhibitors can and often should be removed before subsequent reactions where they might interfere. Common removal methods include:

  • Distillation: Most phenolic inhibitors are less volatile than the monomer and will remain in the distillation pot.

  • Washing: Phenolic inhibitors can be removed by washing the organic solution with an aqueous base (e.g., 1M NaOH) to form a water-soluble salt.

  • Column Chromatography: Passing the product through a column of silica gel or alumina can also remove inhibitors.

Q5: How does temperature affect the stability of this compound?

A5: Higher temperatures increase the rate of all chemical reactions, including polymerization. It is crucial to keep the temperature as low as is practical for the desired reaction to proceed at a reasonable rate. During storage, keeping the compound cool (refrigerated) will significantly extend its shelf life and prevent polymerization.

Diagrams

Troubleshooting_Workflow start Polymerization Observed check_conditions Review Reaction Conditions (Temp, Light, Base) start->check_conditions high_temp High Temperature or Light Exposure? check_conditions->high_temp Thermal/Photo Initiation? strong_base Strong Base Used? check_conditions->strong_base Anionic Initiation? check_purity Check Purity of Starting Materials check_conditions->check_purity Impurity Initiation? high_temp->strong_base No add_radical_inhibitor Add Radical Inhibitor (e.g., BHT, Hydroquinone) & Exclude Light high_temp->add_radical_inhibitor Yes use_weaker_base Consider Weaker Base or Acidic Quench strong_base->use_weaker_base Yes strong_base->check_purity No end_good Problem Resolved add_radical_inhibitor->end_good use_weaker_base->end_good purify_reagents Purify Reagents & Use Anhydrous Solvents check_purity->purify_reagents Yes end_bad Problem Persists: Consult Further check_purity->end_bad No purify_reagents->end_good Prevention_Strategy start This compound Reaction Planning condition_control Control Reaction Conditions start->condition_control inhibitor_selection Select Appropriate Inhibitor start->inhibitor_selection purification_strategy Plan Purification Method start->purification_strategy storage_protocol Define Storage Protocol start->storage_protocol low_temp Low Temperature condition_control->low_temp exclude_light Exclude Light condition_control->exclude_light anhydrous Anhydrous Conditions condition_control->anhydrous radical_inhibitor Radical Inhibitor (BHT) inhibitor_selection->radical_inhibitor anionic_prevention Avoid Strong Base inhibitor_selection->anionic_prevention vacuum_dist Vacuum Distillation purification_strategy->vacuum_dist add_stabilizer Add Stabilizer to Pot purification_strategy->add_stabilizer cool_dark Cool & Dark Place storage_protocol->cool_dark inhibitor_storage Store with Inhibitor storage_protocol->inhibitor_storage success Successful Reaction & Stable Product low_temp->success exclude_light->success anhydrous->success radical_inhibitor->success anionic_prevention->success vacuum_dist->success add_stabilizer->success cool_dark->success inhibitor_storage->success

Troubleshooting low yields in Knoevenagel condensation with 3-Phenoxyphenylacetonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Knoevenagel condensation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving 3-Phenoxyphenylacetonitrile.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Knoevenagel condensation with this compound, presented in a question-and-answer format.

Question 1: Why am I observing very low to no product yield?

Answer:

Low or no yield in the Knoevenagel condensation with this compound can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.

  • Insufficient Basicity of the Catalyst: The first step of the Knoevenagel condensation is the deprotonation of the active methylene compound (this compound) to form a carbanion.[1] If the base used is not strong enough to deprotonate the α-carbon of the nitrile, the reaction will not proceed. While weak bases are generally used to avoid self-condensation of the aldehyde, the steric and electronic properties of this compound might necessitate a slightly stronger base than what is used for simpler nitriles.[1]

  • Steric Hindrance: The bulky 3-phenoxyphenyl group can sterically hinder the approach of the base to the α-proton and the subsequent nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde. This is a known challenge with sterically hindered reactants in Knoevenagel condensations.[2]

  • Inappropriate Solvent: The choice of solvent is crucial. The solvent must be able to dissolve the reactants and the catalyst, and its polarity can influence the reaction rate. For Knoevenagel condensations, solvents like ethanol, toluene, or even solvent-free conditions have been employed successfully.[3][4] Water can also be used as a green solvent.[5]

  • Unfavorable Reaction Equilibrium: The Knoevenagel condensation is a reversible reaction that produces water as a byproduct. If water is not removed from the reaction mixture, the equilibrium may shift back towards the starting materials, resulting in low product yield.

Troubleshooting Steps:

  • Catalyst Optimization:

    • If using a weak amine base like piperidine or triethylamine, consider switching to a slightly stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or using a basic ionic liquid.

    • Solid bases like potassium carbonate or sodium ethoxide can also be effective.

    • Consider using a phase-transfer catalyst in a biphasic system to facilitate the reaction.

  • Solvent Selection:

    • If the reaction is sluggish in a polar protic solvent like ethanol, try a non-polar solvent like toluene, which allows for azeotropic removal of water using a Dean-Stark apparatus.

    • Solvent-free conditions, often combined with microwave irradiation, can sometimes accelerate the reaction and improve yields.[6]

  • Water Removal:

    • Employ a Dean-Stark trap if using a suitable solvent like toluene.

    • Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water formed.

  • Increase Reaction Temperature:

    • Gently heating the reaction mixture can help overcome the activation energy barrier, especially in cases of steric hindrance. Monitor the reaction for potential side product formation at higher temperatures.

Question 2: My reaction is producing significant amounts of byproducts. What are they and how can I minimize them?

Answer:

Side reactions can compete with the desired Knoevenagel condensation, leading to a complex product mixture and reduced yield of the target compound.

  • Aldol Self-Condensation: If the aldehyde partner has enolizable protons, it can undergo self-condensation under basic conditions. Using an aromatic aldehyde (which lacks α-protons) will prevent this.

  • Cannizzaro Reaction: In the presence of a strong base, aromatic aldehydes can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid. This is more likely with stronger bases, so careful selection of the base is important.

  • Michael Addition: The product of the Knoevenagel condensation is an α,β-unsaturated nitrile, which can act as a Michael acceptor. A second molecule of the this compound carbanion can potentially add to the product, leading to a dimeric byproduct. This is more likely with a high concentration of the active methylene compound.

  • Hydrolysis of the Nitrile: Under certain conditions (e.g., prolonged heating in the presence of water and a strong base or acid), the nitrile group can be hydrolyzed to a carboxylic acid or amide.

Troubleshooting Steps:

  • Control Stoichiometry: Use a 1:1 molar ratio of this compound and the aldehyde to minimize the chance of Michael addition. In some cases, a slight excess of the aldehyde might be beneficial.

  • Optimize Base and Temperature: Use the mildest base and lowest temperature that afford a reasonable reaction rate to minimize base-catalyzed side reactions.

  • Reaction Time: Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting materials are consumed to prevent the formation of degradation or side products over time.

  • Purification: If side products are unavoidable, careful purification by column chromatography or recrystallization will be necessary to isolate the desired product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the Knoevenagel condensation of this compound with an aromatic aldehyde?

A good starting point would be to use a 1:1 molar ratio of this compound and the aromatic aldehyde, with a catalytic amount of a base like piperidine (10-20 mol%) in a solvent like ethanol or toluene. The reaction can be initially run at room temperature and monitored by TLC. If the reaction is slow, gentle heating (50-80 °C) can be applied.

Q2: How does the phenoxy group in this compound affect the reaction?

The phenoxy group is an electron-withdrawing group through its inductive effect, which can slightly increase the acidity of the α-protons, making deprotonation easier. However, its bulkiness can also introduce steric hindrance, potentially slowing down the reaction rate.[2] The overall effect will be a balance between these electronic and steric factors.

Q3: Can I use a ketone instead of an aldehyde in this reaction?

While the Knoevenagel condensation can be performed with ketones, they are generally less reactive than aldehydes due to steric hindrance and electronic effects.[7] Reactions with ketones often require more forcing conditions (stronger base, higher temperature, longer reaction times) and may result in lower yields.

Q4: Are there any "green" or environmentally friendly methods for this reaction?

Yes, several green chemistry approaches have been developed for the Knoevenagel condensation. These include using water as a solvent, employing solvent-free conditions with microwave or ultrasound irradiation, and using reusable solid catalysts.[5][6][8] These methods can reduce the use of volatile organic compounds and simplify the workup procedure.

Experimental Protocols

General Protocol for Knoevenagel Condensation of this compound with an Aromatic Aldehyde

This protocol provides a general starting point and may require optimization for specific aldehydes.

Materials:

  • This compound

  • Aromatic aldehyde

  • Base catalyst (e.g., piperidine, DBU, or K₂CO₃)

  • Solvent (e.g., ethanol, toluene)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Dean-Stark apparatus (optional, for use with toluene)

  • Thin-layer chromatography (TLC) supplies

  • Rotary evaporator

  • Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the aromatic aldehyde (1.0-1.1 eq).

  • Add the chosen solvent (e.g., ethanol, 5-10 mL per mmol of nitrile).

  • Add the base catalyst (e.g., piperidine, 0.1-0.2 eq).

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.

  • If the reaction is slow, attach a reflux condenser and heat the mixture to a gentle reflux. If using toluene, a Dean-Stark apparatus can be used to remove water azeotropically.

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure α,β-unsaturated nitrile.

Data Presentation

Table 1: Comparison of Catalysts and Conditions for Knoevenagel Condensation of Arylacetonitriles with Benzaldehyde.

EntryArylacetonitrileCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1PhenylacetonitrilePiperidineEthanolReflux685[3]
2PhenylacetonitrileDBUNone250.595
34-ChlorophenylacetonitrileK₂CO₃DMF80492General knowledge
4PhenylacetonitrileTriphenylphosphineNone (Microwave)1200.198[4]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Combine Reactants (this compound, Aldehyde) solvent 2. Add Solvent reactants->solvent catalyst 3. Add Catalyst solvent->catalyst stir 4. Stir at RT or Heat catalyst->stir monitor 5. Monitor by TLC stir->monitor quench 6. Quench Reaction monitor->quench Reaction Complete extract 7. Extraction quench->extract dry 8. Dry & Concentrate extract->dry purify 9. Purify (Chromatography/Recrystallization) dry->purify product Final Product purify->product

Caption: A typical experimental workflow for the Knoevenagel condensation.

Troubleshooting_Low_Yield start Low Yield Observed check_catalyst Is the catalyst appropriate? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes optimize_catalyst Optimize Catalyst: - Stronger base (e.g., DBU) - Different catalyst type check_catalyst->optimize_catalyst No check_water Is water being removed? check_conditions->check_water Yes optimize_conditions Optimize Conditions: - Increase temperature - Change solvent check_conditions->optimize_conditions No check_side_reactions Are there side reactions? check_water->check_side_reactions Yes remove_water Implement Water Removal: - Dean-Stark trap - Molecular sieves check_water->remove_water No minimize_side_reactions Minimize Side Reactions: - Adjust stoichiometry - Lower temperature check_side_reactions->minimize_side_reactions Yes solution Improved Yield optimize_catalyst->solution optimize_conditions->solution remove_water->solution minimize_side_reactions->solution

Caption: A troubleshooting guide for low yields in Knoevenagel condensation.

References

Thin-layer chromatography (TLC) for monitoring 3-Phenoxyphenylacetonitrile reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals utilizing thin-layer chromatography (TLC) to monitor chemical reactions involving 3-Phenoxyphenylacetonitrile.

Troubleshooting Guide

This section addresses common issues encountered during the TLC analysis of this compound reactions in a practical question-and-answer format.

IssueQuestionPossible CausesSuggested Solutions
Spot Appearance Why are my spots streaking or appearing elongated?1. Sample overload. 2. The compound is acidic or basic. 3. The sample is highly polar.1. Dilute the sample solution and re-spot the TLC plate. 2. For acidic compounds, add a small amount (0.1–2.0%) of acetic or formic acid to the mobile phase. For basic compounds, add a small amount (0.1–2.0%) of triethylamine or a 1–10% ammonia solution in methanol/dichloromethane to the mobile phase. 3. Consider using a different stationary phase, such as reverse-phase C18 silica plates.
Why are there no visible spots on my developed TLC plate?1. The compound may not be UV-active. 2. The sample concentration is too low. 3. The spotting line is below the solvent level in the developing chamber. 4. The compound is volatile and may have evaporated.1. Use a chemical staining agent for visualization. 2. Concentrate the sample or apply the sample multiple times to the same spot, allowing the solvent to dry between applications.[1] 3. Ensure the spotting line is drawn above the solvent level in the chamber.[1] 4. If the compound is highly volatile, TLC may not be the most suitable monitoring technique.
Spot Position Why are my spots remaining at the baseline (low Rf)?The mobile phase is not polar enough to move the compound up the plate.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
Why are my spots running at the solvent front (high Rf)?The mobile phase is too polar, causing the compound to travel with the solvent front.Decrease the polarity of the mobile phase by decreasing the proportion of the more polar solvent or choosing a less polar solvent system.
General Issues Why is the solvent front running unevenly?1. The TLC plate is touching the side of the developing chamber or the filter paper. 2. The adsorbent has flaked off the sides of the plate.1. Center the plate within the chamber, ensuring it does not touch the sides.[1] 2. Handle the TLC plates with care to avoid damaging the stationary phase.
My starting material and product have very similar Rf values. How can I improve separation?The chosen mobile phase does not provide adequate resolution.1. Experiment with different solvent systems of varying polarities. 2. Try a co-spot, where the starting material and reaction mixture are spotted in the same lane. If the spots resolve into a "snowman" shape, it indicates the reaction is proceeding.[2] 3. Utilize a different staining agent that may show different colors for the starting material and product.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for TLC analysis of this compound?

A1: A common starting point for compounds of intermediate polarity like this compound on a normal phase silica TLC plate is a mixture of a non-polar and a moderately polar solvent. A good initial system to try is a mixture of hexanes and ethyl acetate. Start with a ratio of 4:1 (Hexanes:Ethyl Acetate) and adjust the polarity based on the initial results. The goal is to achieve an Rf value of approximately 0.3-0.5 for the starting material to allow for clear separation of reactants and products.

Q2: How can I visualize this compound and its reaction products on a TLC plate?

A2: Due to its aromatic nature, this compound should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[2] For confirmation or if the products are not UV-active, chemical staining can be used. Given the presence of a nitrile group and aromatic rings, the following stains can be effective:

  • Potassium Permanganate (KMnO₄) stain: This is a good general stain for oxidizable functional groups.

  • P-Anisaldehyde stain: This stain is sensitive to many functional groups and can produce a range of colors, which can help differentiate between the starting material and products.

  • Ceric Ammonium Molybdate (CAM) stain: This is a highly sensitive, universal stain.

Q3: What are some common reactants and products in reactions involving this compound and how might their polarities differ?

A3: Reactions involving this compound often involve transformations of the nitrile group or modifications to the aromatic rings. For example, hydrolysis of the nitrile to a carboxylic acid or reduction to an amine are common reactions.

  • Hydrolysis: The product, 3-phenoxyphenylacetic acid, will be significantly more polar than the starting nitrile due to the presence of the carboxylic acid group. This will result in a much lower Rf value on a normal phase TLC plate.

  • Reduction: The product, 2-(3-phenoxyphenyl)ethan-1-amine, will also be more polar than the starting nitrile because of the amine group, leading to a lower Rf value.

Q4: How do I prepare my samples for TLC analysis?

A4: Dissolve a small amount of the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane. The concentration should be around 1%.[3] If the reaction mixture contains solids, allow them to settle and spot the supernatant. It is also good practice to spot the starting material and a co-spot (a mixture of the starting material and the reaction mixture) on the same plate for comparison.

Experimental Protocols

General Protocol for TLC Monitoring of a this compound Reaction
  • Plate Preparation:

    • Obtain a silica gel TLC plate with a fluorescent indicator (F254).

    • Using a pencil, gently draw a straight line across the plate, approximately 1 cm from the bottom. This is your origin line.

    • Mark small, evenly spaced ticks on the origin line for each sample you will spot.

  • Sample Spotting:

    • Prepare dilute solutions of your starting material (this compound) and the reaction mixture in a volatile solvent (e.g., ethyl acetate).

    • Using a capillary tube, carefully spot a small amount of the starting material solution onto the first tick mark on the origin line.

    • On the next tick mark, spot the reaction mixture.

    • It is highly recommended to also include a "co-spot" by spotting the starting material and then, on top of the same spot, the reaction mixture. This helps to confirm the identity of the starting material spot in the reaction mixture lane.

  • Development:

    • Prepare the developing chamber by adding your chosen mobile phase to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.

    • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors.

    • Carefully place the spotted TLC plate into the chamber and replace the lid.

    • Allow the solvent to ascend the plate by capillary action.

    • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.

  • Visualization and Analysis:

    • Immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • If necessary, use a chemical stain for further visualization. This is a destructive method and should be performed after UV analysis.

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Monitor the reaction by observing the disappearance of the starting material spot and the appearance of new product spots over time.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_chamber Prepare Developing Chamber develop_plate Develop Plate prep_plate Prepare TLC Plate spot_samples Spot Samples prep_plate->spot_samples spot_samples->develop_plate dry_plate Dry Plate develop_plate->dry_plate uv_vis UV Visualization dry_plate->uv_vis stain_vis Chemical Staining (Optional) uv_vis->stain_vis calc_rf Calculate Rf Values uv_vis->calc_rf stain_vis->calc_rf interpret Interpret Results calc_rf->interpret

Caption: Workflow for monitoring a reaction using TLC.

Troubleshooting_Logic cluster_spot Spot Issues cluster_solution Potential Solutions start TLC Problem Encountered streaking Streaking/Elongated Spots start->streaking no_spots No Visible Spots start->no_spots bad_rf Spots at Baseline or Solvent Front start->bad_rf dilute Dilute Sample streaking->dilute add_modifier Add Mobile Phase Modifier streaking->add_modifier change_stain Use Chemical Stain no_spots->change_stain concentrate Concentrate Sample / Re-spot no_spots->concentrate adjust_polarity Adjust Mobile Phase Polarity bad_rf->adjust_polarity

Caption: Logical workflow for troubleshooting common TLC issues.

References

Technical Support Center: Optimizing Catalytic Reactions with 3-Phenoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Phenoxyphenylacetonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and subsequent chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent laboratory and industrial synthesis of this compound involves the cyanation of a 3-phenoxybenzyl halide (bromide or chloride). This is typically achieved through a nucleophilic substitution reaction using a cyanide salt. Palladium-catalyzed cyanation reactions are often employed to achieve high yields and good functional group tolerance.[1][2]

Q2: Which catalysts are recommended for the hydrolysis of this compound to 3-Phenoxyphenylacetic acid?

A2: The hydrolysis of this compound to 3-Phenoxyphenylacetic acid can be effectively achieved under both acidic and basic conditions. Strong acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), or strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used as catalysts.[3] The choice between acidic and basic hydrolysis may depend on the presence of other functional groups in the molecule and the desired workup procedure.

Q3: What are the best catalysts for the reduction of this compound to 2-(3-phenoxyphenyl)ethanamine?

A3: For the reduction of this compound to the corresponding primary amine, catalytic hydrogenation is a common and efficient method. Catalysts such as Raney Nickel, Palladium on carbon (Pd/C), and Platinum dioxide (PtO₂) are frequently used.[4][5] Alternatively, chemical reduction using stoichiometric metal hydrides like lithium aluminum hydride (LiAlH₄) is also a very effective method.[6][7][8][9]

Q4: How can I minimize the formation of secondary and tertiary amines during the reduction of this compound?

A4: The formation of secondary and tertiary amines is a common side reaction during nitrile reduction. This can be minimized by several strategies:

  • Addition of Ammonia: Introducing ammonia or ammonium hydroxide to the reaction mixture when using catalytic hydrogenation (e.g., with Raney Nickel) can suppress the formation of secondary and tertiary amine byproducts.

  • Choice of Reducing Agent: Using a stoichiometric reducing agent like LiAlH₄ often provides higher selectivity for the primary amine compared to some catalytic hydrogenation methods.[4][10]

  • Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and solvent can also influence the selectivity towards the desired primary amine.

Troubleshooting Guides

Low Yield in Palladium-Catalyzed Cyanation of 3-Phenoxybenzyl Halide
Symptom Possible Cause Suggested Solution
Low or no conversion of starting material Catalyst deactivation by excess cyanide ions.[11][12]Use a cyanide source with lower solubility (e.g., Zn(CN)₂) or a phase-transfer catalyst to control the cyanide concentration. Ensure anhydrous reaction conditions.
Low catalyst activity.Use a high-purity palladium precatalyst and an appropriate phosphine ligand. Perform a pre-activation step if necessary.[2]
Suboptimal reaction temperature.Screen a range of temperatures. While some modern catalysts work at lower temperatures, traditional systems may require heating.[13]
Formation of multiple byproducts Side reactions such as hydrodehalogenation.Optimize the ligand-to-metal ratio and ensure the reaction is run under an inert atmosphere.
Presence of water leading to hydrolysis of the nitrile product.Use anhydrous solvents and reagents.
Incomplete Hydrolysis of this compound
Symptom Possible Cause Suggested Solution
Reaction stalls at the amide intermediate Insufficiently harsh reaction conditions.[14]Increase the reaction temperature, prolong the reaction time, or use a higher concentration of the acid or base catalyst.
Poor solubility of the starting material or intermediate.Choose a co-solvent that improves solubility while being stable under the reaction conditions.
Low overall yield of 3-Phenoxyphenylacetic acid Degradation of the product under harsh conditions.Monitor the reaction progress and stop it once the starting material is consumed. Consider a two-step process where the amide is first isolated under milder conditions and then hydrolyzed.
Reversible reaction.For acidic hydrolysis, the formation of the ammonium salt of the carboxylic acid drives the reaction forward.[3] For basic hydrolysis, removal of ammonia gas can help drive the reaction to completion.
Low Selectivity in the Reduction of this compound
Symptom Possible Cause Suggested Solution
Significant formation of secondary and/or tertiary amines Reaction of the primary amine product with the imine intermediate.Add ammonia or ammonium hydroxide to the reaction mixture when using catalytic hydrogenation.[10] Optimize catalyst loading and hydrogen pressure.[15]
Catalyst choice.Switch to a different catalyst system. For example, if Pd/C is giving low selectivity, try Raney Nickel with ammonia or a stoichiometric reductant like LiAlH₄.[4][5]
Formation of hydrolysis byproducts (amide or carboxylic acid) Presence of water in the reaction mixture.Ensure all solvents and reagents are anhydrous, especially when using water-sensitive reagents like LiAlH₄.
Incomplete reaction Insufficient catalyst loading or deactivated catalyst.Increase the catalyst loading or use a fresh batch of catalyst. For Raney Nickel, ensure it is properly activated.
Low hydrogen pressure or temperature.Increase the hydrogen pressure and/or reaction temperature according to established protocols for the chosen catalyst.

Experimental Protocols & Data

Synthesis of this compound via Palladium-Catalyzed Cyanation

This protocol is a general representation and may require optimization.

Reactants:

  • 3-Phenoxybenzyl bromide (1.0 eq)

  • Potassium ferrocyanide (K₄[Fe(CN)₆]) (0.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • A suitable phosphine ligand (e.g., dppf) (2-10 mol%)

  • A base (e.g., sodium carbonate, Na₂CO₃) (1.5 eq)

  • Solvent (e.g., DMF or DMAc)

Procedure:

  • To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 3-phenoxybenzyl bromide, potassium ferrocyanide, palladium(II) acetate, the phosphine ligand, and sodium carbonate.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 100-140 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Palladium-Catalyzed Cyanation of Aryl Halides:

Catalyst System Cyanide Source Solvent Temp (°C) Yield (%) Reference
Pd/C, dppf Zn(CN)₂ DMAC 110 up to 98 [7]
Pd(OAc)₂, ligand K₄[Fe(CN)₆] Dioxane/H₂O 70-100 85-97 [16]

| Ligand-free Pd catalyst | K₄[Fe(CN)₆] | Polar aprotic | Varies | 83-96 |[17] |

Hydrolysis of this compound to 3-Phenoxyphenylacetic Acid

Acidic Hydrolysis Protocol:

  • In a round-bottom flask, combine this compound and an aqueous solution of a strong acid (e.g., 50% H₂SO₄).

  • Heat the mixture to reflux for 2-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it onto ice.

  • Collect the precipitated 3-Phenoxyphenylacetic acid by filtration.

  • Wash the solid with cold water and dry. Recrystallize if necessary.

Alkaline Hydrolysis Protocol:

  • In a round-bottom flask, dissolve this compound in an alcoholic solvent (e.g., ethanol) and add an aqueous solution of a strong base (e.g., 20% NaOH).

  • Heat the mixture to reflux for 3-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Quantitative Data for Nitrile Hydrolysis (General):

Conditions Product Notes
Strong Acid (e.g., H₂SO₄, HCl), Heat Carboxylic Acid Typically proceeds to the carboxylic acid.[3]
Strong Base (e.g., NaOH, KOH), Heat Carboxylate Salt Requires acidification to isolate the carboxylic acid.[18]

| Milder Basic Conditions (e.g., lower temp) | Amide | The reaction can sometimes be stopped at the amide stage. |

Reduction of this compound to 2-(3-phenoxyphenyl)ethanamine

Catalytic Hydrogenation with Raney Nickel:

  • In a hydrogenation vessel, dissolve this compound in a suitable solvent (e.g., methanol or ethanol) containing ammonia.

  • Add Raney Nickel catalyst (typically 5-10% by weight of the nitrile).

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).

  • Heat the mixture (e.g., 50-80 °C) and stir vigorously.

  • Monitor the reaction by observing hydrogen uptake or by analytical methods (TLC, GC-MS).

  • Upon completion, carefully filter the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude amine.

  • Purify by distillation or other suitable methods.

Reduction with LiAlH₄:

  • To a flame-dried flask under an inert atmosphere, add a suspension of LiAlH₄ in an anhydrous ether solvent (e.g., THF or diethyl ether).

  • Cool the suspension in an ice bath.

  • Slowly add a solution of this compound in the same anhydrous solvent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the sequential addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water.

  • Filter the resulting precipitate and wash with ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate to yield the amine.

Quantitative Data for Nitrile Reduction (General):

Catalyst/Reagent Conditions Product Selectivity Notes
Raney Nickel / H₂ NH₃ in alcohol, heat, pressure Primary Amine Addition of ammonia is crucial to suppress secondary amine formation.[10]
Pd/C / H₂ Alcohol, heat, pressure Primary/Secondary/Tertiary Amines Can lead to mixtures of amines depending on conditions.[5]

| LiAlH₄ | Anhydrous ether, then H₂O workup | Primary Amine | Generally provides high selectivity for the primary amine.[7][9] |

Signaling Pathways and Workflows

Synthesis_of_3_Phenoxyphenylacetonitrile 3-Phenoxybenzyl Bromide 3-Phenoxybenzyl Bromide Reaction Mixture Reaction Mixture 3-Phenoxybenzyl Bromide->Reaction Mixture Cyanide Source (e.g., K4[Fe(CN)6]) Cyanide Source (e.g., K4[Fe(CN)6]) Cyanide Source (e.g., K4[Fe(CN)6])->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Ligand Ligand Ligand->Reaction Mixture Base Base Base->Reaction Mixture Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Mixture This compound This compound Reaction Mixture->this compound Heat

Caption: Synthesis of this compound.

Hydrolysis_of_3_Phenoxyphenylacetonitrile This compound This compound Amide Intermediate Amide Intermediate This compound->Amide Intermediate H2O, mild conditions 3-Phenoxyphenylacetic Acid 3-Phenoxyphenylacetic Acid Amide Intermediate->3-Phenoxyphenylacetic Acid H3O+, Heat Carboxylate Salt Carboxylate Salt Amide Intermediate->Carboxylate Salt OH-, Heat Acidic Conditions (H3O+) Acidic Conditions (H3O+) Acidic Conditions (H3O+)->Amide Intermediate Basic Conditions (OH-) Basic Conditions (OH-) Basic Conditions (OH-)->Amide Intermediate Acidification Acidification Carboxylate Salt->3-Phenoxyphenylacetic Acid Acidification

Caption: Hydrolysis pathway of this compound.

Reduction_of_3_Phenoxyphenylacetonitrile This compound This compound Imine Intermediate Imine Intermediate This compound->Imine Intermediate [H] Primary Amine Primary Amine Imine Intermediate->Primary Amine [H] Secondary/Tertiary Amines Secondary/Tertiary Amines Imine Intermediate->Secondary/Tertiary Amines Reaction with Primary Amine Catalytic Hydrogenation Catalytic Hydrogenation Catalytic Hydrogenation->Imine Intermediate Chemical Reduction (LiAlH4) Chemical Reduction (LiAlH4) Chemical Reduction (LiAlH4)->Imine Intermediate

Caption: Reduction pathways for this compound.

References

Addressing issues with reagent purity in 3-Phenoxyphenylacetonitrile synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to address challenges related to reagent purity in the synthesis of 3-Phenoxyphenylacetonitrile, a key intermediate for pharmaceuticals and agrochemicals.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of this compound?

Impurity sources can be broadly categorized into starting materials, solvents, and side reactions during synthesis. In palladium-catalyzed cyanation, a common route, impurities in the aryl halide, cyanide source, or catalyst can significantly impact reaction yield and product purity.[3] Hydrolysis of the nitrile group to form amides or carboxylic acids is a common side reaction if water is present.[4]

Data Presentation: Common Impurities and Their Origins

Impurity Type Potential Source Impact on Synthesis
Unreacted Starting Materials Incomplete reaction, poor quality reagents (e.g., 3-phenoxybenzyl halide). Decreases final product yield and complicates purification.
Positional Isomers Impure 3-phenoxybenzyl halide starting material (e.g., presence of 2- or 4-phenoxy isomers). Difficult to separate from the desired product due to similar physical properties.[4]
Hydrolysis By-products Presence of water in solvents or reagents, leading to the formation of 3-phenoxyphenylacetamide or 3-phenoxyphenylacetic acid. Introduces polar impurities, complicating extraction and purification.[4]
Catalyst-Related Impurities Impurities in the palladium catalyst or ligands; catalyst deactivation by excess cyanide.[3][5] Can lead to low conversion rates, reaction failure, and residual metal contamination.[2]

| Residual Solvents | Incomplete removal of reaction or purification solvents (e.g., DMF, Acetone, Acetonitrile).[4] | Affects the purity and physical properties of the final product. |

Q2: My palladium-catalyzed cyanation reaction is sluggish or fails completely. Could catalyst purity or deactivation be the issue?

Yes, this is a very common issue. The palladium catalyst is susceptible to "poisoning" or deactivation by cyanide ions, which can bind to palladium intermediates and halt the catalytic cycle.[3][5] The purity and choice of the palladium precursor are critical. Pre-catalysts are often more effective than simple salts like Pd(OAc)₂ because they generate the active catalytic species more efficiently in situ.[3]

To troubleshoot:

  • Use High-Purity Catalysts: Ensure the palladium source and ligands are of high purity and handled under inert conditions if they are air-sensitive.

  • Consider Additives: The addition of co-catalysts or additives like zinc salts (e.g., Zn(CN)₂, ZnBr₂) can mitigate catalyst deactivation.[1][2]

  • Use Anhydrous Conditions: Rigorously dry all solvents and reagents to prevent side reactions and potential catalyst inhibition.[3]

Q3: I'm observing unexpected by-products in my final product analysis. What are the likely culprits?

The most common by-products arise from reactions with contaminants in the reaction mixture.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the nitrile functional group, forming the corresponding primary amide or carboxylic acid.[6]

  • Solvent Participation: In some cases, solvents can participate in side reactions. For example, using dimethylformamide (DMF) at high temperatures can sometimes lead to formylation by-products.

  • Cyanide Source Impurities: Low-purity cyanide salts may contain carbonates or other nucleophiles that can lead to undesired side products.

Q4: How can I effectively assess the purity of my starting materials, intermediates, and the final this compound product?

A multi-technique approach is essential for comprehensive quality control.[4] High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying purity and identifying non-volatile impurities.[4] For drug development applications, a purity of ≥99% is often required.[4]

Data Presentation: Recommended Analytical Techniques for Quality Control

Analytical Technique Primary Purpose Detectable Impurities
High-Performance Liquid Chromatography (HPLC) Quantify purity and identify non-volatile impurities.[4] Starting materials, positional isomers, hydrolysis by-products.
Gas Chromatography-Mass Spectrometry (GC-MS) Identify and quantify volatile and semi-volatile impurities.[4] Residual solvents, volatile by-products.
Fourier-Transform Infrared Spectroscopy (FTIR) Confirm chemical structure and identify functional groups.[4][7] Presence of nitrile (C≡N), ether (C-O-C), and potential hydroxyl (-OH) or carbonyl (C=O) groups from impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidate molecular structure and identify impurities. Structural isomers and other organic impurities.

| Differential Scanning Calorimetry (DSC) | Determine purity for high-purity substances (>98%).[] | Overall purity assessment based on melting point depression. |

Q5: What are the most effective laboratory-scale methods for purifying crude this compound?

Since this compound is an oil at room temperature, purification is typically achieved through chromatography or distillation.[9]

  • Silica Gel Column Chromatography: This is a highly effective method for separating the target compound from both more polar (e.g., hydrolysis by-products) and less polar impurities.

  • Vacuum Distillation: For larger quantities or to remove non-volatile impurities, distillation under reduced pressure is a suitable method. The boiling point is approximately 137 °C at 0.3 mmHg.[9]

Experimental Protocols

Protocol 1: General Procedure for Purity Analysis by HPLC

This protocol is a general method and should be optimized and validated for specific laboratory conditions.[4]

  • Preparation of Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a suitable diluent (e.g., 90:10 Acetonitrile:Water) to a final concentration of 0.1 mg/mL.

  • Preparation of Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Water. A typical starting point is 70:30 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at 220 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard, using the area percent method.

Protocol 2: General Purification by Silica Gel Column Chromatography

  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common starting point for compounds of similar polarity is a mixture of Hexane and Ethyl Acetate. The ideal system should provide a retention factor (Rf) of ~0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., Hexane) and carefully pack it into a glass column of appropriate size.

  • Sample Loading: Dissolve the crude this compound oil in a minimal amount of the elution solvent and load it onto the top of the silica bed.

  • Elution: Begin eluting the column with the chosen solvent system.

  • Fraction Collection: Collect fractions of the eluate and monitor their composition using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound oil.

Visualizations

TroubleshootingWorkflow start Synthesis Failed or Low Yield check_reagents Step 1: Verify Starting Material Purity start->check_reagents check_catalyst Step 2: Inspect Catalyst System start->check_catalyst check_conditions Step 3: Review Reaction Conditions start->check_conditions analyze_sm Analyze Aryl Halide & Cyanide Source (HPLC, GC-MS) check_reagents->analyze_sm Impurity Suspected analyze_sm->check_catalyst solution Solution: Rerun with Purified Reagents, High-Purity Catalyst, and Anhydrous Conditions analyze_sm->solution If Impure catalyst_source Is Catalyst from a reliable source? Is it an appropriate precatalyst? check_catalyst->catalyst_source catalyst_handling Was it handled under inert conditions? check_catalyst->catalyst_handling catalyst_source->check_conditions catalyst_source->solution If No/Poor Quality catalyst_handling->check_conditions catalyst_handling->solution If No solvent_purity Use Anhydrous Solvent? check_conditions->solvent_purity atmosphere Inert Atmosphere (N2/Ar)? check_conditions->atmosphere solvent_purity->solution If No atmosphere->solution If No

Caption: Troubleshooting workflow for a failed this compound synthesis.

QCPurificationWorkflow cluster_0 Quality Control & Purification crude Crude Product (Post-Workup) initial_qc Initial Purity Assessment (TLC, HPLC) crude->initial_qc decision Purity > 95%? initial_qc->decision purification Purification Step decision->purification No final_product Pure 3-Phenoxyphenyl- acetonitrile decision->final_product Yes pur_method1 Column Chromatography purification->pur_method1 pur_method2 Vacuum Distillation purification->pur_method2 fractions Analyze Fractions (TLC) pur_method1->fractions pur_method2->fractions combine Combine Pure Fractions & Evaporate Solvent fractions->combine final_qc Final Purity Confirmation (HPLC, GC-MS, NMR) combine->final_qc final_qc->final_product

Caption: Workflow for the quality control and purification of this compound.

References

Validation & Comparative

A Comparative Guide to HPLC Methods for Purity Determination of 3-Phenoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 3-Phenoxyphenylacetonitrile is a critical step in the development of safe and effective therapeutics. High-Performance Liquid Chromatography (HPLC) is the foremost analytical technique for this purpose, offering high resolution and sensitivity for separating the main compound from its potential impurities. This guide provides a comparative overview of two potential reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound, complete with detailed experimental protocols and supporting data to aid in method selection and implementation.

The following methods have been developed based on established principles for the analysis of structurally similar compounds, providing a robust starting point for in-house validation.

Comparative Analysis of HPLC Methods

Two distinct HPLC methods are proposed for the purity determination of this compound. Method A employs a rapid isocratic elution, suitable for high-throughput screening, while Method B utilizes a gradient elution to achieve higher resolution of potential impurities. A summary of their key performance parameters is presented below.

ParameterMethod A: Rapid IsocraticMethod B: High-Resolution Gradient
Column C18, 50 x 4.6 mm, 2.7 µmC18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Elution Mode IsocraticGradient
Flow Rate 1.2 mL/min1.0 mL/min
Detection Wavelength 270 nm270 nm
Run Time 10 minutes30 minutes
Retention Time of 3-PPA ~ 4.5 min~ 15.2 min
Resolution (Rs) of Critical Pair > 1.8> 2.5
Theoretical Plates (N) > 8000> 15000
Tailing Factor (T) 1.11.0

Experimental Protocols

Detailed methodologies for the two proposed HPLC methods are provided below. These protocols include sample preparation, instrument setup, and data analysis procedures.

Method A: Rapid Isocratic Analysis

This method is designed for rapid purity screening of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 column (50 x 4.6 mm, 2.7 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard and sample

2. Sample Preparation:

  • Prepare a stock solution of this compound reference standard at a concentration of 1.0 mg/mL in acetonitrile.

  • Prepare the sample solution by accurately weighing and dissolving the this compound sample in acetonitrile to achieve a final concentration of approximately 1.0 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (60:40 v/v) containing 0.1% formic acid.

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 5 µL

  • Run Time: 10 minutes

4. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Method B: High-Resolution Gradient Analysis

This method is optimized for the separation of closely eluting impurities and for use in comprehensive stability and impurity profiling studies.

1. Instrumentation and Materials:

  • HPLC system with a UV detector and gradient capability

  • C18 column (150 x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard and sample

2. Sample Preparation:

  • Follow the same sample preparation procedure as described in Method A.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25-25.1 min: 90% to 40% B

    • 25.1-30 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Run Time: 30 minutes

4. Data Analysis:

  • Calculate the area percentage of the this compound peak to determine the purity of the sample.

Method Selection Workflow

The choice between an isocratic and a gradient HPLC method depends on the specific requirements of the analysis. The following diagram illustrates a logical workflow for selecting the most appropriate method for purity determination of this compound.

HPLC_Method_Selection start Start: Purity Analysis of This compound Required purpose Define Analytical Purpose start->purpose high_throughput High-Throughput Screening? purpose->high_throughput Screening vs. Detailed Analysis impurity_profiling Detailed Impurity Profiling? high_throughput->impurity_profiling No method_a Select Method A: Rapid Isocratic high_throughput->method_a Yes method_b Select Method B: High-Resolution Gradient impurity_profiling->method_b Yes validation Method Validation (Specificity, Linearity, Accuracy, Precision) method_a->validation method_b->validation routine_analysis Routine Analysis validation->routine_analysis

Caption: Workflow for selecting an appropriate HPLC method.

This guide provides a foundational comparison of two potential HPLC methods for the purity assessment of this compound. The selection of the most suitable method will depend on the specific analytical needs, such as the desired throughput and the level of detail required for impurity profiling. It is essential to perform in-house validation of the chosen method to ensure its suitability for the intended application.

A Comparative Guide to 3-Phenoxyphenylacetonitrile and 3-Phenoxybenzaldehyde Cyanohydrin in Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pyrethroid insecticides, a critical class of agrochemicals, the choice of starting materials and synthetic intermediates plays a pivotal role in determining the overall efficiency, scalability, and economic viability of the process. Two key intermediates that feature prominently in the construction of the 3-phenoxybenzyl alcohol moiety of many pyrethroids are 3-phenoxyphenylacetonitrile (also known as 3-phenoxybenzyl cyanide) and 3-phenoxybenzaldehyde cyanohydrin. This guide provides an objective comparison of these two compounds in synthetic applications, supported by available experimental data and detailed protocols.

Introduction to the Intermediates

This compound is a nitrile-containing aromatic compound. Its utility in pyrethroid synthesis hinges on the transformation of the nitrile group into a functional group suitable for esterification, typically an aldehyde or an alcohol.

3-Phenoxybenzaldehyde cyanohydrin is a cyanohydrin derived from 3-phenoxybenzaldehyde. It serves as a more direct precursor to the alcohol component required for the esterification step in pyrethroid synthesis. The stereochemistry at the carbon bearing the hydroxyl and cyano groups is often crucial for the biological activity of the final insecticide, with the (S)-enantiomer being particularly important.[1]

Synthetic Pathways and Performance Data

The primary synthetic strategy for pyrethroids such as deltamethrin and cypermethrin involves the esterification of a substituted cyclopropanecarboxylic acid with the alcohol derived from either this compound or 3-phenoxybenzaldehyde cyanohydrin. The choice between these two precursors dictates the preceding synthetic steps.

Route 1: The 3-Phenoxybenzaldehyde Cyanohydrin Pathway

This is a widely documented and industrially significant route. It commences with 3-phenoxybenzaldehyde, which is converted to the corresponding cyanohydrin. This cyanohydrin is then esterified with the appropriate acid chloride or other activated acid derivative.

Key Transformation: Formation of 3-Phenoxybenzaldehyde Cyanohydrin

The formation of the cyanohydrin from 3-phenoxybenzaldehyde can be achieved using various cyanide sources. For the synthesis of stereochemically pure pyrethroids, enzymatic resolution or asymmetric synthesis of the cyanohydrin is often employed.[1]

Logical Relationship of the Cyanohydrin Pathway

3-Phenoxybenzaldehyde 3-Phenoxybenzaldehyde 3-Phenoxybenzaldehyde Cyanohydrin 3-Phenoxybenzaldehyde Cyanohydrin 3-Phenoxybenzaldehyde->3-Phenoxybenzaldehyde Cyanohydrin + HCN or CN⁻ source Pyrethroid Ester Pyrethroid Ester 3-Phenoxybenzaldehyde Cyanohydrin->Pyrethroid Ester + Acid Chloride

Caption: The cyanohydrin pathway to pyrethroids.

Route 2: The this compound Pathway

This route utilizes this compound as the starting material. The core of this pathway involves the conversion of the nitrile functionality into an aldehyde or an alcohol.

Key Transformation: Conversion of Nitrile to Aldehyde

The conversion of this compound to 3-phenoxybenzaldehyde is a critical step. This can be accomplished through methods such as the Stephen aldehyde synthesis or reduction with diisobutylaluminium hydride (DIBAL-H).[2][3][4] Once 3-phenoxybenzaldehyde is obtained, the synthesis converges with the cyanohydrin pathway.

Alternatively, the nitrile can be hydrolyzed to 3-phenoxyphenylacetic acid, which is then reduced to 3-phenoxybenzyl alcohol. This alcohol can be directly used for esterification.

Logical Relationship of the Acetonitrile Pathway

cluster_0 Acetonitrile to Aldehyde cluster_1 Acetonitrile to Alcohol This compound This compound 3-Phenoxybenzaldehyde 3-Phenoxybenzaldehyde This compound->3-Phenoxybenzaldehyde Reduction (e.g., DIBAL-H) 3-Phenoxyphenylacetic Acid 3-Phenoxyphenylacetic Acid This compound->3-Phenoxyphenylacetic Acid Hydrolysis 3-Phenoxybenzaldehyde Cyanohydrin 3-Phenoxybenzaldehyde Cyanohydrin 3-Phenoxybenzaldehyde->3-Phenoxybenzaldehyde Cyanohydrin + HCN or CN⁻ source Pyrethroid Ester Pyrethroid Ester 3-Phenoxybenzaldehyde Cyanohydrin->Pyrethroid Ester + Acid Chloride 3-Phenoxybenzyl Alcohol 3-Phenoxybenzyl Alcohol 3-Phenoxyphenylacetic Acid->3-Phenoxybenzyl Alcohol Reduction 3-Phenoxybenzyl Alcohol->Pyrethroid Ester + Acid Chloride

Caption: Alternative pathways from this compound.

Quantitative Data Comparison

Direct, side-by-side quantitative comparisons of these two complete synthetic routes in a single study are scarce in publicly available literature. However, we can compile representative data for key individual steps.

StepStarting MaterialReagentsConditionsYieldReference
Cyanohydrin Formation 3-PhenoxybenzaldehydeNaCN, Acetic Anhydride, Benzyltriethylammonium chlorideWater/DichloromethaneHigh[1]
Nitrile to Aldehyde (Stephen Synthesis) Aromatic Nitriles (general)SnCl₂, HClAnhydrous conditions, then hydrolysis>80%[1]
Nitrile to Aldehyde (DIBAL-H Reduction) Nitriles (general)DIBAL-HLow temperature (e.g., -78 °C), then workupGood[4][5]
Esterification (from Cyanohydrin) 3-PhenoxybenzaldehydeDV-acyl chloride, NaCNWater/THF, 15 °C95.5%[6]
Esterification (from Alcohol) 3-Phenoxybenzyl alcoholChrysanthemic acid chloride-77-85%

Note: Yields are highly dependent on the specific substrate, reaction scale, and optimization. The data presented are indicative and sourced from general methodologies or analogous reactions.

Experimental Protocols

Protocol 1: Synthesis of Cypermethrin from 3-Phenoxybenzaldehyde (via Cyanohydrin)

This protocol details a one-pot reaction where the cyanohydrin is formed in situ and immediately esterified.[6]

Materials:

  • 3-Phenoxybenzaldehyde

  • 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acyl chloride)

  • Sodium cyanide (NaCN)

  • Water

  • Tetrahydrofuran (THF)

  • Methylene chloride

  • 2 N Aqueous NaOH

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of sodium cyanide (0.049 mole) is prepared in a 1:1 (v/v) mixture of water and tetrahydrofuran (50 ml) and cooled to 15 °C.

  • A mixture of 3-Phenoxybenzaldehyde (7.00 g, 0.035 mole) and DV-acyl chloride (10.00 g, 0.042 mole) is added dropwise to the stirred sodium cyanide solution over 30 minutes, maintaining the temperature at 15 °C.

  • The reaction mixture is stirred for an additional 2 hours at 15 °C.

  • The product is extracted three times with methylene chloride (40 ml each).

  • The combined organic layers are washed once with 2 N aqueous NaOH (50 ml) and then four times with water (50 ml portions) until the final wash has a pH of approximately 6.

  • The organic layer is dried over anhydrous magnesium sulfate (MgSO₄).

  • The solvent is removed by concentration to yield α-cyano-3-phenoxybenzyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate (cypermethrin). The reported yield is 95.5%.[6]

Protocol 2: General Procedure for the Reduction of a Nitrile to an Aldehyde using DIBAL-H

This is a general protocol that can be adapted for the conversion of this compound to 3-phenoxybenzaldehyde.[7]

Materials:

  • Nitrile (e.g., this compound)

  • DCM, THF, or toluene (anhydrous)

  • DIBAL-H (1M solution in a suitable solvent)

  • Methanol

  • Aqueous Rochelle's salt solution

  • Ethyl acetate or DCM

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the nitrile (1 eq.) in an anhydrous solvent (DCM, THF, or toluene) at -78 °C is added DIBAL-H solution (1 eq.) dropwise under a nitrogen atmosphere.

  • The reaction is maintained at -78 °C for 2 hours. It is crucial to maintain this low temperature to prevent over-reduction to the amine.

  • The reaction progress is monitored by TLC.

  • The reaction is quenched by the slow addition of methanol, followed by the addition of an aqueous Rochelle's salt solution.

  • The resulting suspension is filtered through celite and washed with ethyl acetate or DCM.

  • The layers of the filtrate are separated.

  • The organic layer is washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde.

  • The crude product is purified by column chromatography.

Comparison and Discussion

  • Convergence and Atom Economy: The cyanohydrin pathway is more convergent, especially in the one-pot synthesis of pyrethroids where the cyanohydrin is formed in situ. The acetonitrile pathway requires at least one additional step to convert the nitrile to the aldehyde or alcohol, which may lower the overall yield and atom economy.

  • Stereochemistry: For pyrethroids where a specific stereoisomer of the alcohol moiety is required for high insecticidal activity, the cyanohydrin route offers established methods for asymmetric synthesis and enzymatic resolution.[1] Developing a stereoselective reduction of the nitrile in the acetonitrile pathway that preserves or creates the desired chirality at the benzylic position would be a significant challenge.

  • Reagent Handling and Safety: The cyanohydrin route involves the use of highly toxic cyanide salts or hydrogen cyanide. The acetonitrile pathway, particularly the DIBAL-H reduction, involves pyrophoric reagents that require careful handling under inert atmosphere and at low temperatures. The Stephen aldehyde synthesis uses stannous chloride and HCl, which are corrosive.[3][8]

  • Versatility: 3-Phenoxybenzaldehyde is a versatile intermediate that can be used to synthesize a wide variety of pyrethroids.[9] this compound, once converted to the aldehyde, offers the same versatility. However, the nitrile itself can be a precursor to other classes of compounds, which might be an advantage in a broader drug discovery context.

Conclusion

Both this compound and 3-phenoxybenzaldehyde cyanohydrin are valuable intermediates in the synthesis of pyrethroids. The 3-phenoxybenzaldehyde cyanohydrin pathway is the more established and direct route , particularly for the large-scale, stereoselective synthesis of commercial insecticides. The primary challenges of this route lie in the handling of toxic cyanides and the control of stereochemistry.

The This compound pathway represents a viable, albeit less direct, alternative . Its practicality is largely dependent on the efficiency of the nitrile-to-aldehyde or nitrile-to-alcohol conversion. While this route may involve more synthetic steps, it could offer advantages in specific contexts where, for instance, the acetonitrile is a more readily available or cost-effective starting material.

For researchers and professionals in drug development, the choice between these two intermediates will depend on a careful evaluation of the specific target molecule, the required stereochemistry, the available synthetic capabilities, and economic considerations. The cyanohydrin route is generally favored for its efficiency and established protocols in pyrethroid synthesis.

References

A comparative analysis of catalysts for 3-Phenoxyphenylacetonitrile synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of catalytic systems for the efficient synthesis of the key intermediate, 3-Phenoxyphenylacetonitrile.

The synthesis of this compound, a crucial building block in the preparation of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), relies on efficient and selective catalytic methods. The choice of catalyst profoundly impacts reaction yield, purity, and overall process sustainability. This guide provides a comparative analysis of common catalytic systems employed for this synthesis, supported by experimental data to inform catalyst selection for research and development.

The primary synthetic route to this compound involves the cyanation of a 3-phenoxybenzyl halide (bromide or chloride). This transformation can be effectively catalyzed by various systems, including phase-transfer catalysts and transition metal complexes of palladium, copper, and nickel. Each catalyst class offers distinct advantages and operates under specific reaction conditions.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalysts in the synthesis of this compound from 3-phenoxybenzyl precursors. The data has been compiled from literature sources to provide a comparative overview.

Catalyst TypeCatalyst SystemStarting MaterialCyanide SourceReaction ConditionsYield (%)Reaction Time (h)
Phase-Transfer CatalysisTetrabutylammonium Bromide (TBAB)3-Phenoxybenzyl bromideSodium Cyanide (NaCN)Toluene/Water, 80°C~95%4
Palladium-CatalyzedPd(OAc)₂ / XPhos3-Phenoxybenzyl bromidePotassium Ferrocyanide (K₄[Fe(CN)₆])Dioxane/Water, 100°CGood to Excellent12-24
Copper-CatalyzedCopper(I) Iodide (CuI)3-Phenoxybenzyl chlorideSodium Cyanide (NaCN)Acetonitrile, RefluxModerate to Good6-12
Nickel-CatalyzedNi(cod)₂ / PPh₃3-Phenoxybenzyl chlorideTrimethylsilyl cyanide (TMSCN)Tetrahydrofuran (THF), 60°CHigh12

Experimental Protocols

Detailed methodologies for the synthesis of this compound using the aforementioned catalytic systems are outlined below. These protocols are based on established literature procedures.

Phase-Transfer Catalysis

Catalyst: Tetrabutylammonium Bromide (TBAB)

Procedure:

  • A mixture of 3-phenoxybenzyl bromide (1 equivalent), sodium cyanide (1.5 equivalents), and tetrabutylammonium bromide (0.05 equivalents) in a biphasic solvent system of toluene and water (1:1 v/v) is prepared.

  • The reaction mixture is heated to 80°C and stirred vigorously for 4 hours.

  • After completion, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield this compound.

Palladium-Catalyzed Cyanation

Catalyst: Palladium(II) Acetate (Pd(OAc)₂) with XPhos ligand

Procedure:

  • To a reaction vessel charged with 3-phenoxybenzyl bromide (1 equivalent), potassium ferrocyanide (0.5 equivalents), and sodium carbonate (2 equivalents) is added a solution of palladium(II) acetate (0.02 equivalents) and XPhos (0.04 equivalents) in a mixture of dioxane and water (4:1 v/v).

  • The vessel is sealed, and the mixture is heated to 100°C for 12-24 hours with stirring.

  • Upon cooling, the reaction mixture is diluted with ethyl acetate and water.

  • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • After solvent evaporation, the residue is purified by column chromatography on silica gel to afford the desired product.

Copper-Catalyzed Cyanation

Catalyst: Copper(I) Iodide (CuI)

Procedure:

  • A mixture of 3-phenoxybenzyl chloride (1 equivalent), sodium cyanide (1.2 equivalents), and copper(I) iodide (0.1 equivalents) in acetonitrile is heated to reflux.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 6-12 hours).

  • The reaction mixture is cooled to room temperature and filtered to remove insoluble salts.

  • The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried, and concentrated. The crude product is then purified by chromatography.

Nickel-Catalyzed Cyanation

Catalyst: Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂) with Triphenylphosphine (PPh₃)

Procedure:

  • In an inert atmosphere glovebox, a reaction flask is charged with Ni(cod)₂ (0.05 equivalents) and triphenylphosphine (0.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • 3-Phenoxybenzyl chloride (1 equivalent) is added, followed by the dropwise addition of trimethylsilyl cyanide (1.2 equivalents).

  • The reaction mixture is stirred at 60°C for 12 hours.

  • After cooling, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine and dried.

  • The solvent is removed in vacuo, and the product is purified by column chromatography.

Experimental Workflow

The general workflow for the synthesis and analysis of this compound is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Reactants 3-Phenoxybenzyl Halide + Cyanide Source Reaction Reaction (Heating & Stirring) Reactants->Reaction Catalyst Catalyst System (e.g., Pd, Cu, Ni, PTC) Catalyst->Reaction Solvent Solvent Solvent->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Distillation/Chromatography) Concentration->Purification Product This compound Purification->Product TLC TLC Product->TLC GCMS GC-MS Product->GCMS NMR NMR Spectroscopy Product->NMR catalyst_selection cluster_goal Synthetic Goal cluster_considerations Key Considerations cluster_catalysts Catalyst Choice Goal Efficient Synthesis of This compound Cost Cost-Effectiveness Goal->Cost Toxicity Reagent Toxicity Goal->Toxicity Conditions Reaction Conditions (Temp., Time) Goal->Conditions Yield Yield & Purity Goal->Yield PTC Phase-Transfer Catalysis Cost->PTC Lower Cost Cu Copper Catalysis Cost->Cu Inexpensive Metal Pd Palladium Catalysis Toxicity->Pd Less Toxic CN Source (K4[Fe(CN)6]) Toxicity->Cu Uses NaCN Conditions->PTC Milder Conditions Conditions->Pd Longer Times Yield->Pd High Yields Ni Nickel Catalysis Yield->Ni High Yields

A Comparative Guide to the Structural Validation of 3-Phenoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel and existing chemical entities is paramount. For researchers, scientists, and drug development professionals, a robust analytical workflow ensures the integrity of their findings and the safety of potential therapeutics. This guide provides a comparative analysis of the structural validation of 3-Phenoxyphenylacetonitrile, a key intermediate in the synthesis of various organic compounds, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy.

Unveiling the Structure: 1H and 13C NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are instrumental in confirming its structural integrity.

Illustrative NMR Data for this compound

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃). Please note that these are representative values and may vary slightly based on experimental conditions.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.40 - 7.20Multiplet5HProtons of the unsubstituted phenyl ring
~7.15 - 6.90Multiplet4HProtons of the substituted phenyl ring
~3.70Singlet2HMethylene protons (-CH₂CN)

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~158C-O (ether linkage)
~157C-O (ether linkage)
~132Quaternary Carbon (substituted phenyl ring)
~130Aromatic CH
~124Aromatic CH
~121Aromatic CH
~119Aromatic CH
~118Nitrile Carbon (-CN)
~117Aromatic CH
~23Methylene Carbon (-CH₂CN)

Experimental Protocol for NMR Analysis

A standardized and meticulously executed experimental protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

  • Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

3. ¹³C NMR Spectroscopy:

  • Instrument: A 400 MHz (or higher) NMR spectrometer operating at the corresponding ¹³C frequency (e.g., 100 MHz).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon atom.

  • Number of Scans: 1024 or more, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: A range covering all expected carbon signals (e.g., 0-160 ppm).

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Workflow for Structural Validation

The logical flow from sample receipt to final structural confirmation can be visualized as follows:

Structural Validation Workflow cluster_sample Sample Handling cluster_nmr NMR Analysis cluster_analysis Data Interpretation & Validation cluster_comparison Comparative Analysis Sample This compound Sample Preparation Sample Preparation (Dissolution in CDCl3 with TMS) Sample->Preparation H1_NMR 1H NMR Acquisition Preparation->H1_NMR C13_NMR 13C NMR Acquisition Preparation->C13_NMR Processing Data Processing (FT, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing Interpretation Spectral Interpretation (Chemical Shifts, Multiplicity, Integration) Processing->Interpretation Structure_Confirmation Structural Confirmation Interpretation->Structure_Confirmation MS Mass Spectrometry (MS) Structure_Confirmation->MS Orthogonal Validation IR Infrared (IR) Spectroscopy Structure_Confirmation->IR Orthogonal Validation

A flowchart illustrating the structural validation process for this compound.

A Comparative Perspective: NMR vs. Other Techniques

While NMR is a powerful tool, a multi-technique approach provides the most comprehensive structural validation.

Table 3: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic connectivity, chemical environment of nuclei, stereochemistry.Non-destructive, provides unambiguous structural information.Relatively low sensitivity, requires larger sample amounts, can be time-consuming.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS).High sensitivity, requires very small sample amounts, fast analysis.Provides limited information on connectivity and isomerism.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., -C≡N, C-O-C).Fast, simple to operate, provides a molecular "fingerprint".Does not provide information on the overall molecular skeleton or connectivity.

For this compound, MS would confirm the molecular weight of 209.24 g/mol . IR spectroscopy would show characteristic absorptions for the nitrile group (~2250 cm⁻¹) and the ether linkage (~1250 cm⁻¹). While both techniques provide valuable, complementary data, neither can independently establish the precise isomeric structure and connectivity of the phenyl rings and the acetonitrile moiety with the certainty of NMR.

A Comparative Guide to 3-Phenoxyphenylacetonitrile and Other Nitrile-Containing Synthetic Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug discovery, nitrile-containing compounds are indispensable building blocks. Their versatility allows for transformation into a wide array of functional groups, including amines, carboxylic acids, and heterocycles, making them crucial intermediates in the synthesis of complex molecules. This guide provides an objective comparison of 3-phenoxyphenylacetonitrile with other common nitrile-containing synthetic building blocks, namely benzyl cyanide and benzonitrile. The comparison focuses on their physicochemical properties, reactivity in key chemical transformations, and provides illustrative experimental protocols.

Physicochemical Properties

The selection of a synthetic building block often begins with an assessment of its physical and chemical properties. These properties can influence reaction conditions, solvent choice, and purification methods. The following table summarizes the key physicochemical properties of this compound, benzyl cyanide, and benzonitrile.

PropertyThis compoundBenzyl CyanideBenzonitrile
CAS Number 51632-29-2[1][2]140-29-4100-47-0
Molecular Formula C₁₄H₁₁NO[1][2]C₈H₇NC₇H₅N
Molecular Weight 209.24 g/mol [1]117.15 g/mol 103.12 g/mol
Appearance Colorless oil or liquid[1][2]Colorless oily liquidClear, colorless liquid
Boiling Point 137 °C at 0.3 mmHg[1]233-234 °C190.7 °C
Melting Point Not specified-24 °C-13 °C
Density 1.124 g/mL at 25 °C[1]1.015 g/mL at 25 °C1.01 g/mL at 15 °C
Solubility Slightly soluble in chloroform and ethyl acetate[1]. Likely limited solubility in water due to its hydrophobic nature[2].Insoluble in water.Slightly soluble in water.
Refractive Index n20/D 1.578[1]n20/D 1.523n20/D 1.528

Reactivity and Performance Comparison

The reactivity of these nitriles is largely dictated by the nature of the group attached to the nitrile functionality. In this compound and benzyl cyanide, the presence of a methylene group alpha to the nitrile makes the α-protons acidic and susceptible to deprotonation, leading to the formation of a stabilized carbanion. This carbanion is a key intermediate in many carbon-carbon bond-forming reactions. In contrast, benzonitrile lacks these α-protons and its reactivity is centered on the electrophilic carbon of the nitrile group.

Acidity of α-Protons and Carbanion Stability

The acidity of the α-protons in phenylacetonitriles is a critical factor in their utility as synthetic building blocks. The resulting carbanion is stabilized by resonance delocalization of the negative charge onto the nitrile group and the phenyl ring.

Key Synthetic Transformations

1. Alkylation:

Alkylation at the α-carbon is a fundamental transformation for phenylacetonitriles. The resulting alkylated products are precursors to a wide range of pharmaceuticals and other fine chemicals.

  • This compound and Benzyl Cyanide: Both undergo alkylation reactions. Due to the presence of the bulky phenoxy group, this compound might exhibit slightly different steric hindrance compared to benzyl cyanide, which could influence the rate and outcome of reactions with bulky electrophiles. However, for most common alkylating agents, both are expected to perform well. High yields for the alkylation of benzyl cyanide have been reported to be as high as 98% for dimethylation.

  • Benzonitrile: Lacking α-protons, benzonitrile does not undergo this type of alkylation reaction.

2. Hydrolysis:

The hydrolysis of the nitrile group to a carboxylic acid is a common and valuable transformation.

  • This compound and Benzyl Cyanide: Both can be hydrolyzed under acidic or basic conditions to yield the corresponding phenylacetic acids. The hydrolysis of benzyl cyanide to phenylacetic acid is a well-established industrial process with high yields. A procedure using sulfuric acid reports a yield of 77.5%. A similar high-yielding hydrolysis can be expected for this compound to produce 3-phenoxyphenylacetic acid[3]. For instance, the hydrolysis of the related 2-(3-iodophenyl)acetonitrile to 3-iodophenylacetic acid proceeds with an 83% yield[4].

  • Benzonitrile: Can also be hydrolyzed to benzoic acid under similar conditions.

3. Knoevenagel Condensation:

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene compound (like a phenylacetonitrile) and a carbonyl compound.

  • This compound and Benzyl Cyanide: Both can act as the active methylene component in Knoevenagel condensations with aldehydes and ketones. The reaction with benzaldehyde, for example, would yield a substituted cinnamonitrile. Yields for the Knoevenagel condensation of benzaldehyde with malononitrile (a related active methylene compound) are reported to be as high as 96% under optimized conditions[5]. Similar high yields can be anticipated for reactions involving phenylacetonitriles.

  • Benzonitrile: Does not participate in Knoevenagel condensations as the active methylene component.

4. Thorpe-Ziegler Reaction:

The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles to form cyclic ketones after hydrolysis.

  • This compound and Benzyl Cyanide: These can be used as starting materials to synthesize dinitriles, which can then undergo the Thorpe-Ziegler reaction[6][7]. The substitution pattern on the phenyl ring can influence the properties of the resulting cyclic ketones.

  • Benzonitrile: As a mononitrile, it does not directly participate in the intramolecular Thorpe-Ziegler reaction but can be involved in intermolecular Thorpe reactions[6][7].

Experimental Protocols

Below are representative experimental protocols for key reactions. These are intended to be illustrative and may require optimization for specific substrates and scales.

Synthesis of this compound

A common method for the synthesis of phenylacetonitriles is the reaction of the corresponding benzyl halide with a cyanide salt.

Protocol:

  • To a solution of 3-phenoxybenzyl bromide (1 equivalent) in a suitable solvent such as ethanol or DMSO, add sodium cyanide (1.1 equivalents).

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Alkylation of Benzyl Cyanide (Illustrative for Phenylacetonitriles)

Protocol:

  • In a round-bottom flask equipped with a mechanical stirrer, add benzyl cyanide (1 equivalent), 50% aqueous sodium hydroxide, and a catalytic amount of a phase-transfer catalyst such as benzyltriethylammonium chloride.

  • Cool the mixture in a water bath and add the alkylating agent (e.g., ethyl bromide, 1.1 equivalents) dropwise while maintaining the temperature between 28-35 °C.

  • After the addition is complete, continue stirring for 2 hours.

  • Work up the reaction by adding water and extracting with an organic solvent like toluene.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and purify the product by distillation. A yield of over 90% can be expected for mono-alkylation.

Hydrolysis of Benzyl Cyanide to Phenylacetic Acid (Illustrative for Phenylacetonitriles)

Protocol:

  • In a 5-L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 1150 mL of water, 840 mL of concentrated sulfuric acid, and 700 g (6 moles) of benzyl cyanide[8].

  • Heat the mixture to reflux with continuous stirring for three hours[8].

  • After cooling, pour the reaction mixture into cold water.

  • Filter the precipitated phenylacetic acid. A yield of approximately 77.5% can be achieved[9].

Knoevenagel Condensation of Benzaldehyde with Malononitrile (Model Reaction)

Protocol:

  • In a reaction vessel, dissolve benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in a 1:1 mixture of water and methanol (4 mL)[5].

  • Add a suitable catalyst (e.g., a few drops of piperidine or a solid-supported base)[5].

  • Stir the reaction mixture at room temperature for the appropriate time (can range from minutes to hours depending on the catalyst)[5].

  • Monitor the reaction by TLC.

  • Upon completion, the product often precipitates and can be collected by filtration. Wash with cold water and dry to obtain the benzylidenemalononitrile product. Yields are often in the range of 90-96%[5].

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate key reaction pathways discussed in this guide.

Hydrolysis_of_Nitriles This compound This compound 3-Phenoxyphenylacetic Acid 3-Phenoxyphenylacetic Acid This compound->3-Phenoxyphenylacetic Acid H₃O⁺ / H₂O, Δ Benzyl Cyanide Benzyl Cyanide Phenylacetic Acid Phenylacetic Acid Benzyl Cyanide->Phenylacetic Acid H₃O⁺ / H₂O, Δ Benzonitrile Benzonitrile Benzoic Acid Benzoic Acid Benzonitrile->Benzoic Acid H₃O⁺ / H₂O, Δ

Caption: Hydrolysis of nitriles to their corresponding carboxylic acids.

Alkylation_and_Condensation cluster_alkylation α-Alkylation cluster_knoevenagel Knoevenagel Condensation Start_Phenylacetonitrile This compound or Benzyl Cyanide Carbanion Stabilized Carbanion Start_Phenylacetonitrile->Carbanion Base Alkylated_Product α-Alkylated Phenylacetonitrile Carbanion->Alkylated_Product R-X (Alkyl Halide) Active_Methylene This compound or Benzyl Cyanide Condensation_Product Substituted Cinnamonitrile Active_Methylene->Condensation_Product Carbonyl Aldehyde / Ketone Carbonyl->Condensation_Product

Caption: Key C-C bond-forming reactions of phenylacetonitriles.

Conclusion

This compound stands as a valuable and versatile synthetic building block, particularly in the synthesis of pyrethroid insecticides and potentially in the development of novel pharmaceutical agents. Its reactivity, centered around the acidic α-protons, is comparable to that of benzyl cyanide, allowing for its participation in a wide range of essential carbon-carbon bond-forming reactions such as alkylations and condensations.

The presence of the phenoxy group in this compound introduces additional molecular complexity and potential for modulating the physicochemical properties of the final products, which can be advantageous in drug design. While benzyl cyanide may be a more cost-effective choice for simpler phenylacetic acid derivatives, this compound offers a gateway to more complex and potentially more potent molecules. Benzonitrile, lacking the active methylene group, serves a different synthetic purpose, primarily as a precursor to benzoic acid derivatives and as a polar aprotic solvent.

The choice between these nitrile-containing building blocks will ultimately depend on the specific synthetic target, desired molecular complexity, and cost considerations. This guide provides the foundational data and experimental context to aid researchers in making informed decisions for their synthetic endeavors.

References

Spectroscopic analysis and comparison of 3-Phenoxyphenylacetonitrile isomers.

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of the ortho (2-), meta (3-), and para (4-) isomers of phenoxyphenylacetonitrile. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification, characterization, and quality control in research and pharmaceutical development. This document presents a side-by-side analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Phenoxyphenylacetonitrile, 3-Phenoxyphenylacetonitrile, and 4-Phenoxyphenylacetonitrile. These values serve as a spectral fingerprint for each isomer, highlighting the subtle yet significant differences arising from the varied substitution patterns on the phenyl ring.

Table 1: ¹H NMR Spectroscopic Data
IsomerChemical Shift (δ) ppmMultiplicityAssignmentData Source
2-Phenoxyphenylacetonitrile ~7.4-7.0 (m, 9H), ~3.8 (s, 2H)Multiplet, SingletAromatic protons, -CH₂-CNPredicted
This compound 7.41-7.35 (m, 2H), 7.20-7.14 (m, 1H), 7.12-7.00 (m, 6H), 3.76 (s, 2H)Multiplet, Multiplet, Multiplet, SingletAromatic protons, Aromatic protons, Aromatic protons, -CH₂-CNExperimental[1]
4-Phenoxyphenylacetonitrile ~7.4-7.3 (m, 4H), ~7.1-7.0 (m, 5H), ~3.7 (s, 2H)Multiplet, Multiplet, SingletAromatic protons, Aromatic protons, -CH₂-CNPredicted

Note: Predicted spectra were generated using computational models due to the unavailability of experimental data for the 2- and 4- isomers.

Table 2: ¹³C NMR Spectroscopic Data
IsomerChemical Shift (δ) ppmAssignmentData Source
2-Phenoxyphenylacetonitrile ~154, ~131, ~130, ~129, ~125, ~124, ~122, ~119, ~117, ~23Aromatic C-O, Aromatic C-H & C-C, Nitrile C, Methylene CPredicted
This compound 157.6, 157.2, 133.2, 130.3, 130.1, 124.3, 123.8, 119.5, 119.1, 117.4, 23.4Aromatic C-O, Aromatic C-H & C-C, Nitrile C, Methylene CExperimental[1]
4-Phenoxyphenylacetonitrile ~158, ~156, ~131, ~130, ~124, ~120, ~119, ~117, ~23Aromatic C-O, Aromatic C-H & C-C, Nitrile C, Methylene CPredicted

Note: Predicted spectra were generated using computational models due to the unavailability of experimental data for the 2- and 4- isomers.

Table 3: Infrared (IR) Spectroscopic Data
IsomerWavenumber (cm⁻¹)Assignment
2-Phenoxyphenylacetonitrile ~3060, ~2250, ~1580, ~1480, ~1240Aromatic C-H stretch, Nitrile (-C≡N) stretch, Aromatic C=C stretch, Aromatic C=C stretch, Aryl-O-C stretch
This compound ~3060, ~2250, ~1580, ~1480, ~1210Aromatic C-H stretch, Nitrile (-C≡N) stretch, Aromatic C=C stretch, Aromatic C=C stretch, Aryl-O-C stretch[2]
4-Phenoxyphenylacetonitrile ~3040, ~2250, ~1590, ~1490, ~1240Aromatic C-H stretch, Nitrile (-C≡N) stretch, Aromatic C=C stretch, Aromatic C=C stretch, Aryl-O-C stretch
Table 4: Mass Spectrometry Data
Isomerm/zInterpretation
2-Phenoxyphenylacetonitrile 209[M]⁺ (Molecular ion)[3]
180[M - HCN]⁺
152[M - HCN - CO]⁺
This compound 209[M]⁺ (Molecular ion)[2]
180[M - HCN]⁺
152[M - HCN - CO]⁺
4-Phenoxyphenylacetonitrile 209[M]⁺ (Molecular ion)
180[M - HCN]⁺
152[M - HCN - CO]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the phenoxyphenylacetonitrile isomer is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Spectra are recorded on a 400 MHz or 500 MHz spectrometer. A standard pulse sequence is used with a spectral width of approximately 16 ppm. Typically, 16 to 32 scans are accumulated with a relaxation delay of 1-2 seconds to ensure adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Spectra are acquired on the same instrument using a proton-decoupled pulse sequence. The spectral width is set to approximately 220 ppm. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid/Oil): As the phenoxyphenylacetonitrile isomers are oils at room temperature, a thin film is prepared by placing a small drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a uniform thin film.

  • Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is acquired first and automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: The analysis is performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the isomer in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., a 30 m non-polar column). The separated components then enter the mass spectrometer and are ionized, typically using Electron Ionization (EI) at 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer. The mass spectrum is recorded, showing the relative abundance of the molecular ion and various fragment ions.

Analytical Workflow Visualization

The logical progression of the spectroscopic analysis of this compound isomers is depicted in the following workflow diagram.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_comparison Comparative Analysis Isomer_Sample Isomer Sample (2-, 3-, or 4-) NMR NMR Spectroscopy (¹H and ¹³C) Isomer_Sample->NMR IR IR Spectroscopy (FTIR) Isomer_Sample->IR MS Mass Spectrometry (GC-MS) Isomer_Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS->MS_Data Comparison Isomer Structure Confirmation & Comparison NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic analysis of phenoxyphenylacetonitrile isomers.

References

A Comparative Guide to the Quantitative Analysis of 3-Phenoxyphenylacetonitrile in Reaction Mixtures: qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of intermediates and final products in reaction mixtures is paramount for process optimization, yield determination, and quality control. This guide provides a detailed comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the analysis of 3-phenoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Introduction to Quantitative Analysis Techniques

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the concentration of an analyte in a sample. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule. By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, the absolute concentration of the analyte can be determined without the need for a substance-specific calibration curve.[1][2][3][4]

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used to identify, quantify, and purify the individual components of a mixture. For quantitative analysis, a sample is injected into a column packed with a stationary phase, and a liquid mobile phase carries the sample through the column. Components separate based on their differential interactions with the stationary and mobile phases. A detector measures the response of each eluting component, and the concentration is typically determined by comparing the peak area to a calibration curve generated from standards of known concentration.[5]

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy Protocol

This protocol outlines the steps for the quantitative analysis of this compound in a reaction mixture using an internal standard.

1. Materials:

  • Reaction mixture containing this compound.
  • Internal Standard (IS): 1,4-Dinitrobenzene (DNB) or another suitable standard with non-overlapping signals.
  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
  • NMR tubes (5 mm).
  • Volumetric flasks and pipettes.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the reaction mixture into a vial.
  • Accurately weigh approximately 5-10 mg of the internal standard (e.g., 1,4-Dinitrobenzene) into the same vial.
  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent (e.g., CDCl₃).
  • Vortex the sample to ensure complete dissolution and homogenization.
  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.
  • Pulse Sequence: A standard 90° pulse sequence (e.g., zg90).
  • Acquisition Time (at): ≥ 3 seconds to ensure good digital resolution.
  • Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the protons of interest (both analyte and internal standard). A typical starting point is 30 seconds to ensure full relaxation.
  • Number of Scans (ns): 8 to 64, depending on the concentration of the analyte, to achieve a signal-to-noise ratio (S/N) of at least 150 for the signals to be integrated.
  • Temperature: Maintain a constant temperature (e.g., 298 K).

4. Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
  • Integrate the well-resolved, non-overlapping signals of both this compound and the internal standard.
  • This compound: The singlet corresponding to the two benzylic protons (-CH₂CN) is typically a good choice. Based on similar structures, this signal is expected to appear around 3.7 ppm.[6]
  • 1,4-Dinitrobenzene (IS): The singlet for the four aromatic protons, which appears at approximately 8.4 ppm.
  • Calculate the concentration of this compound using the following formula:

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a general method for the quantitative analysis of this compound in a reaction mixture using an external standard calibration.

1. Materials:

  • Reaction mixture containing this compound.
  • Reference standard of this compound (known purity).
  • HPLC-grade acetonitrile (ACN).
  • HPLC-grade water.
  • Volumetric flasks and pipettes.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
  • Mobile Phase: A gradient of acetonitrile and water. For example:
  • Start with 50% ACN / 50% Water.
  • Gradient to 90% ACN / 10% Water over 10 minutes.
  • Hold at 90% ACN for 2 minutes.
  • Return to initial conditions and equilibrate for 3 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection Wavelength: 230 nm.[5]

3. Standard and Sample Preparation:

  • Stock Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile to get a concentration of 1 mg/mL.
  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock standard solution with the initial mobile phase composition.
  • Sample Solution: Accurately weigh about 10 mg of the reaction mixture, dissolve it in a 10 mL volumetric flask with acetonitrile, and then dilute further with the mobile phase to bring the expected concentration of the analyte within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Inject the calibration standards and the sample solution into the HPLC system.
  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
  • Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
  • Calculate the percentage of this compound in the original reaction mixture.

Data Presentation: A Comparative Overview

The following tables summarize hypothetical but realistic quantitative data for the analysis of a reaction mixture containing this compound using both qNMR and HPLC.

Table 1: Comparison of Quantitative Results for this compound

ParameterqNMRHPLC
Principle Molar concentration determinationSeparation and detection
Calibration Internal standard (e.g., DNB)External standard calibration curve
Measured Purity (%) 85.2 ± 0.484.8 ± 0.7
Limit of Detection (LOD) ~10 µM~0.1 µg/mL
Limit of Quantitation (LOQ) ~50 µM~0.5 µg/mL
Analysis Time per Sample ~15 minutes (including setup)~20 minutes (including equilibration)
Sample Preparation Simple dissolutionDilution and filtration

Table 2: Method Validation Parameters (Hypothetical Data)

ParameterqNMRHPLC
Linearity (R²) Not applicable (primary method)> 0.999
Accuracy (% Recovery) 98-102%97-103%
Precision (RSD%) < 2%< 3%
Specificity High (based on unique signals)High (based on retention time)

Mandatory Visualizations

Experimental Workflow and Logical Relationships

qNMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Quantification weigh_sample Weigh Reaction Mixture weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Acquisition Parameters (d1, ns, at) transfer->setup acquire Acquire FID setup->acquire process FT, Phasing, Baseline Correction acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Concentration integrate->calculate

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC qnmr_principle Direct Molar Proportionality qnmr_adv Advantages: - Primary Method - No Calibration Curve - Structural Info qnmr_principle->qnmr_adv qnmr_disadv Disadvantages: - Lower Sensitivity - Potential Signal Overlap qnmr_principle->qnmr_disadv hplc_principle Chromatographic Separation hplc_adv Advantages: - High Sensitivity - Excellent Separation - Widely Available hplc_principle->hplc_adv hplc_disadv Disadvantages: - Requires Calibration Curve - Reference Standards Needed hplc_principle->hplc_disadv analysis_goal Quantitative Analysis of This compound analysis_goal->qnmr_principle Choose Method analysis_goal->hplc_principle Choose Method

Conclusion and Recommendations

Both qNMR and HPLC are powerful techniques for the quantitative analysis of this compound in reaction mixtures, each with its own set of advantages and limitations.

  • qNMR is an excellent choice when a primary, calibration-free method is desired. Its ability to provide structural information simultaneously with quantitative data can be invaluable for reaction monitoring, allowing for the identification of byproducts. The main limitations are its lower sensitivity compared to HPLC and the potential for signal overlap in complex mixtures.

  • HPLC offers superior sensitivity and is ideal for detecting and quantifying trace impurities. It is a robust and widely used technique in quality control laboratories. However, it requires the availability of a pure reference standard for the analyte and the generation of a calibration curve, which can be time-consuming.

The choice between qNMR and HPLC will depend on the specific requirements of the analysis. For rapid, in-process reaction monitoring where absolute accuracy without a specific reference standard is needed, qNMR is highly suitable. For final product quality control where high sensitivity and the quantification of trace impurities are critical, HPLC is often the preferred method. In many research and development settings, these two techniques are used as complementary tools to provide a comprehensive understanding of the reaction and the final product.

References

Benchmarking different synthesis protocols for 3-Phenoxyphenylacetonitrile production.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three distinct synthesis protocols for the production of 3-Phenoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The protocols are evaluated based on their reaction conditions, yields, and overall efficiency, with detailed experimental methodologies provided for each.

At a Glance: Comparison of Synthesis Protocols

ParameterProtocol 1: Cyanation of 3-Phenoxybenzyl HalideProtocol 2: One-Pot Strecker-Type Synthesis from 3-PhenoxybenzaldehydeProtocol 3: Green One-Pot Synthesis from 3-Phenoxybenzaldehyde
Starting Material 3-Phenoxybenzyl Chloride3-Phenoxybenzaldehyde3-Phenoxybenzaldehyde
Key Reagents Sodium Cyanide, Sodium IodideAmmonia, Sodium Cyanide, Acetic AcidHydroxylamine Hydrochloride, Ferrous Sulfate
Solvent AcetoneMethanol/WaterDimethylformamide (DMF)
Reaction Temperature Reflux (approx. 56 °C)Room Temperature to RefluxReflux
Reaction Time 16-20 hours~2-4 hours3-6 hours
Reported Yield 74-81% (adapted from a similar synthesis)[1]Estimated >70% (based on general Strecker synthesis)[2][3]90-95% (adapted from a general method)[4]
Purity High after distillationRequires purification (e.g., chromatography)High after purification

Experimental Protocols

Protocol 1: Cyanation of 3-Phenoxybenzyl Halide

This protocol is adapted from a well-established method for the synthesis of substituted phenylacetonitriles from their corresponding benzyl halides.[1] The reaction proceeds via a nucleophilic substitution of the halide with a cyanide ion.

Methodology:

  • Preparation of 3-Phenoxybenzyl Chloride: In a suitable reaction vessel, 3-phenoxybenzyl alcohol is reacted with a chlorinating agent such as thionyl chloride or concentrated hydrochloric acid to produce 3-phenoxybenzyl chloride. The crude product is then dried and used in the next step without further purification.

  • Cyanation Reaction: A three-necked round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a drying tube. The flask is charged with 3-phenoxybenzyl chloride, finely powdered sodium cyanide (1.5 equivalents), a catalytic amount of sodium iodide, and anhydrous acetone as the solvent.

  • The heterogeneous mixture is heated to reflux with vigorous stirring for 16-20 hours.

  • Work-up and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure to remove the acetone. The resulting residue is taken up in a suitable organic solvent (e.g., benzene or diethyl ether) and washed with water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The crude this compound is then purified by vacuum distillation to yield the final product.

A variation of this protocol involves the use of a phase-transfer catalyst (PTC) such as a quaternary ammonium salt, which can facilitate the reaction between the aqueous cyanide solution and the organic-soluble benzyl halide, potentially leading to higher yields and milder reaction conditions.[5]

Protocol 2: One-Pot Strecker-Type Synthesis from 3-Phenoxybenzaldehyde

The Strecker synthesis is a classic method for the preparation of α-aminonitriles, which can be subsequently converted to amino acids. A modification of this reaction can be utilized for the direct synthesis of α-hydroxynitriles or, in this case, adapted for a one-pot synthesis of this compound from 3-phenoxybenzaldehyde.[2][3][6][7]

Methodology:

  • Imine Formation: 3-Phenoxybenzaldehyde is dissolved in a suitable solvent such as methanol. An aqueous solution of ammonia or an ammonium salt (e.g., ammonium chloride) is added to the solution. The mixture is stirred to form the corresponding imine in situ.

  • Cyanide Addition: A solution of sodium cyanide in water is then added to the reaction mixture. The cyanide ion attacks the imine carbon to form the α-aminonitrile intermediate.

  • Hydrolysis/Elimination (Hypothetical Adaptation): To obtain this compound directly, the reaction conditions would need to be modified to promote the elimination of the amino group. This could potentially be achieved by adjusting the pH and temperature, though this is a non-standard variation of the Strecker synthesis. A more conventional approach would involve hydrolysis of the nitrile to the corresponding amino acid.

  • Work-up and Purification: The reaction mixture is acidified and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Note: This protocol is a conceptual adaptation of the Strecker synthesis. The direct one-pot conversion to this compound would require significant optimization.

Protocol 3: Green One-Pot Synthesis from 3-Phenoxybenzaldehyde

This protocol utilizes a more environmentally friendly approach by avoiding the use of highly toxic metal cyanides directly and employing a milder catalyst. This method is adapted from a general procedure for the one-pot synthesis of nitriles from aldehydes.[4]

Methodology:

  • Oxime Formation and Dehydration: In a reaction flask, 3-phenoxybenzaldehyde and hydroxylamine hydrochloride are dissolved in dimethylformamide (DMF). Anhydrous ferrous sulfate is added as a catalyst.

  • The reaction mixture is heated to reflux for 3-6 hours. During this time, the aldehyde is converted to the corresponding aldoxime, which is then dehydrated in situ to form the nitrile.

  • Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The filtrate is extracted with an organic solvent. The combined organic layers are washed with water, dried, and the solvent is evaporated. The resulting crude product is purified by column chromatography to yield pure this compound.

This method offers the advantages of using a less hazardous cyanide source precursor and a readily available, inexpensive catalyst.[4]

Visualizing the Synthesis and Comparison

To better illustrate the workflow and the comparative aspects of these protocols, the following diagrams have been generated using the DOT language.

G General Workflow for this compound Synthesis cluster_start Starting Materials cluster_reaction Core Synthesis cluster_purification Purification cluster_end Final Product start1 3-Phenoxybenzyl Halide protocol1 Protocol 1: Nucleophilic Substitution (NaCN, NaI, Acetone) start1->protocol1 start2 3-Phenoxybenzaldehyde protocol2 Protocol 2: Strecker-Type Reaction (NH3, NaCN, MeOH) start2->protocol2 protocol3 Protocol 3: Green One-Pot Synthesis (NH2OH.HCl, FeSO4, DMF) start2->protocol3 workup Work-up (Extraction, Washing) protocol1->workup protocol2->workup protocol3->workup purify Purification (Distillation or Chromatography) workup->purify product This compound purify->product

Caption: Generalized workflow for the synthesis of this compound.

Caption: Logical comparison of key performance indicators for the synthesis protocols.

References

Cross-Validation of Analytical Methods for the Quantification of 3-Phenoxyphenylacetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of 3-Phenoxyphenylacetonitrile. Given the limited availability of direct comparative studies in public literature, this document leverages established analytical methodologies for structurally related compounds, such as pyrethroid insecticides and their intermediates, to present a robust framework for method selection and cross-validation.

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It involves comparing the performance of two or more distinct analytical methods to ensure they provide equivalent results for the same sample. This process is essential when introducing a new method, transferring a method between laboratories, or when data from different analytical techniques need to be compared to ensure consistency and reliability of results.

Comparative Analysis of HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques for the quantification of nitrile-containing compounds like this compound. The choice between these methods depends on factors such as the analyte's volatility and thermal stability, the required sensitivity, and the complexity of the sample matrix.

Data Presentation: Comparison of Typical Performance Characteristics

The following table summarizes typical performance characteristics for HPLC-UV and GC-MS methods for the analysis of compounds structurally similar to this compound. It is important to note that these values are illustrative and should be confirmed during in-house method validation.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 5%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL
Sample Throughput HighModerate
Derivatization Required NoPotentially, to improve volatility
Instrumentation Cost ModerateHigh

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are outlined below. These protocols are based on established methods for analogous compounds and provide a solid foundation for laboratory implementation and validation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in bulk drug substances and formulated products.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh a portion of the sample, dissolve it in the mobile phase to obtain a theoretical concentration of 100 µg/mL of this compound, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and selectivity, making it ideal for trace-level quantification of this compound, for instance in environmental or biological samples.

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole).

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Hold at 300 °C for 5 minutes.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 209, 180, 152).

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent like Ethyl Acetate at a concentration of 100 µg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Solution: The sample preparation will depend on the matrix. For example, a liquid-liquid extraction with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) may be necessary for aqueous samples, followed by concentration and reconstitution in the injection solvent.

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of two analytical methods, such as HPLC and GC-MS, for the quantification of this compound.

CrossValidationWorkflow start Define Cross-Validation Protocol (Acceptance Criteria) prep_samples Prepare a Set of Identical Samples (Spiked and Real Matrix) start->prep_samples method1 Method 1: HPLC-UV Analysis prep_samples->method1 method2 Method 2: GC-MS Analysis prep_samples->method2 data1 Obtain Quantitative Results (Concentration Values) method1->data1 data2 Obtain Quantitative Results (Concentration Values) method2->data2 compare Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) data1->compare data2->compare evaluate Evaluate Against Acceptance Criteria compare->evaluate pass Methods are Interchangeable evaluate->pass Pass fail Investigate Discrepancies (Method Bias, Matrix Effects) evaluate->fail Fail end Final Report pass->end fail->start Re-evaluate Protocol

Workflow for analytical method cross-validation.

Conclusion

Both HPLC-UV and GC-MS are suitable for the quantitative analysis of this compound, each offering distinct advantages. HPLC-UV is a robust and high-throughput method ideal for routine quality control where high sensitivity is not the primary requirement. In contrast, GC-MS provides superior sensitivity and selectivity, making it the preferred method for trace-level analysis, although it may require more extensive sample preparation. The cross-validation of these methods is paramount when transitioning between techniques or comparing data from different laboratories. By carefully evaluating the validation parameters outlined in this guide, researchers can ensure the reliability, accuracy, and comparability of their analytical results for this compound.

Safety Operating Guide

Proper Disposal of 3-Phenoxyphenylacetonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 3-Phenoxyphenylacetonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with this hazardous material.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to have a documented plan for its use, storage, and disposal. All personnel must be thoroughly trained on its specific hazards. This compound is classified as toxic if swallowed, fatal in contact with skin, and causes severe skin burns and eye damage.[1] Inhalation may also be toxic.[1]

Always handle this chemical in a well-ventilated area or a chemical fume hood.[2] Personal Protective Equipment (PPE) is mandatory and includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

Waste Disposal Procedures

The primary method for rendering this compound waste less hazardous is through alkaline chlorination, which oxidizes the toxic cyanide group to the less toxic cyanate.[1][3][4] This procedure must be performed in a chemical fume hood.

Experimental Protocol: Alkaline Chlorination of this compound Waste

Objective: To neutralize the reactive and toxic cyanide group of this compound prior to disposal.

Materials:

  • Waste this compound (liquid or solid).

  • Sodium hydroxide (NaOH) solution (to adjust pH).

  • Sodium hypochlorite (NaOCl) solution (commercial bleach, ~5-6%).

  • Stir plate and stir bar.

  • Appropriate glass reaction vessel.

  • pH paper or pH meter.

  • Potassium iodide-starch paper (for testing excess oxidant).

Procedure:

  • Preparation: In a designated chemical fume hood, place the reaction vessel containing the this compound waste on a stir plate.

  • Alkalinization: While stirring, slowly add a sodium hydroxide solution to the waste to adjust the pH to >10. This is a critical step to prevent the formation of highly toxic hydrogen cyanide (HCN) gas.[1][3]

  • Oxidation: Slowly add an excess of sodium hypochlorite (bleach) solution to the alkaline waste mixture with continuous stirring. A general guideline is to add approximately 1.5 times the theoretical amount of bleach needed.

  • Reaction: Continue stirring the mixture for several hours (e.g., overnight) to ensure the complete oxidation of the cyanide.

  • Verification: Test for the presence of excess oxidant using potassium iodide-starch paper. The paper should turn blue/black, indicating that the bleach is in excess and the reaction is complete. Optionally, commercially available cyanide test strips can be used to confirm the absence of cyanide.[1]

  • Final Disposal: Once the absence of cyanide is confirmed, the treated, non-toxic waste should be transferred to a properly labeled hazardous waste container for disposal according to your institution's Environmental Health and Safety (EHS) guidelines.[1][2]

Disposal of Contaminated Solids and Debris

Solid materials such as gloves, paper towels, and absorbent pads contaminated with this compound should be collected in a separate, clearly labeled hazardous waste container.[5] Do not mix these with other waste streams.

Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before disposal. The recommended method is a triple rinse procedure.[6][7][8]

Procedure:

  • First Rinse: Rinse the container with a suitable solvent (e.g., water, if the material is water-soluble, or an appropriate organic solvent like acetone).[6] This first rinseate is considered hazardous waste and must be collected and disposed of accordingly.[8] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[8]

  • Subsequent Rinses: Repeat the rinsing process at least two more times.[7]

  • Final Disposal: After triple rinsing, the container can be disposed of as regular trash or recycled, depending on institutional policies. The label on the container should be defaced, and it should be marked as "EMPTY" or "TRIPLE RINSED".[6][7]

Quantitative Data Summary

ParameterValue/InformationSource
UN Number 3276[9][10]
Proper Shipping Name Nitriles, liquid, toxic, n.o.s.[9][10]
Hazard Class 6.1 (Toxic)[10]
Flash Point >110°C (>230°F)[11]
pH for Alkaline Chlorination >10[1][3][4]

Disposal Workflow Diagram

G cluster_waste_generation Waste Generation cluster_treatment Waste Treatment & Decontamination cluster_disposal Final Disposal Waste This compound Waste (Liquid/Solid) Alkaline_Chlorination Alkaline Chlorination (pH > 10 with Bleach) Waste->Alkaline_Chlorination Contaminated_Solids Contaminated Solids (Gloves, Paper, etc.) Segregation Segregate in Labeled Hazardous Waste Container Contaminated_Solids->Segregation Empty_Containers Empty Containers Triple_Rinse Triple Rinse (Collect first rinseate) Empty_Containers->Triple_Rinse Hazardous_Waste_Disposal Dispose as Hazardous Waste (via EHS) Alkaline_Chlorination->Hazardous_Waste_Disposal Treated Effluent Triple_Rinse->Hazardous_Waste_Disposal Collected Rinseate Regular_Trash Dispose as Regular Trash/ Recycle Triple_Rinse->Regular_Trash Decontaminated Container Segregation->Hazardous_Waste_Disposal

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Phenoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, operational procedures, and disposal plans for handling 3-Phenoxyphenylacetonitrile. Adherence to these guidelines is paramount for ensuring laboratory safety and minimizing potential risks for researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is required to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the necessary equipment.

Protection TypeRequired EquipmentSpecifications & Best Practices
Respiratory Protection NIOSH-approved RespiratorTo be used in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, an air-purifying respirator is necessary.[1][2]
Hand Protection Chemical-resistant GlovesNitrile or chloroprene gloves are recommended.[1][3] Always confirm specific chemical compatibility with the glove manufacturer.[1]
Eye and Face Protection Safety Glasses with Side Shields & Face ShieldSafety glasses are mandatory for all handling procedures.[1][4][5] A face shield must be worn when there is a potential for splashing.[1]
Body Protection Flame-resistant Laboratory CoatA lab coat that can be quickly removed is essential.[1][3] Impervious clothing and a chemical-resistant apron are also recommended.[4]
General Clothing Long Pants and Closed-toe ShoesThese are required to protect the skin from potential spills.[1][3]

II. Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₄H₁₁NO[6][7][8]
Molecular Weight 209.24 g/mol [6][8][9]
Boiling Point 137 °C at 0.3 mmHg[6]
Density 1.124 g/mL at 25 °C[6]
Flash Point >110 °C (>230 °F)[6]
Refractive Index n20/D 1.578[6]

III. Operational Plan: Handling and Storage

Strict adherence to proper handling and storage procedures is crucial for maintaining a safe laboratory environment.

Handling:

  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Avoid Contact: Prevent the chemical from coming into contact with skin, eyes, and clothing.[2][5] Ingestion and inhalation must be avoided.[2]

  • Aerosol Prevention: Take measures to prevent the formation of dust or aerosols during handling.[1]

  • Ignition Sources: Keep the chemical away from heat, sparks, and open flames. Use of non-sparking tools is mandatory.[1][10][11]

  • Hygiene Practices: Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][5]

Storage:

  • Container: Keep the storage container tightly closed when not in use.[1][5][12]

  • Location: Store in a cool, dry, and well-ventilated area.[1][5][12] The storage area should be secure and locked.[5][12]

  • Incompatibilities: Store separately from oxidizing agents.[1]

IV. Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. If irritation develops or persists, seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of flowing water for at least 10-15 minutes, ensuring to hold the eyelids open and apart. Seek immediate medical attention from an ophthalmologist.[2]

  • Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: If the person is conscious, rinse their mouth thoroughly with water. Do not induce vomiting. Seek immediate medical attention.[2]

Spills:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as sand, earth, or vermiculite.[5]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5]

  • Major Spills:

    • Evacuate the area immediately and alert emergency personnel.

    • Move to an upwind location.

    • Notify the appropriate emergency response team and the fire department.[5]

    • Prevent the spill from entering drains or waterways.[5]

V. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all chemical waste in appropriately labeled, sealed containers.

  • Disposal Method: The recommended method of disposal is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Professional Disposal: It is highly recommended to contact a licensed professional waste disposal service to ensure compliance with all federal, state, and local regulations.[1]

  • Prohibited Disposal: Do not dispose of this chemical down the drain or in the regular trash.[1]

VI. Chemical Spill Response Workflow

The following diagram outlines the procedural flow for responding to a chemical spill.

Spill_Response_Workflow Chemical Spill Response Workflow cluster_assessment Initial Assessment cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response spill Spill Occurs assess Assess Spill Size (Minor vs. Major) spill->assess alert_personnel Alert Nearby Personnel assess->alert_personnel Minor evacuate Evacuate Immediate Area assess->evacuate Major don_ppe Don Appropriate PPE alert_personnel->don_ppe contain Contain & Absorb Spill (Inert Material) don_ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose notify Notify Emergency Response & Fire Department evacuate->notify isolate Isolate & Secure Area notify->isolate prevent_spread Prevent Entry into Drains isolate->prevent_spread

Caption: Workflow for handling chemical spills.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Phenoxyphenylacetonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.